Product packaging for Butyl sorbate(Cat. No.:CAS No. 7367-78-4)

Butyl sorbate

Cat. No.: B1277391
CAS No.: 7367-78-4
M. Wt: 168.23 g/mol
InChI Key: SCVZKPKDMFXESQ-VSAQMIDASA-N
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Description

Butyl sorbate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1277391 Butyl sorbate CAS No. 7367-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl (2E,4E)-hexa-2,4-dienoate
Source PubChem
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InChI

InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3/b5-3+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVZKPKDMFXESQ-VSAQMIDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305286
Record name Butyl (2E,4E)-2,4-hexadienoate
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Molecular Weight

168.23 g/mol
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CAS No.

7367-78-4
Record name Butyl (2E,4E)-2,4-hexadienoate
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Record name Butyl sorbate
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Record name 7367-78-4
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Record name Butyl (2E,4E)-2,4-hexadienoate
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Record name Butyl (E,E)-hexa-2,4-dienoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL SORBATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Butyl Sorbate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl sorbate, also known as butyl (2E,4E)-hexa-2,4-dienoate, is an organic compound belonging to the sorbate family of esters.[1] It is synthesized from sorbic acid and n-butanol.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound, with a focus on its applications relevant to research and development. Its primary use is as a preservative in food, beverages, and personal care products due to its antimicrobial properties against a range of bacteria, yeasts, and molds.[1][3] This activity helps to extend the shelf life of various products.[3] this compound is also explored as an excipient in pharmaceutical formulations to enhance drug solubility and bioavailability.[2]

Chemical Structure and Identification

This compound is the butyl ester of sorbic acid. The molecule features a six-carbon chain with two conjugated double bonds in the trans configuration, which is crucial for its biological activity.

Below is a diagram illustrating the chemical structure of this compound.

G Chemical Structure of this compound C1 CH3 C2 CH C1->C2 C3 CH C2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 C C5->C6 O1 O C6->O1 O2 O C6->O2 C7 CH2 O2->C7 C8 CH2 C7->C8 C9 CH2 C8->C9 C10 CH3 C9->C10

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name butyl (2E,4E)-hexa-2,4-dienoate[4]
CAS Number 7367-78-4[5]
Molecular Formula C10H16O2[5]
SMILES CCCCOC(=O)/C=C/C=C/C[4]
InChI Key SCVZKPKDMFXESQ-VSAQMIDASA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various fields, including its function as a preservative and its potential use in drug delivery systems. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource(s)
Molecular Weight 168.23 g/mol [3]
Appearance Colorless clear liquid (estimated)-[6]
Boiling Point 221.00 to 223.00 @ 760.00 mm Hg°C[6]
226.5°C[3]
Melting Point 120-140°C[3][7][8][9]
Density 0.9216 @ 20 °Cg/cm³[3][7][8]
0.912g/cm³
Solubility in Water 81.27 @ 25 °C (estimated)mg/L[6]
1.6 @ 29 ºCmg/L
Solubility in Organic Solvents Soluble in alcohol-[6]
Vapor Pressure 0.081 @ 25.00 °C (estimated)mmHg[6]
0.0815 @ 25°CmmHg[3][10]
Flash Point 97.22°C[6]
97.5°C[3][10]
Refractive Index 1.4875 @ 20°C (589.3 nm)-[3][8]
1.457-[10]
LogP (o/w) 3.435 (estimated)-[6][8]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of sorbic acid with n-butanol.[11] Alternative methods, such as reacting 1-bromobutane with potassium sorbate, have also been reported.

A general experimental workflow for the synthesis via acid-catalyzed esterification is outlined below.

G General Workflow for this compound Synthesis cluster_reactants Reactants sorbic_acid Sorbic Acid reaction Esterification Reaction sorbic_acid->reaction n_butanol n-Butanol n_butanol->reaction catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup (Neutralization & Washing) reaction->workup purification Purification (e.g., Distillation under reduced pressure) workup->purification product This compound purification->product

Caption: Synthesis of this compound via esterification.

Detailed Methodology for Acid-Catalyzed Esterification:

A method for preparing this compound involves the reaction of sorbic acid with n-butanol.[12] Toluene can be used as a water-carrying agent, and p-toluenesulfonic acid can serve as the catalyst.[12] The reaction is carried out under negative pressure (37.3 kPa to 61.3 kPa) to facilitate the removal of water, which drives the reaction towards the formation of the ester.[12] The molar ratio of sorbic acid to n-butanol is typically in the range of 1:1.0 to 1:2.5.[12] Conducting the reaction under negative pressure has been shown to significantly improve the yield of this compound by reducing polymerization that can occur at higher temperatures under normal atmospheric pressure.[12] Following the reaction, the mixture is typically neutralized, washed with water to remove the catalyst and any unreacted acid, and the crude product is then purified, commonly by distillation under reduced pressure.

Analysis of this compound

Gas chromatography (GC) is a primary analytical technique for the characterization and purity assessment of this compound.[11] When coupled with a mass spectrometer (GC-MS), it allows for detailed analysis of the compound and any potential impurities.[11]

General Gas Chromatography (GC) Protocol:

While specific parameters can vary depending on the instrument and column used, a general protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation: The this compound sample is typically dissolved in a suitable volatile solvent, such as hexane.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column. For this compound, a non-polar column like RTX-5 or a polar column such as Supelcowax-10 can be used.[13]

  • Detection: As the separated components exit the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The retention time is used for identification, and the peak area can be used for quantification.

The NIST WebBook provides Kovats retention indices for this compound on both non-polar (1258) and polar (1694) columns, which can be used for its identification in complex mixtures.[4]

Biological Activity and Applications

The primary biological activity of this compound is its antimicrobial action. It is effective against a broad spectrum of molds, yeasts, and some bacteria, making it a valuable preservative in the food, beverage, and cosmetic industries.[1][3]

The antimicrobial mechanism of sorbates is believed to involve the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[11] The undissociated form of the acid is considered the active component, which explains why its efficacy is dependent on the pH of the medium.[11]

In the context of drug development, this compound's lipophilic nature makes it a candidate for use as an excipient.[2] It has the potential to enhance the solubility of poorly water-soluble drugs and improve their bioavailability.[2] Research has also explored its role in modulating the release profile of drugs from various delivery systems.[2]

Conclusion

This compound is a well-characterized compound with established applications as a preservative and emerging potential in the pharmaceutical sciences. Its chemical structure, particularly the conjugated double bond system, is key to its antimicrobial activity. The synthesis and analysis of this compound are straightforward, with well-documented protocols. For researchers and drug development professionals, understanding the physicochemical properties and biological activities of this compound is essential for leveraging its potential in new formulations and applications.

References

Butyl sorbate CAS number 7367-78-4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butyl Sorbate (CAS 7367-78-4)

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 7367-78-4), the butyl ester of 2,4-hexadienoic acid, is a chemical compound with established applications as a preservative in the food, beverage, and personal care industries.[1] Its antimicrobial properties, effective against a range of molds, yeasts, and bacteria, are central to its utility.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, synthesis, analytical methodologies, and mechanism of action. While detailed experimental protocols and extensive quantitative biological data for this compound are not widely published, this document presents generalized procedures based on related compounds and established chemical principles to guide researchers. This guide is intended to serve as a foundational resource for scientific and drug development professionals interested in this compound.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C10H16O2.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name butyl (2E,4E)-hexa-2,4-dienoate[3]
Synonyms n-Butyl sorbate, Butyl 2,4-hexadienoate[4]
CAS Number 7367-78-4[2]
Molecular Formula C10H16O2[2]
Molecular Weight 168.23 g/mol [2]
Appearance Colorless clear liquid (estimated)[3]
Boiling Point 221.00 to 223.00 °C @ 760.00 mm Hg[3]
Melting Point 120-140 °C (Note: This wide range suggests it may be a decomposition or boiling range under specific conditions rather than a true melting point)[2]
Flash Point 97.22 °C (207.00 °F) TCC[3]
Density 0.912 g/cm³[2]
Refractive Index 1.457[2]
Solubility Soluble in alcohol; Insoluble in water (81.27 mg/L @ 25 °C estimated)[3]
logP (o/w) 3.435 (estimated)[3]

Spectroscopic Data: Spectroscopic data for this compound is available, providing the basis for its analytical characterization.

  • Mass Spectrometry (MS): Electron ionization mass spectra are available in public databases.[2]

  • Infrared (IR) Spectroscopy: IR spectra for the liquid film are available.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data in CDCl3 have been reported.[2]

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of sorbic acid with n-butanol.[6] Alternative methods have also been described in patent literature.

Acid-Catalyzed Esterification

A common laboratory and industrial synthesis involves the Fischer esterification of sorbic acid and n-butanol, typically using an acid catalyst. A patented method describes the use of p-toluenesulfonic acid as a catalyst with toluene as a water-carrying agent under negative pressure to drive the reaction to completion by removing water as it is formed.[4]

Disclaimer: The following is a generalized protocol based on standard esterification procedures and patent literature.[4][7] Optimization is required for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add sorbic acid (1.0 eq), n-butanol (1.1-1.5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2-3 mL per gram of sorbic acid).

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (e.g., 0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[8]

Enzymatic Synthesis

Enzymatic synthesis using lipases presents a greener alternative to acid catalysis, allowing for milder reaction conditions.[6] Lipases, such as those from Candida antarctica (e.g., Novozym 435), can be used to catalyze the esterification in a solvent or solvent-free system.[9]

Disclaimer: This is a generalized protocol based on lipase-catalyzed esterifications of similar compounds.[10][11][12] Specific conditions will depend on the enzyme used.

  • Reaction Setup: In a suitable reaction vessel, combine sorbic acid and n-butanol. The reaction can be run in a solvent-free system or in an appropriate organic solvent (e.g., hexane).

  • Enzyme Addition: Add the lipase preparation (e.g., 5-10% by weight of the substrates).

  • Reaction: Incubate the mixture at a suitable temperature for the enzyme (e.g., 30-60°C) with agitation. Monitor the reaction progress by GC or HPLC.

  • Enzyme Removal and Product Isolation: After the desired conversion is reached, remove the immobilized enzyme by filtration. If a solvent was used, it can be removed under reduced pressure. The product can be further purified if necessary, for example, by vacuum distillation.

G cluster_synthesis Synthesis of this compound Sorbic Acid Sorbic Acid Esterification Esterification Sorbic Acid->Esterification n-Butanol n-Butanol n-Butanol->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

Caption: Synthesis of this compound via Esterification.

Analytical Methods

The analysis of this compound is crucial for quality control and research purposes. Chromatographic techniques are most commonly employed.

Gas Chromatography (GC)

GC and GC-MS are well-suited for the analysis of the relatively volatile this compound.[6] The NIST Chemistry WebBook provides some parameters for GC analysis.[13]

Disclaimer: The following is a representative protocol.[14] Method development and validation are required for specific applications.

  • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., ZB-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

  • Injector: Split/splitless injector at a temperature of 250°C.

  • Detector: A mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of, for example, 35-350 amu.

High-Performance Liquid Chromatography (HPLC)
  • Column: Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate buffer at pH 4.3) and an organic modifier (e.g., acetonitrile).[18]

  • Elution: Isocratic or gradient elution can be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the sorbate chromophore (around 235 nm).[18]

  • Sample Preparation: Liquid samples may be diluted with the mobile phase, while solid or semi-solid samples may require extraction followed by filtration.[16]

G Sample Sample Preparation Preparation Sample->Preparation Analysis Analysis Preparation->Analysis GCMS GCMS Analysis->GCMS HPLC HPLC Analysis->HPLC Data_Processing Data_Processing GCMS->Data_Processing HPLC->Data_Processing Results Results Data_Processing->Results

Caption: Generalized Analytical Workflow for this compound.

Antimicrobial Activity and Mechanism of Action

Sorbates, including this compound, are known for their antimicrobial activity, primarily against yeasts and molds, and to a lesser extent, bacteria.[20]

Mechanism of Action

The antimicrobial action of sorbates is largely attributed to the undissociated form of the acid, which is more prevalent at lower pH values.[20] The lipophilic nature of the undissociated molecule allows it to pass through the microbial cell membrane.[21] Once inside the cytoplasm, where the pH is typically higher, the acid dissociates, leading to a decrease in intracellular pH and disruption of metabolic processes.[22] Key proposed mechanisms include:

  • Disruption of Cell Membranes: Interference with the structure and function of the cell membrane.[6]

  • Inhibition of Enzymes: Sorbates can inhibit various enzymes involved in cellular metabolism.[9]

  • Interference with Spore Germination: Sorbates have been shown to inhibit the germination of bacterial spores.[20]

G Butyl_Sorbate_ext This compound (undissociated) Cell_Membrane Microbial Cell Membrane Butyl_Sorbate_ext->Cell_Membrane penetrates Butyl_Sorbate_int This compound (dissociated) Cell_Membrane->Butyl_Sorbate_int dissociates Enzyme_Inhibition Enzyme Inhibition Butyl_Sorbate_int->Enzyme_Inhibition Metabolic_Disruption Metabolic Disruption Butyl_Sorbate_int->Metabolic_Disruption Growth_Inhibition Microbial Growth Inhibition Enzyme_Inhibition->Growth_Inhibition Metabolic_Disruption->Growth_Inhibition

References

An In-depth Technical Guide to Butyl Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of butyl sorbate, covering its fundamental chemical properties, a method for its synthesis, and its mechanism of action as an antimicrobial agent.

Core Chemical and Physical Properties

This compound, also known as butyl 2,4-hexadienoate, is the ester of sorbic acid and butanol.[1] It is recognized for its use as a preservative in various products, leveraging its ability to inhibit the growth of bacteria, yeast, and mold.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnit
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
CAS Number 7367-78-4
Density 0.9216g/cm³ (at 20 °C)
Boiling Point 226.5°C (at 760 mmHg)
Melting Point 120-140°C
Flash Point 97.5°C
Refractive Index 1.4875(at 20°C)

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is commonly achieved through the esterification of sorbic acid with n-butanol.[1] A patented method highlights a procedure that enhances the reaction yield by operating under negative pressure.[2]

Objective: To synthesize this compound via acid-catalyzed esterification of sorbic acid and n-butanol.

Materials:

  • Sorbic Acid

  • n-butanol

  • p-toluenesulfonic acid (catalyst)

  • Toluene (water-carrying agent)

Procedure:

  • The reaction is set up with sorbic acid and n-butanol, with a molar ratio of sorbic acid to n-butanol ranging from 1:1.0 to 1:2.5.[2] A more specific molar ratio of 1:1.1 to 1:1.5 is also suggested.[2]

  • Toluene is introduced into the reaction mixture to act as a water-carrying agent, forming an azeotrope with the water produced during the esterification.[2]

  • P-toluenesulfonic acid is added as a catalyst to facilitate the reaction.[2]

  • The reaction is conducted under a negative pressure of 37.3 kPa to 61.3 kPa.[2] This reduction in pressure aids in the removal of water, which in turn helps to drive the reaction towards the formation of the ester product and reduces the potential for polymerization of sorbic acid at high temperatures.[2]

  • The continuous removal of water via the toluene azeotrope under negative pressure increases the reaction speed and shortens the overall reaction time, leading to a higher yield of this compound.[2]

Antimicrobial Mechanism of Action

The preservative efficacy of this compound stems from its ability to disrupt microbial cellular functions. The primary mechanism is understood to be the interference with microbial cell membranes and essential metabolic pathways.[1] It is believed that the undissociated form of the acid is the active antimicrobial component, which explains why its effectiveness is dependent on the pH of the environment.[1] By disrupting these fundamental cellular processes, this compound effectively inhibits the growth and proliferation of a wide range of microorganisms.

Visualizing the Synthesis Workflow

To further elucidate the synthesis process, the following diagram illustrates the experimental workflow for the production of this compound.

Butyl_Sorbate_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Sorbic Acid Sorbic Acid Reaction_Vessel Esterification Reaction Sorbic Acid->Reaction_Vessel n-Butanol n-Butanol n-Butanol->Reaction_Vessel p-toluenesulfonic acid (catalyst) p-toluenesulfonic acid (catalyst) p-toluenesulfonic acid (catalyst)->Reaction_Vessel Toluene (water-carrying agent) Toluene (water-carrying agent) Toluene (water-carrying agent)->Reaction_Vessel Negative Pressure (37.3-61.3 kPa) Negative Pressure (37.3-61.3 kPa) Negative Pressure (37.3-61.3 kPa)->Reaction_Vessel Product_Separation Product Separation (Distillation/Purification) Reaction_Vessel->Product_Separation Water_Removal Water (removed as azeotrope) Reaction_Vessel->Water_Removal Butyl_Sorbate This compound Product_Separation->Butyl_Sorbate

Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of butyl sorbate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document details the physicochemical characteristics of this compound, outlines experimental protocols for its synthesis and analysis, and explores its applications, particularly within the pharmaceutical industry. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the IUPAC name butyl (2E,4E)-hexa-2,4-dienoate, is the ester formed from sorbic acid and n-butanol.[1] It belongs to the sorbate family of compounds, which are widely recognized for their antimicrobial properties.[2] this compound is utilized as a flavoring agent and preservative in the food and cosmetics industries.[1][2] In the pharmaceutical sector, it holds potential as an excipient in various drug formulations due to its lipophilic nature, which can enhance drug solubility and bioavailability.[1][3] Its longer hydrocarbon chain, compared to other sorbate esters like methyl or ethyl sorbate, imparts unique solubility characteristics, making it particularly effective in non-polar systems and fatty products.[1] This guide will delve into the core physical and chemical properties of this versatile compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields. While it is generally described as a colorless liquid at room temperature, some sources report a high melting point, indicating it may be a solid.[4][5] This discrepancy in the literature highlights the need for careful consideration of the data source. The following tables summarize the key physical and chemical properties of this compound.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name butyl (2E,4E)-hexa-2,4-dienoate[1][6]
CAS Number 7367-78-4[1][2][7]
Molecular Formula C₁₀H₁₆O₂[1][2][7]
Molecular Weight 168.23 g/mol [1][3][7]
Appearance Colorless clear liquid (estimated)[4]
Odor Fruity[1]
Quantitative Physicochemical Data
PropertyValueConditionsSource(s)
Melting Point 120-140 °C[2][3][5]
Boiling Point 221.00 to 223.00 °C@ 760.00 mm Hg[4]
226.5 °C@ 760 mmHg[2][8]
128-130 °C@ 33 mbar[9]
Density 0.912 g/cm³[8]
0.9216 g/cm³@ 20 °C[2][3][5]
Flash Point 97.22 °C(Closed Cup)[4]
97.5 °C[2][8]
Vapor Pressure 0.081 mmHg@ 25.00 °C (estimated)[4]
0.0815 mmHg@ 25°C[2][8]
Refractive Index 1.457[8]
1.4875@ 20°C (589.3 nm)[2][3][5]
Water Solubility 81.27 mg/L@ 25 °C (estimated)[4]
LogP (o/w) 2.80 (estimated)[4]
3.435 (estimated)[4][5]

Chemical Properties and Stability

This compound, as an ester, is susceptible to hydrolysis, especially under acidic or basic conditions, to yield sorbic acid and butanol. It is a combustible liquid. In its dry, crystalline form, sorbic acid (the parent acid of this compound) is stable. However, in solutions and food matrices, it can undergo autoxidation, leading to the formation of carbonyls and other degradation products.[10] The major degradation products of sorbic acid in aqueous solutions are reported to be acetaldehyde and β-carboxylacrolein.[10] The stability of sorbates is influenced by factors such as pH, temperature, water activity, and the presence of oxygen.[10]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of sorbic acid with n-butanol, typically using an acid catalyst.[11]

  • Materials: Sorbic acid, n-butanol, sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid), toluene (for azeotropic removal of water), sodium bicarbonate solution, anhydrous magnesium sulfate, and a suitable solvent for extraction (e.g., diethyl ether).

  • Apparatus: Round-bottom flask, reflux condenser, Dean-Stark trap (optional, for azeotropic removal of water), heating mantle, separatory funnel, and rotary evaporator.

  • Procedure:

    • In a round-bottom flask, combine sorbic acid and an excess of n-butanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • If using a Dean-Stark trap, fill it with toluene.

    • Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

    • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then again with water.

    • Extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent using a rotary evaporator to yield crude this compound.

    • Purify the product by vacuum distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.[12][13][14][15]

  • Sample Preparation: Samples containing this compound (e.g., from a synthesis reaction or a formulated product) are typically diluted in a suitable solvent like hexane or ethyl acetate before injection. For complex matrices like food or cosmetics, a prior extraction step may be necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: A suitable mass range to detect the molecular ion (m/z 168) and characteristic fragments of this compound.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a calibration curve prepared with known concentrations of a this compound standard. The mass spectrum, showing the molecular ion and fragmentation pattern, confirms the identity of the compound.[1]

Visualizations

Synthesis of this compound

Synthesis cluster_reaction Fischer Esterification sorbic_acid Sorbic Acid reactants sorbic_acid->reactants butanol n-Butanol butanol->reactants reaction H+ Catalyst Heat (Reflux) reactants->reaction butyl_sorbate This compound reaction->butyl_sorbate water Water reaction->water Byproduct

Caption: Synthesis of this compound via Fischer Esterification.

GC-MS Analytical Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Containing This compound extraction Extraction (if needed) sample->extraction dilution Dilution in Solvent extraction->dilution injection Injection into GC dilution->injection gc_separation GC Separation (Capillary Column) injection->gc_separation ms_detection MS Detection (Ionization & Fragmentation) gc_separation->ms_detection chromatogram Chromatogram (Retention Time) ms_detection->chromatogram mass_spectrum Mass Spectrum (m/z) ms_detection->mass_spectrum identification Identification chromatogram->identification quantification Quantification chromatogram->quantification mass_spectrum->identification

Caption: Generalized workflow for the analysis of this compound using GC-MS.

Antimicrobial Mechanism of Sorbates

Antimicrobial_Mechanism cluster_cell Microbial Cell cluster_disruption Cellular Disruption cell_membrane Cell Membrane membrane_disruption Membrane Disruption (Increased Porosity) cell_membrane->membrane_disruption ph_drop Cytoplasmic Acidification (pH Drop) cell_membrane->ph_drop Dissociates inside cytoplasm Cytoplasm (Normal pH) cytoplasm->ph_drop metabolism Metabolic Pathways metabolic_inhibition Inhibition of Metabolic Enzymes metabolism->metabolic_inhibition sorbate Undissociated This compound sorbate->cell_membrane Penetrates growth_inhibition Microbial Growth Inhibition membrane_disruption->growth_inhibition ph_drop->growth_inhibition metabolic_inhibition->growth_inhibition

Caption: Conceptual diagram of the antimicrobial action of sorbates.

Applications in Drug Development

This compound's properties make it a candidate for several applications in drug development:

  • Preservative: Like other sorbates, it can be used as a preservative in topical, oral, and other non-sterile formulations to prevent microbial growth.[2][16] Its effectiveness is generally higher at acidic pH.[16]

  • Excipient for Enhanced Solubility and Bioavailability: Due to its lipophilic nature, this compound can act as a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[1] This can be particularly useful in the formulation of oral and topical drug products to improve drug dissolution and subsequent absorption.[1]

  • Stabilizer: In some formulations, it may act as a stabilizer, preventing the degradation of the API or other components.[1]

  • Component of Drug Delivery Systems: While research has focused more broadly on polysorbates, the ester nature of this compound suggests its potential as a component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, to improve the oral bioavailability of lipophilic drugs.

Conclusion

This compound is a versatile compound with a range of physical and chemical properties that make it suitable for various applications, including as a flavoring agent, preservative, and potentially as a valuable excipient in pharmaceutical formulations. This technical guide has provided a consolidated overview of its key characteristics, along with generalized experimental protocols and visual representations of important processes. While there are some inconsistencies in the reported physical data, particularly the melting point, the information presented herein serves as a solid foundation for researchers and professionals working with this compound. Further research to clarify the conflicting data and to explore its full potential in advanced drug delivery systems is warranted.

References

Butyl sorbate spectral data (IR, GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectral Analysis of Butyl Sorbate (IR, GC-MS)

This guide provides a comprehensive overview of the infrared (IR) and gas chromatography-mass spectrometry (GC-MS) spectral data for this compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the characterization of this compound. The document includes tabulated spectral data, detailed experimental protocols, and workflow diagrams to facilitate understanding and replication of the analytical methods.

This compound: An Overview

This compound (butyl (2E,4E)-hexa-2,4-dienoate) is an organic compound commonly used as a flavoring agent. Accurate analytical characterization is crucial for quality control and regulatory purposes. This guide focuses on two key analytical techniques for its identification and characterization: Infrared (IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectral Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and conjugated alkene functionalities.

Table 1: Major Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1720StrongC=O stretch (ester)
~1640MediumC=C stretch (conjugated alkene)
~1460MediumC-H bend (alkane)
~1260StrongC-O stretch (ester)
~1180StrongC-O stretch (ester)
~1000Medium=C-H bend (alkene)

Note: The peak positions are approximate and based on typical spectra for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. For a pure compound like this compound, GC-MS provides a characteristic retention time and a mass spectrum that reveals its molecular weight and fragmentation pattern.

Table 2: Key Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Ion
4174.70[C₃H₅]⁺
6789.50[C₅H₇]⁺
9599.99[C₆H₇O]⁺
11241.80[M - C₄H₈O]⁺
168(not prominent)[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies for acquiring the IR and GC-MS data for this compound.

Infrared (IR) Spectroscopy Protocol

This protocol is for the analysis of neat (undiluted) liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer with a capillary cell.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Demountable capillary cell with IR-transparent windows (e.g., NaCl or KBr)

  • This compound sample

  • Pipette or syringe

  • Solvent for cleaning (e.g., isopropanol)

  • Lens tissue

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Acquire a background spectrum with an empty, clean capillary cell in the sample holder. This will be subtracted from the sample spectrum to remove any instrument and atmospheric absorptions.

  • Sample Preparation:

    • Disassemble the capillary cell and ensure the salt plates are clean and dry.

    • Using a pipette or syringe, apply a small drop of neat this compound to the center of one salt plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

    • Assemble the cell holder around the salt plates.

  • Sample Analysis:

    • Place the prepared capillary cell into the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Disassemble the capillary cell and clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol) and lens tissue.

    • Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the analysis of this compound using a standard capillary GC-MS system.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., 5% phenyl-methylpolysiloxane)

  • Helium carrier gas (high purity)

  • This compound sample

  • Solvent for dilution (e.g., hexane or ethyl acetate)

  • Autosampler vials with caps

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent like hexane or ethyl acetate. Transfer the solution to an autosampler vial.

  • GC-MS System Setup:

    • Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of, for example, 50:1 to prevent column overloading.

    • GC Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10 °C/minute to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Ion source temperature: 230 °C.

      • Quadrupole temperature: 150 °C.

      • Scan range: m/z 40-400.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • The data system will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the TIC based on its retention time.

    • Extract the mass spectrum for that peak.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound.

    • Analyze the fragmentation pattern to ensure it is consistent with the structure of this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the IR and GC-MS analyses.

IR_Workflow cluster_prep Preparation cluster_analysis Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Prepare Neat Sample in Capillary Cell background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum data_processing Data Processing (Background Subtraction) acquire_spectrum->data_processing final_spectrum Final IR Spectrum data_processing->final_spectrum

Caption: Experimental workflow for FTIR analysis of this compound.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis & Data Processing start Start sample_prep Prepare Dilute Sample Solution start->sample_prep system_setup GC-MS System Setup sample_prep->system_setup injection Inject Sample system_setup->injection separation GC Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis (Library Search, Fragmentation Analysis) detection->data_analysis results Results (TIC, Mass Spectrum) data_analysis->results

Caption: Experimental workflow for GC-MS analysis of this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Butyl Sorbate from Sorbic Acid and n-Butanol

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound of interest for its antimicrobial properties and applications in various industries. The primary method detailed is the Fischer-Speier esterification of sorbic acid with n-butanol, a robust and widely utilized chemical transformation. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and key reaction parameters.

Introduction

This compound, the butyl ester of 2,4-hexadienoic acid, is a valuable chemical intermediate. Its synthesis is most commonly achieved through the esterification of sorbic acid with n-butanol.[1][2] This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.[1] The reaction is reversible, and therefore, specific strategies are employed to drive the equilibrium towards the product side to achieve high yields.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from sorbic acid and n-butanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of sorbic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the now more electrophilic carbonyl carbon of the protonated sorbic acid.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound.

Fischer_Esterification sorbic_acid Sorbic Acid protonated_sorbic_acid Protonated Sorbic Acid sorbic_acid->protonated_sorbic_acid + H⁺ n_butanol n-Butanol h_plus H⁺ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_sorbic_acid->tetrahedral_intermediate + n-Butanol protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer protonated_ester Protonated this compound protonated_intermediate->protonated_ester - H₂O butyl_sorbate This compound protonated_ester->butyl_sorbate - H⁺ h_plus_regen H⁺ (Catalyst) protonated_ester->h_plus_regen water Water step1 1. Protonation step2 2. Nucleophilic Attack step3 3. Proton Transfer step4 4. Elimination of Water step5 5. Deprotonation

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental Protocol

This protocol is based on the principles of Fischer esterification and incorporates specific conditions outlined for the synthesis of this compound.[2]

Materials:

  • Sorbic Acid (C₆H₈O₂)

  • n-Butanol (C₄H₁₀O)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine sorbic acid, n-butanol, toluene, and p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester. Continue the reflux until no more water is collected in the trap.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid catalyst and remove any unreacted sorbic acid.

    • Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene and excess n-butanol using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Reaction Conditions

The following table summarizes the key reaction parameters for the synthesis of this compound.

ParameterValue/ConditionRationale
Reactants Sorbic Acid, n-Butanol-
Catalyst p-Toluenesulfonic acidAn effective and commonly used acid catalyst for Fischer esterification.
Solvent TolueneForms an azeotrope with water, facilitating its removal via a Dean-Stark trap.[2]
Molar Ratio (Sorbic Acid:n-Butanol) 1:1.1 to 1:1.5Using a slight excess of n-butanol helps to shift the reaction equilibrium towards the product side.[2]
Pressure 37.3 kPa to 61.3 kPa (Negative Pressure)Lowering the pressure reduces the boiling point, allowing for azeotropic removal of water at a lower temperature, which can prevent polymerization of the conjugated diene system in sorbic acid and this compound.[2]
Yield HighThe use of a water-carrying agent and negative pressure significantly improves the reaction yield.[2]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

experimental_workflow start Start reactants Combine Sorbic Acid, n-Butanol, Toluene, and p-TsOH start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux water_removal Collect Water Azeotropically reflux->water_removal cool Cool Reaction Mixture water_removal->cool workup Transfer to Separatory Funnel cool->workup wash1 Wash with 5% NaHCO₃ Solution workup->wash1 wash2 Wash with Saturated Brine wash1->wash2 dry Dry Organic Layer (e.g., with MgSO₄) wash2->dry filter Filter Drying Agent dry->filter evaporate Remove Toluene and Excess n-Butanol (Rotary Evaporator) filter->evaporate distill Purify by Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis and purification.

Conclusion

The synthesis of this compound from sorbic acid and n-butanol via Fischer-Speier esterification is an effective method. The key to achieving high yields is the continuous removal of water, which can be efficiently accomplished using a Dean-Stark apparatus with toluene as a water-carrying agent, and potentially under reduced pressure to minimize side reactions. The purification of the final product through a series of washes and vacuum distillation is crucial for obtaining high-purity this compound suitable for research and development applications. This guide provides a solid foundation for the successful laboratory-scale synthesis of this important compound.

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Butyl Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl sorbate, the butyl ester of sorbic acid, is a lipophilic compound with significant potential as an antimicrobial agent. This technical guide delineates the core antimicrobial mechanism of action of this compound, drawing upon the established principles of sorbic acid and its other esters. The primary mode of action involves the disruption of microbial cell membrane integrity and the inhibition of key metabolic enzymes. This document provides a comprehensive overview of these mechanisms, supported by quantitative data for analogous compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide serves as a foundational resource by extrapolating from closely related sorbates and providing the necessary methodological framework for its further investigation.

Introduction

Sorbic acid and its salts have a long history of use as preservatives in the food and pharmaceutical industries. Their antimicrobial efficacy is primarily attributed to the undissociated form of the acid, which is more prevalent in acidic environments.[1] However, the effectiveness of sorbic acid diminishes at a higher pH. To overcome this limitation and enhance antimicrobial activity, esters of sorbic acid, such as this compound, have been developed. These esters are more lipophilic, allowing for more efficient passage through the microbial cell membrane, even at a neutral pH.[2] It is hypothesized that once inside the cell, intracellular esterases hydrolyze this compound into sorbic acid and butanol, leading to the disruption of cellular functions.[2] This guide provides a detailed exploration of the molecular mechanisms underpinning the antimicrobial action of this compound.

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is a multi-faceted process targeting fundamental cellular structures and pathways. The primary mechanisms are detailed below.

Disruption of Cell Membrane Integrity

The increased lipophilicity of this compound compared to sorbic acid is a key factor in its enhanced antimicrobial properties.[2] The proposed mechanism for membrane disruption is as follows:

  • Passive Diffusion: this compound, being a lipophilic molecule, readily partitions into the lipid bilayer of the microbial cell membrane.

  • Membrane Fluidization: The integration of this compound into the membrane can lead to an increase in membrane fluidity, disrupting the highly organized structure of the lipid bilayer. This can impair the function of membrane-embedded proteins, such as those involved in transport and signaling.

  • Increased Permeability: The disruption of the membrane's structure leads to increased permeability, allowing for the leakage of essential intracellular components like ions, ATP, and nucleic acids. This loss of cellular contents can be lethal to the microorganism.

Inhibition of Metabolic Enzymes

Once this compound enters the cytoplasm, it is likely hydrolyzed by non-specific esterases to release sorbic acid and butanol. The intracellular sorbic acid then acts as a potent inhibitor of various metabolic pathways. Sorbic acid is known to inhibit several key enzymes, including those involved in:

  • Carbohydrate Metabolism: Enzymes such as enolase and lactate dehydrogenase can be inhibited, disrupting glycolysis and energy production.[3]

  • Citric Acid Cycle: Key enzymes like malate dehydrogenase and succinate dehydrogenase are also targets of sorbic acid inhibition, further crippling the cell's ability to generate ATP.[3]

This enzymatic inhibition leads to a state of metabolic arrest, preventing microbial growth and proliferation.

Intracellular Acidification

Following the intracellular hydrolysis of this compound, the resulting sorbic acid dissociates in the neutral pH of the cytoplasm, releasing protons (H+).[4] This leads to a decrease in the intracellular pH, creating an acidic environment that is detrimental to the function of many enzymes and cellular processes. The cell expends significant energy attempting to pump out the excess protons, further depleting its ATP reserves.[4]

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid and Potassium Sorbate against various microorganisms.

MicroorganismCompoundpHMIC (mg/L)Reference
Escherichia coliPotassium Sorbate7.0400[6]
Staphylococcus aureusPotassium Sorbate7.0400[6]
Bacillus subtilisPotassium Sorbate7.0800[6]
Aspergillus sp.Sodium Benzoate->400[6]
Trametes sp.Potassium Sorbate-100[6]
Penicillium sp.Potassium Sorbate-100[6]
Cladosporium sp.Potassium Sorbate-100[6]
Salmonella entericaPotassium Sorbate-100[6]
Klebsiella pneumoniaePotassium Sorbate-100[6]
Proteus sp.Potassium Sorbate-100[6]
Bacillus cereusPotassium Sorbate-100[6]

Table 2: IC50 Values of Sorbic Acid and Potassium Sorbate against various enzymes.

EnzymeCompoundIC50 (mg/L)Reference
NAD(P)H:FMN oxidoreductaseSorbic Acid0.02[7]
NAD(P)H:FMN oxidoreductasePotassium Sorbate14[7]
Butyrylcholinesterase (BChE)Sorbic Acid> 50[7]
Lactate Dehydrogenase (LDH)Sorbic Acid> 50[7]
Alcohol Dehydrogenase (ADH)Sorbic Acid> 50[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the antimicrobial mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Microbial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the sterile broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Cell Membrane Disruption Assay (Liposome Dye Leakage Assay)

This assay assesses the ability of a compound to disrupt the integrity of a lipid bilayer, simulating a cell membrane.[8]

Materials:

  • Liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

  • This compound solution

  • Triton X-100 (positive control for membrane lysis)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Prepare a suspension of the fluorescent dye-loaded liposomes in PBS.

  • In a 96-well plate, add the liposome suspension to wells containing serial dilutions of this compound.

  • Include a positive control (liposomes with Triton X-100) and a negative control (liposomes with PBS only).

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.

  • An increase in fluorescence indicates the leakage of the dye from the liposomes due to membrane disruption by this compound. Calculate the percentage of dye leakage relative to the positive control.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.[9]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution providing the optimal pH for the enzyme

  • This compound solution

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • In a reaction vessel (e.g., cuvette or microplate well), combine the buffer, the enzyme, and varying concentrations of this compound.

  • Pre-incubate the enzyme with this compound for a short period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction rate by measuring the change in absorbance or fluorescence over time, which corresponds to the consumption of the substrate or the formation of the product.

  • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a control reaction without the inhibitor.

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Visualizations

Signaling Pathways and Mechanisms

antimicrobial_mechanism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm This compound This compound Lipid Bilayer Lipid Bilayer This compound->Lipid Bilayer Passive Diffusion Membrane Disruption Membrane Disruption Lipid Bilayer->Membrane Disruption Increased Permeability Intracellular this compound Intracellular this compound Lipid Bilayer->Intracellular this compound Esterase Esterase Intracellular this compound->Esterase Hydrolysis Sorbic Acid Sorbic Acid Esterase->Sorbic Acid Butanol Butanol Esterase->Butanol Proton (H+) Proton (H+) Sorbic Acid->Proton (H+) Dissociation Enzyme Inhibition Enzyme Inhibition Sorbic Acid->Enzyme Inhibition Intracellular Acidification Intracellular Acidification Proton (H+)->Intracellular Acidification Metabolic Arrest Metabolic Arrest Intracellular Acidification->Metabolic Arrest Enzyme Inhibition->Metabolic Arrest experimental_workflow cluster_mic MIC Determination cluster_membrane Membrane Disruption Assay cluster_enzyme Enzyme Inhibition Assay A1 Prepare serial dilutions of this compound A2 Inoculate with microbial culture A1->A2 A3 Incubate A2->A3 A4 Determine MIC (lowest concentration with no growth) A3->A4 B1 Prepare fluorescent dye-loaded liposomes B2 Incubate liposomes with this compound B1->B2 B3 Measure fluorescence increase (dye leakage) B2->B3 C1 Combine enzyme and this compound C2 Initiate reaction with substrate C1->C2 C3 Monitor reaction rate C2->C3 C4 Calculate % inhibition and IC50 C3->C4 start Start Investigation start->A1 start->B1 start->C1

References

Green Synthesis of Butyl Sorbate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butyl sorbate, the ester of sorbic acid and butanol, is a valuable compound with applications in the food, pharmaceutical, and cosmetic industries, primarily for its antimicrobial properties. Traditional chemical synthesis of this compound often involves harsh reaction conditions and the use of hazardous catalysts and solvents, posing environmental and safety concerns. Green chemistry principles advocate for the development of more sustainable and environmentally benign synthetic routes. This technical guide provides an in-depth overview of green synthesis methodologies for this compound, with a focus on enzymatic catalysis and whole-cell biocatalysis. This document is intended for researchers, scientists, and drug development professionals seeking to implement sustainable practices in their work.

Enzymatic Synthesis of this compound

Enzymatic esterification, particularly using lipases, has emerged as a leading green alternative for the synthesis of esters like this compound.[1][2] Lipases are highly selective, operate under mild conditions, and are biodegradable, aligning well with the principles of green chemistry.[2] The most commonly employed lipase for this purpose is an immobilized form of Candida antarctica lipase B (CALB), often known by trade names such as Novozym 435.[3][4]

Reaction Principle

The enzymatic synthesis of this compound involves the direct esterification of sorbic acid with butanol, catalyzed by a lipase. The general reaction is as follows:

Sorbic Acid + Butanol ⇌ this compound + Water

The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side and achieve high yields.[5]

Experimental Protocol: Lipase-Catalyzed Synthesis

The following is a generalized protocol for the enzymatic synthesis of this compound based on methodologies reported for similar esters.[3][4][6]

Materials:

  • Sorbic Acid

  • n-Butanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., n-hexane, heptane, or solvent-free system)

  • Molecular Sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with heating

  • Reaction vessel (e.g., screw-capped flask)

Procedure:

  • Reactant Preparation: Dissolve sorbic acid in the chosen organic solvent in the reaction vessel. If conducting a solvent-free synthesis, directly add the liquid butanol to the solid sorbic acid.

  • Substrate Molar Ratio: Add n-butanol to the reaction mixture. The molar ratio of butanol to sorbic acid is a critical parameter to optimize, with ratios typically ranging from 1:1 to 5:1.[7] An excess of the alcohol can help to shift the reaction equilibrium.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrate weight.

  • Water Removal: (Optional) Add activated molecular sieves to the mixture to adsorb the water produced during the reaction.

  • Reaction Conditions: Place the sealed reaction vessel in a shaking incubator or on a heated magnetic stirrer. The reaction temperature is generally maintained between 40°C and 60°C.[7] The reaction time can vary from a few hours to over 24 hours, depending on the specific conditions.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Recovery: After the reaction reaches the desired conversion, the immobilized enzyme can be easily separated by filtration for reuse. The solvent (if used) can be removed under reduced pressure. The crude this compound can then be purified, for example, by vacuum distillation.

Quantitative Data on Lipase-Catalyzed Ester Synthesis

The following table summarizes typical reaction conditions and outcomes for the synthesis of various short-chain esters using lipases, which can be indicative for the synthesis of this compound.

EsterLipase SourceSubstratesMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Butyl AcetateCandida antarctica lipase BAcetic Acid, Butanol3:1402.5>90[3]
Butyl PropionateNovozym 435Propionic Acid, Butanol9:142.7724.8793.76[3]
Methyl ButyrateImmobilized Rhizopus oryzaeVinyl Butyrate, Methanol0.6 M Methanol321470.42[8]
Octyl AcetateNovozym 435Vinyl Acetate, Octanol2 M Octanol361292.35[8]
Glycerol SorbateCandida antarctica lipase BSorbic Acid, GlycerolN/A (Glycerol as solvent)N/A24N/A[6][9]
Butyl ButyrateImmobilized Candida rugosaButyric Acid, ButanolN/AN/AN/AN/A[10]

Whole-Cell Biocatalysis for this compound Synthesis

Whole-cell biocatalysis utilizes entire microbial cells containing the desired enzymes to carry out a chemical transformation.[11] This approach can be more cost-effective than using purified enzymes as it eliminates the need for costly and time-consuming enzyme purification steps.[12] Furthermore, the cellular environment can protect the enzyme and facilitate the regeneration of any necessary cofactors.

Principle of Whole-Cell Biocatalysis

In the context of this compound synthesis, a microorganism (often a recombinant strain of Escherichia coli or yeast) is engineered to overexpress a lipase, such as CALB.[11] These whole cells are then used directly as the catalyst in the reaction between sorbic acid and butanol.

Experimental Protocol: Whole-Cell Biocatalysis

The following is a generalized protocol for ester synthesis using a whole-cell biocatalyst.

Materials:

  • Recombinant microbial cells expressing lipase

  • Sorbic Acid

  • n-Butanol

  • Reaction Buffer (e.g., phosphate buffer) or organic solvent

  • Centrifuge

  • Shaking incubator

  • Reaction vessel

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant microbial cells under appropriate conditions to induce lipase expression. Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Reaction Setup: Resuspend the cell pellet in the reaction medium (either a buffer or an organic solvent).

  • Substrate Addition: Add sorbic acid and n-butanol to the cell suspension. The concentrations and molar ratios of the substrates need to be optimized for the specific whole-cell system.

  • Reaction Conditions: Incubate the reaction mixture in a shaking incubator at a controlled temperature (typically between 30°C and 40°C).

  • Monitoring and Product Recovery: Monitor the reaction progress as described for the enzymatic synthesis. After the reaction, the cells can be separated by centrifugation. The supernatant or the organic phase containing the this compound can then be processed for product purification.

Quantitative Data on Whole-Cell Biocatalysis for Ester Synthesis

Data on whole-cell biocatalysis for this compound is scarce. However, studies on other esters provide insights into the potential of this approach.

ProductBiocatalystSubstratesKey FindingsReference
Mono-ethyl dicarboxylic acidsRecombinant E. coliC6, C8, C9 fatty acidsMolar yield of 0.75 for mono-ethyl azelate from nonanoic acid.[13]
Phenolic Glycoside EstersCandida parapsilosisPhenolic glycosides, acyl donorsHigh conversion (99.5% for salidroside).[14]
SimvastatinRecombinant E. coliMonacolin J, DMB-S-MMP>99% conversion.[12]
Wax EstersMetabolically engineered E. coliGlucose, fatty acidsContinuous production with a productivity of 8.2 mg/(L·h).[15]

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_separation Product Recovery cluster_products Final Products sorbic_acid Sorbic Acid reaction_vessel Reaction Vessel (Solvent or Solvent-free) sorbic_acid->reaction_vessel butanol n-Butanol butanol->reaction_vessel heating Heating & Stirring (40-60°C) filtration Filtration reaction_vessel->filtration Reaction Mixture lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel evaporation Solvent Evaporation filtration->evaporation Liquid reused_lipase Recycled Lipase filtration->reused_lipase Solid purification Purification (e.g., Distillation) evaporation->purification butyl_sorbate Pure this compound purification->butyl_sorbate

Caption: Workflow for the enzymatic synthesis of this compound.

Whole-Cell Biocatalysis Workflow

Whole_Cell_Biocatalysis_Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_reactants Reactants cluster_biotransformation Biotransformation cluster_separation Product Recovery cluster_products Final Products cell_culture Cultivation of Recombinant Cells harvesting Cell Harvesting (Centrifugation) cell_culture->harvesting bioreactor Bioreactor with Whole-Cell Catalyst harvesting->bioreactor sorbic_acid Sorbic Acid sorbic_acid->bioreactor butanol n-Butanol butanol->bioreactor incubation Incubation & Agitation (30-40°C) centrifugation Centrifugation bioreactor->centrifugation Reaction Mixture extraction Product Extraction centrifugation->extraction Supernatant cell_pellet Cell Pellet centrifugation->cell_pellet Solid purification Purification extraction->purification butyl_sorbate Pure this compound purification->butyl_sorbate

Caption: Workflow for this compound synthesis via whole-cell biocatalysis.

Conclusion

Green synthesis routes for this compound, particularly those employing enzymatic and whole-cell biocatalysis, offer significant advantages over traditional chemical methods. These approaches are characterized by milder reaction conditions, higher selectivity, reduced waste generation, and the use of renewable catalysts. While the optimization of reaction parameters is crucial for achieving high yields and economic viability, the detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and industry professionals to develop and implement sustainable and efficient processes for the production of this compound. Further research into novel biocatalysts and process intensification strategies will continue to enhance the green credentials of this compound synthesis.

References

Enzymatic catalysis in butyl sorbate production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymatic Catalysis of Butyl Sorbate Production

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an ester of sorbic acid, is a valuable compound with applications as a food additive and preservative.[1][2] Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous catalysts.[1][2] In contrast, enzymatic catalysis, primarily utilizing lipases, offers a sustainable and highly selective alternative.[1][3][4] This guide provides a comprehensive overview of the enzymatic production of this compound, detailing the reaction mechanisms, experimental protocols, and key process parameters. By leveraging the high specificity and mild operating conditions of biocatalysis, researchers can achieve high-yield, environmentally conscious production of this important ester.

Introduction to Enzymatic Esterification

The synthesis of this compound is achieved through the esterification of sorbic acid with n-butanol. While conventional chemical methods can accomplish this, they often require high temperatures and strong acid catalysts, leading to potential side reactions and environmental concerns.[2] Enzymatic synthesis has emerged as a superior "green" alternative, offering several distinct advantages:

  • Mild Reaction Conditions: Enzymes operate efficiently at moderate temperatures and pressures, preserving the integrity of thermally sensitive molecules and reducing energy consumption.

  • High Specificity and Selectivity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and simplifying downstream purification processes.[4]

  • Environmental Sustainability: Biocatalytic processes are environmentally benign, avoiding the use of corrosive acids and hazardous organic solvents.[3]

Lipases (EC 3.1.1.3) are the primary class of enzymes employed for this transformation. They are highly versatile and can function effectively in non-aqueous or solvent-free systems, which is crucial for driving the esterification equilibrium towards product formation.[4] For industrial applications, lipases are often immobilized on solid supports. Immobilization enhances enzyme stability, prevents denaturation, and, most importantly, allows for easy recovery and reuse of the biocatalyst, significantly improving process economics.[3][5][6][7] Lipases from various microbial sources, such as Candida antarctica (e.g., the commercial preparation Novozym 435), Rhizomucor miehei, and Aspergillus oryzae, have been successfully used for synthesizing various esters.[3][5][8][9]

The Catalytic Mechanism

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[10][11] This two-step process involves the formation of a covalent intermediate between the enzyme and one of the substrates.

  • Acylation Step: First, the sorbic acid molecule enters the enzyme's active site. A key serine residue in the catalytic triad (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon of the acid. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable acyl-enzyme complex, releasing a molecule of water.

  • Deacylation Step: Next, the n-butanol molecule enters the active site and attacks the acyl-enzyme intermediate. This second nucleophilic attack forms another tetrahedral intermediate, which subsequently collapses, releasing the final product, this compound, and regenerating the free enzyme for the next catalytic cycle.

dot

G Fig. 1: Ping-Pong Bi-Bi Mechanism for this compound Synthesis E Free Lipase (E) E_SA Lipase-Sorbic Acid Complex (E-SA) E->E_SA + Sorbic Acid E_Acyl_H2O Acyl-Enzyme Intermediate (E-Acyl) + H₂O E_SA->E_Acyl_H2O - H₂O E_Acyl_Butanol Acyl-Enzyme-Butanol Complex (E-Acyl-Butanol) E_Acyl_H2O->E_Acyl_Butanol + n-Butanol E_BS Lipase-Butyl Sorbate Complex (E-BS) E_Acyl_Butanol->E_BS Reaction E_final Free Lipase (E) E_BS->E_final - this compound

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.

Experimental Protocols

This section outlines generalized methodologies for the enzymatic synthesis of this compound, derived from common practices in biocatalysis research.

Materials and Biocatalyst Preparation
  • Substrates: Sorbic acid (≥99% purity), n-butanol (≥99% purity).

  • Enzyme: Immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), is a common choice due to its high activity and stability.[5][12]

  • Solvent (Optional): While solvent-free systems are preferred to maximize reactant concentration and reduce waste, an organic solvent like n-hexane or isooctane may be used to reduce substrate inhibition or improve mass transfer.[13]

  • Dehydrating Agent (Optional): Molecular sieves (3Å or 4Å) can be added to the reaction mixture to remove the water produced during esterification, thereby shifting the reaction equilibrium towards higher product yields.

General Procedure for Batch Esterification
  • Reactant Loading: In a sealed reaction vessel (e.g., a 50 mL screw-capped flask), combine sorbic acid and n-butanol. The molar ratio of alcohol to acid is a critical parameter to optimize, with an excess of alcohol often used to drive the reaction forward.[3][12]

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically expressed as a weight percentage of the total substrates (e.g., 1-10% w/w).[3][14]

  • Reaction Conditions: Place the vessel in an incubator shaker or a temperature-controlled water bath with magnetic stirring. Set the desired temperature (typically 40-60°C) and agitation speed (e.g., 150-200 rpm) to ensure a homogenous mixture.[3][13][15]

  • Sampling and Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Dilute the sample with a suitable solvent (e.g., ethanol or hexane) and filter or centrifuge to remove the immobilized enzyme before analysis.

  • Reaction Termination: Once the reaction reaches equilibrium or the desired conversion, terminate it by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse in subsequent batches.

Analytical Methods for Quantification

The conversion of sorbic acid and the yield of this compound are typically quantified using chromatographic techniques.

  • Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) is commonly used. An internal standard (e.g., decane or dodecane) is added to the samples for accurate quantification. The percentage conversion is calculated by comparing the peak area of the remaining sorbic acid (or the formed this compound) to its initial concentration.[1]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is also suitable, particularly for monitoring the disappearance of sorbic acid, which has a strong UV absorbance.[1][5]

Data on Enzymatic Synthesis

The efficiency of enzymatic this compound production is influenced by several factors. The tables below summarize quantitative data from studies on similar ester syntheses, highlighting the impact of different enzymes and reaction parameters.

Table 1: Comparative Performance of Different Lipases in Ester Synthesis

Lipase Source Substrates System Conversion/Yield Reference
Candida antarctica (Novozym 435) Propionic Acid + n-Butanol Solvent-Free 93.76% [12]
Aspergillus oryzae (Immobilized) Acetic Acid + n-Butanol Solvent-Free 80% [3]
Candida antarctica (CALB) Sorbic Acid + Glycerol Solvent-Free >95% (Acid Conversion) [5][8]
Rhodococcus cutinase (Immobilized) Butyric Acid + n-Butanol Isooctane ~60 mM product [13]

| Candida antarctica (CALB) | Dihydrocaffeic Acid + 1-Butanol | Organic Solvent | ~67% |[16] |

Table 2: Influence of Key Parameters on Butyl Ester Synthesis Yield

Parameter Range Studied Optimal Value Resulting Yield Reference
Temperature 30 - 50°C 42.77°C 93.76% (Butyl Propionate) [12]
30 - 50°C 40°C High Conversion (Butyl Butyrate) [13]
Substrate Molar Ratio 1:0.5 - 1:3 (Acid:Alcohol) 1:0.5 80% (Butyl Acetate) [3]
(Acid:Alcohol)
1:1 - 1:12 (Acid:Alcohol) 1:9 93.76% (Butyl Propionate) [12]
Enzyme Concentration 5 - 30 g/L 15 g/L 70.55% (Octyl Formate) [14]
1 - 10% (w/w) 2.35% 93.76% (Butyl Propionate) [12]
Reaction Time - 24.87 h 93.76% (Butyl Propionate) [12]

| | - | 72 h | 80% (Butyl Acetate) |[3] |

Visualizing Workflows and Pathways

Experimental Workflow for Process Optimization

The systematic optimization of this compound synthesis involves several logical steps, from screening potential biocatalysts to refining process conditions.

dot

G Fig. 2: Experimental Workflow for Synthesis Optimization cluster_0 Phase 1: Screening cluster_1 Phase 2: Parameter Optimization (One-Factor-at-a-Time or RSM) cluster_2 Phase 3: Validation & Analysis Screening Lipase Screening (e.g., Novozym 435, Lipozyme RM IM) BestEnzyme Select Most Active and Stable Lipase Screening->BestEnzyme Temp Optimize Temperature BestEnzyme->Temp Ratio Optimize Substrate Molar Ratio Temp->Ratio Loading Optimize Enzyme Loading Ratio->Loading Time Determine Optimal Reaction Time Loading->Time Validation Run Reaction Under Optimal Conditions Time->Validation Analysis Product Quantification (GC/HPLC) Validation->Analysis Reuse Test Enzyme Reusability Validation->Reuse

Caption: A logical workflow for optimizing enzymatic this compound production.

Detailed Reaction Pathway at the Active Site

This diagram illustrates the molecular interactions within the lipase active site, focusing on the role of the catalytic triad.

dot

G Fig. 3: Reaction Pathway at the Lipase Active Site cluster_0 Acylation cluster_1 Deacylation ActiveSite Ser His Asp Catalytic Triad Tetra1 Tetrahedral Intermediate 1 ActiveSite:ser->Tetra1 Nucleophilic Attack SorbicAcid Sorbic Acid (R-COOH) SorbicAcid->ActiveSite Binds AcylEnzyme Acyl-Enzyme Complex (E-Ser-CO-R) Tetra1->AcylEnzyme Collapse Water Water (H₂O) Tetra1->Water Releases Tetra2 Tetrahedral Intermediate 2 AcylEnzyme->Tetra2 Nucleophilic Attack Butanol n-Butanol (R'-OH) Butanol->AcylEnzyme Binds ButylSorbate This compound (R-COO-R') Tetra2->ButylSorbate Releases RegenEnzyme Regenerated Enzyme Tetra2->RegenEnzyme Regenerates RegenEnzyme->ActiveSite Cycle Repeats

References

Butyl sorbate suppliers and manufacturers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butyl Sorbate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile ester with applications across the pharmaceutical, cosmetic, and food industries. Aimed at researchers, scientists, and drug development professionals, this document details its chemical and physical properties, outlines key experimental protocols, and provides a list of potential suppliers and manufacturers.

Introduction to this compound

This compound (CAS No. 7367-78-4) is the ester formed from sorbic acid and n-butanol. Its chemical formula is C₁₀H₁₆O₂. The extended hydrocarbon chain of the butyl group enhances its solubility in non-polar solvents, making it an effective preservative in lipid-based formulations and fatty food products.[1] It is also utilized as a flavoring agent and as an excipient in pharmaceutical formulations to improve drug solubility and bioavailability.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7367-78-4[1]
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [1]
Appearance Colorless, clear liquid (estimated)The Good Scents Company
Boiling Point 221.00 to 223.00 °C @ 760.00 mm HgThe Good Scents Company
Melting Point 120-140 °C[2]
Density 0.9216 g/cm³ @ 20 °C[2]
Flash Point 97.5 °C[2]
Refractive Index 1.4875 @ 20 °C[2]
Water Solubility 81.27 mg/L @ 25 °C (estimated)The Good Scents Company
Purity Typically >97%[3]

Suppliers and Manufacturers

A comprehensive, though not exhaustive, list of suppliers and manufacturers of this compound is provided below, categorized by region.

North America:

  • Parchem

  • Smolecule[1]

  • Axios Research

Europe:

  • CymitQuimica (Spain)[3]

  • Fluorochem[3]

  • SRS Aromatics Ltd (UK)

  • Sebacom (France, Spain)

Asia:

  • ChemicalBook (China)[2]

  • Echemi (China)

  • HANGZHOU LEAP CHEM CO., LTD. (China)

  • CD Formulation (China)[4]

  • NINGBO INNO PHARMCHEM CO.,LTD. (China)[1]

  • APAC Chemical (China)

  • Topfine (China)

Experimental Protocols

This section details key experimental procedures involving this compound, from its synthesis to its analysis.

Synthesis of this compound via Esterification

A common method for synthesizing this compound is through the esterification of sorbic acid with n-butanol. A patented method describes a process designed to improve yield and reduce polymerization.[2]

Materials:

  • Sorbic Acid

  • n-Butanol

  • Toluene (as a water-carrying agent)

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • Combine sorbic acid and n-butanol in a molar ratio of 1:1.1 to 1:1.5 in a reaction vessel.[2]

  • Add toluene to the mixture to act as an azeotropic water-remover.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture under a negative pressure of 37.3 kPa to 61.3 kPa.[2] The negative pressure facilitates the removal of water, driving the equilibrium towards the formation of the ester and reducing the reaction temperature to minimize polymerization.[2]

  • Continuously remove the water-toluene azeotrope.

  • Monitor the reaction progress via gas chromatography (GC) until the consumption of sorbic acid is complete.

  • Upon completion, neutralize the catalyst, wash the organic phase, and purify the this compound through distillation.

G This compound Synthesis Workflow reactants Sorbic Acid, n-Butanol, Toluene, p-Toluenesulfonic Acid reaction Esterification Reaction (37.3-61.3 kPa, Heat) reactants->reaction azeotrope Azeotropic Water Removal reaction->azeotrope Drives equilibrium monitoring Reaction Monitoring (GC) reaction->monitoring azeotrope->reaction monitoring->reaction Continue reaction workup Neutralization & Washing monitoring->workup Reaction complete purification Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via esterification.

Quality Control Analysis by Gas Chromatography (GC)

The purity of this compound is typically assessed using gas chromatography. The following parameters are based on data from the NIST WebBook and represent a starting point for method development.[3]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

GC Conditions:

  • Column: RTX-5 (non-polar), 10 m x 0.18 mm ID, 0.2 µm film thickness[3]

  • Carrier Gas: Helium

  • Temperature Program:

    • Initial Temperature: 40°C, hold for 0.5 min

    • Ramp: 50°C/min to 275°C

    • Final Temperature: 275°C, hold for 0.5 min[3]

  • Injection: Split injection

  • Detector: FID

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., ethanol).

  • Prepare the sample for analysis by diluting it in the same solvent.

  • Inject the standard and sample solutions into the GC.

  • Identify the this compound peak based on its retention time.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method).

G GC Analysis Workflow for this compound Purity prep Sample & Standard Preparation injection Inject Sample/Standard prep->injection gc Gas Chromatograph Setup (RTX-5 column, FID) gc->injection separation Chromatographic Separation injection->separation detection Peak Detection (FID) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis report Certificate of Analysis analysis->report

Caption: A typical workflow for determining the purity of this compound using GC-FID.

Application as a Preservative in a Topical Formulation

The following is a generalized protocol for evaluating the efficacy of this compound as a preservative in a topical cream, based on antimicrobial effectiveness testing principles.

Materials:

  • Topical cream base

  • This compound

  • Microbial challenge organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

  • Sterile containers

  • Incubator

Procedure:

  • Prepare several batches of the topical cream base containing varying concentrations of this compound (e.g., 0.1%, 0.2%, 0.4% w/w). A control batch with no preservative should also be prepared.

  • Dispense known quantities of each batch into sterile containers.

  • Inoculate each container with a standardized suspension of one of the challenge organisms.

  • Store the inoculated samples at a specified temperature (e.g., 20-25°C).

  • At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the concentration of viable microorganisms.

  • Evaluate the effectiveness of the preservative by comparing the reduction in microbial count in the preserved samples to the control. The acceptance criteria are typically defined by pharmacopeias (e.g., USP <51> or Ph. Eur. 5.1.3).

Supplier Qualification

For researchers and drug development professionals, ensuring the quality and consistency of raw materials is paramount. The following diagram outlines a logical workflow for qualifying a new supplier of this compound.

G Supplier Qualification Process for this compound start Identify Potential Suppliers request Request Information (TDS, CoA, Questionnaires) start->request review Review Documentation request->review audit On-site or Remote Audit (Optional, Risk-based) review->audit If high risk sample Request & Test Sample review->sample audit->sample approve Approve Supplier sample->approve Sample passes testing monitor Ongoing Monitoring (Performance, Quality) approve->monitor

Caption: A logical workflow for the qualification of a this compound supplier.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of protocols and adherence to relevant regulatory guidelines are essential.

References

IUPAC name for butyl 2,4-hexadienoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butyl (2E,4E)-hexa-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl (2E,4E)-hexa-2,4-dienoate, commonly known as butyl sorbate, is an unsaturated aliphatic ester with significant applications across the food, cosmetic, and pharmaceutical industries. This document provides a comprehensive technical overview of its chemical properties, synthesis, and biological activities. Particular focus is given to its role as a preservative, its mechanism of action, and its interactions with biological systems, including mammalian metabolic pathways, which are of interest to drug development professionals. Detailed experimental protocols, quantitative data, and diagrams of key processes are provided to serve as a resource for scientific and research applications.

Nomenclature and Chemical Properties

The compound is systematically named butyl (2E,4E)-hexa-2,4-dienoate according to IUPAC nomenclature.[1] The "(2E,4E)" designation specifies the stereochemistry of the two double bonds in the hexadienoate chain. It is also widely known by its common name, this compound, as it is the butyl ester of sorbic acid.[2][3]

Synonyms
  • This compound[2]

  • n-Butyl sorbate[1]

  • Butyl (E,E)-hexa-2,4-dienoate[1]

  • 2,4-Hexadienoic acid, butyl ester, (2E,4E)-[1]

  • HEXA-2,4-DIENOIC ACID BUTYL ESTER[2]

Chemical and Physical Data

Quantitative data for butyl (2E,4E)-hexa-2,4-dienoate are summarized in Table 1 for ease of reference. The compound is a colorless to pale yellow liquid characterized by a fruity odor.[4] It exhibits good solubility in organic solvents like alcohol but has limited solubility in water.[4][5]

PropertyValueSource(s)
CAS Number 7367-78-4[1][6]
Molecular Formula C₁₀H₁₆O₂[1][2][4]
Molecular Weight 168.23 g/mol [2][7]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 221-226.5 °C at 760 mmHg[2][3][5]
Flash Point 97.2 - 97.5 °C[2][3][5]
Density 0.912 - 0.922 g/cm³ at 20 °C[2][3]
Refractive Index 1.4875 at 20 °C[2]
Water Solubility 81.27 mg/L at 25 °C (estimated)[5]
LogP (o/w) 3.435 (estimated)[5]

Synthesis and Manufacturing

The primary industrial synthesis of butyl (2E,4E)-hexa-2,4-dienoate is achieved through the Fischer-Speier esterification of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) with n-butanol.[2][4] This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[8]

The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, an excess of one reactant (typically the alcohol, n-butanol) is used, and the water formed as a byproduct is continuously removed.[8] More sustainable, "greener" synthesis routes are also being explored, including enzymatic catalysis using lipases, which can be performed under milder conditions.[2]

Fischer_Esterification_Workflow SorbicAcid Sorbic Acid Mixing Mixing & Heating (Reflux) SorbicAcid->Mixing Butanol n-Butanol Butanol->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Mixing Reaction Esterification (Equilibrium) Mixing->Reaction Workup Workup (Neutralization, Washing) Reaction->Workup Cooling Water Water (byproduct) Reaction->Water Removal shifts equilibrium Purification Purification (Distillation) Workup->Purification Product Butyl 2,4-Hexadienoate Purification->Product

Synthesis workflow for Butyl 2,4-Hexadienoate via Fischer Esterification.
Experimental Protocol: Fischer-Speier Esterification

The following is a generalized, representative protocol for the laboratory-scale synthesis of butyl (2E,4E)-hexa-2,4-dienoate.

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. If desired, a Dean-Stark trap can be included between the flask and condenser to azeotropically remove water.

  • Charging Reactants: To the round-bottom flask, add (2E,4E)-hexa-2,4-dienoic acid (1.0 equivalent). Add an excess of n-butanol (e.g., 3-5 equivalents), which will also serve as the solvent.

  • Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the mixture with stirring.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If using a Dean-Stark trap, monitor the collection of water.

  • Workup and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to yield pure butyl (2E,4E)-hexa-2,4-dienoate.

Applications in Research and Drug Development

Butyl 2,4-hexadienoate has several applications relevant to scientific research and pharmaceutical development.

  • Antimicrobial Preservative: It is an effective antimicrobial agent against yeasts and molds, making it a common preservative in food, beverages, and personal care products.[3]

  • Flavor and Fragrance: Due to its fruity aroma, it is used as a flavor and fragrance agent.[4][7]

  • Excipient in Drug Formulations: Its lipophilic nature can be leveraged to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). It is explored as an excipient in oral, topical, and parenteral formulations.[1]

  • Drug Delivery Systems: Research has investigated the use of this compound in modulating the release profile of drugs and enhancing their permeation across biological membranes.[1]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other molecules, such as aroma products.[7]

Biological Activity and Mechanisms of Action

Antimicrobial Mechanism

The primary biological activity of this compound is its antimicrobial action, which is attributed to the sorbate moiety. The proposed mechanism is multifaceted and most effective at a pH below its pKa (~4.76), where the undissociated form of the acid predominates.[2]

  • Membrane Disruption: The lipophilic, undissociated molecule is thought to pass through the microbial cell membrane. Inside the more alkaline cytoplasm, it dissociates, lowering the internal pH and disrupting the transmembrane proton gradient. This interferes with cellular transport and metabolic processes.[2]

  • Enzyme Inhibition: Sorbates are known to inhibit various microbial enzymes, particularly those involved in carbohydrate metabolism (e.g., enolase, lactate dehydrogenase) and the citric acid cycle. Enzymes containing critical sulfhydryl groups are also susceptible to inhibition.[9]

Antimicrobial_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Microbial Cell BS_un This compound (Undissociated) Membrane Cell Membrane BS_un->Membrane Passes through BS_diss Sorbate Anion + H⁺ Membrane->BS_diss Dissociates Cytoplasm Cytoplasm (Higher pH) ProtonPump Proton Pumps BS_diss->ProtonPump Disrupts H⁺ gradient Enzymes Metabolic Enzymes BS_diss->Enzymes Inhibits Growth Microbial Growth Inhibited ProtonPump->Growth Metabolism Cellular Metabolism Enzymes->Metabolism Blocks Metabolism->Growth

Proposed antimicrobial mechanism of action for sorbates.
Effects on Mammalian Cells and Signaling

While generally regarded as having low mammalian toxicity, studies on sorbic acid and its salts have revealed interactions with mammalian biological pathways that are pertinent to drug development and toxicology.

Hepatic Lipid Metabolism: A study in mice demonstrated that sorbic acid can deregulate hepatic fatty acid metabolism.[1] Treatment with sorbic acid led to an accumulation of triglycerides in the liver. Mechanistically, this was linked to the downregulation of key proteins and transcription factors involved in lipid homeostasis, including:

  • De Novo Lipogenesis: Decreased expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS).

  • Fatty Acid Uptake: Reduced levels of CD36 and Liver Fatty Acid-Binding Protein (L-FABP).

  • Lipoprotein Secretion: Decreased expression of Apolipoprotein E (ApoE), which is crucial for the assembly and secretion of Very Low-Density Lipoprotein (VLDL).

Lipid_Metabolism_Pathway SorbicAcid Sorbic Acid / Sorbates SREBP1c SREBP-1c SorbicAcid->SREBP1c inhibits CD36_FABP CD36 & L-FABP SorbicAcid->CD36_FABP inhibits ApoE ApoE SorbicAcid->ApoE inhibits ACC_FAS ACC & FAS SREBP1c->ACC_FAS activates Lipogenesis De Novo Lipogenesis ACC_FAS->Lipogenesis TG_Accumulation Hepatic Triglyceride Accumulation Lipogenesis->TG_Accumulation contributes to FA_Uptake Fatty Acid Uptake CD36_FABP->FA_Uptake FA_Uptake->TG_Accumulation contributes to VLDL VLDL Secretion ApoE->VLDL VLDL->TG_Accumulation leads to (when inhibited)

Signaling pathway for sorbate-induced deregulation of hepatic lipid metabolism.

Genotoxicity: Some in vitro studies using high concentrations of potassium or sodium sorbate on human lymphocytes have reported genotoxic effects, including an increase in chromosomal aberrations and DNA strand breaks.[4][6][10] However, extensive toxicological reviews conclude that sorbates are non-mutagenic and non-clastogenic under normal conditions of use and are not considered carcinogenic.[11][12]

Toxicology and Safety Profile

This compound and other sorbates are characterized by a very low level of mammalian toxicity.[11] This is largely because they are metabolized by the same pathways as endogenous fatty acids.[11][12] The GHS classification for this compound indicates potential for skin and eye irritation.[13] While generally safe, some in vitro studies suggest that high concentrations of sorbates may have cytotoxic or genotoxic potential.[7][10] Additionally, some animal studies have indicated that potassium sorbate may alter the diversity of the gut microbiome.[14] These findings highlight the importance of concentration and context when evaluating the safety profile for new applications.

References

An In-depth Technical Guide to Butyl Sorbate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 31, 2025

Abstract

This technical guide provides a comprehensive overview of butyl sorbate (butyl 2,4-hexadienoate), a significant compound with applications in the food, cosmetic, and pharmaceutical industries. This document collates and synthesizes existing research literature, focusing on the chemical and physical properties, synthesis methodologies, antimicrobial efficacy, and toxicological profile of this compound. Special emphasis is placed on providing quantitative data in accessible formats, detailing experimental protocols for key analytical and synthetic procedures, and visualizing complex processes to aid in research and development. While the precise metabolic pathways and specific intracellular signaling cascades modulated by this compound are not extensively detailed in current literature, this guide presents the prevailing understanding of its mechanism of action.

Introduction

This compound, the butyl ester of sorbic acid, is a member of the sorbate family of preservatives.[1][2] Its antimicrobial properties make it an effective agent against the growth of a wide range of molds, yeasts, and bacteria, thus extending the shelf life of various products.[2] Beyond its role as a preservative, this compound also finds application as a flavoring and fragrance agent.[3] For researchers and professionals in drug development, an in-depth understanding of this compound's characteristics is crucial for its potential application as an excipient, for its antimicrobial properties in formulations, and for a comprehensive understanding of its biological interactions.[4]

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₆O₂.[4] It is a fatty acid ester, specifically butyl (2E,4E)-hexa-2,4-dienoate.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueUnitReference(s)
Molecular Formula C₁₀H₁₆O₂-[1][5]
Molecular Weight 168.23 g/mol [1][5]
CAS Number 7367-78-4-[1][5]
Appearance Colorless clear liquid (estimated)-[7]
Melting Point 120-140°C[1][8]
Boiling Point 221.00 to 223.00 @ 760.00 mm Hg°C[7]
Density 0.9216 @ 20 °Cg/cm³[1][8]
Flash Point 97.22 (Tag Closed Cup)°C[7]
Vapor Pressure 0.0815 @ 25 °CmmHg[1]
Refractive Index 1.4875 @ 20 °C-[1][8]
Water Solubility 81.27 @ 25 °C (estimated)mg/L[7]
logP (o/w) 3.435 (estimated)-[7]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of sorbic acid with n-butanol, typically in the presence of an acid catalyst.[9] Greener synthesis routes employing enzymatic catalysis with lipases are also being explored.[9]

General Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

FischerEsterificationWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification SorbicAcid Sorbic Acid Mixing Mixing SorbicAcid->Mixing Butanol n-Butanol Butanol->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Reflux Heating under Reflux Extraction Extraction Washing Washing (e.g., NaHCO₃, Brine) Extraction->Washing Drying Drying (e.g., Na₂SO₄) Washing->Drying Purification Purification (e.g., Distillation) Drying->Purification Product This compound Purification->Product

General workflow for this compound synthesis.
Detailed Experimental Protocol: Fischer Esterification

The following protocol is a representative example for the synthesis of an ester via Fischer esterification and can be adapted for this compound.

Materials:

  • Sorbic acid (1.0 equivalent)

  • n-Butanol (excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 5 drops)

  • 5% Aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying tube

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine sorbic acid and an excess of n-butanol. Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

    • Separate the organic layer.

  • Drying and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the excess butanol and solvent under reduced pressure.

    • Purify the resulting crude this compound by distillation.

Antimicrobial Activity

The antimicrobial action of sorbates is attributed to their ability to inhibit the growth of a wide range of microorganisms, including yeasts, molds, and some bacteria.[9] The undissociated form of the acid is considered the active component, making its efficacy pH-dependent.[9] While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available, the data for sorbic acid and potassium sorbate provide a useful reference.

MicroorganismPreservativepHMICUnitReference(s)
Escherichia coliPotassium Sorbate5.71500µg/mL[4]
Staphylococcus aureusSorbic Acid-1250µg/mL[10]
Staphylococcus aureusPotassium Sorbate-2500µg/mL[10]
Aspergillus nigerSorbic Acid4.04.5mM[8][11]
Saccharomyces cerevisiaeSorbic Acid4.03mM[12]
Saccharomyces cerevisiaeGlycerol Sorbate-0.14mg/mL[13]
Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of sorbates is multifaceted and not fully elucidated. The primary proposed mechanisms involve the disruption of cell membrane integrity and the inhibition of key metabolic enzymes.

AntimicrobialMechanism cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Lipid Bilayer Enzymes Metabolic Enzymes (e.g., Dehydrogenases) Metabolism Essential Metabolic Pathways ATP ATP Synthesis ButylSorbate This compound (Undissociated Form) ButylSorbate->Membrane Disrupts membrane potential & permeability ButylSorbate->Enzymes Inhibits enzyme activity

Proposed antimicrobial mechanism of sorbates.

Metabolism and Toxicology

The metabolism of this compound is presumed to involve hydrolysis by esterases to sorbic acid and butanol. Sorbic acid is then metabolized similarly to other fatty acids.[14] The butyl moiety is likely oxidized through various pathways. However, specific, detailed metabolic pathways for this compound have not been extensively documented in the available literature.

Toxicological Data

Toxicological studies on this compound indicate a low level of toxicity. A summary of available data is presented in Table 3.

TestSpeciesRouteValueUnitReference(s)
LD₅₀RatOral>5000mg/kg[1]
LD₅₀RabbitDermal>5000mg/kg[1]
Skin Irritation--Irritant-[1]
Eye Irritation--Irritant-[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques for the quantification and identification of this compound.

HPLC Analysis Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a sample matrix using HPLC.

HPLCWorkflow Sample Sample (e.g., Food, Cosmetic) Extraction Sample Extraction (e.g., Solvent Extraction) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Data Data Acquisition & Analysis HPLC->Data

General workflow for HPLC analysis of this compound.
Detailed Experimental Protocol: HPLC Analysis of Sorbates

This protocol provides a general framework for the HPLC analysis of sorbates in food or cosmetic samples.

Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (or other suitable buffer)

  • Deionized water

  • This compound standard

  • Sample for analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and an aqueous buffer. The exact ratio may need to be optimized depending on the specific separation requirements.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and then prepare a series of working standards by dilution.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the mobile phase or a suitable solvent.

    • Solid/Semi-solid Samples: Homogenize a known weight of the sample with a suitable extraction solvent. Centrifuge or filter to obtain a clear extract. Further dilution may be necessary.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min.

    • Injection volume: Typically 10-20 µL.

    • Detection wavelength: Monitor at a wavelength where sorbates show strong absorbance (e.g., around 254-264 nm).

    • Column temperature: Maintain at a constant temperature (e.g., 25-30 °C).

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, providing both separation and structural information.

General Protocol Outline:

  • Sample Preparation: Similar to HPLC, samples require extraction and cleanup. For volatile compounds, headspace analysis or solid-phase microextraction (SPME) can be employed. Derivatization may be necessary for less volatile compounds.[15]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An optimized temperature gradient to ensure good separation of analytes.

    • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Conclusion

This compound is a versatile compound with established applications as a preservative and flavoring agent. This guide has summarized key technical information regarding its properties, synthesis, antimicrobial activity, and analytical determination. While its general safety profile is favorable, further research is warranted to elucidate its specific metabolic fate and to explore in greater detail its interactions with microbial and mammalian cellular pathways. The provided experimental protocols and visualizations are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

References

Methodological & Application

Application Note: Gas Chromatography Analysis of Butyl Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of butyl sorbate. This compound is an antimicrobial preservative used in various pharmaceutical and cosmetic preparations. The described protocol utilizes a flame ionization detector (GC-FID) for sensitive and accurate quantification. This method is suitable for quality control, stability studies, and formulation development.

Introduction

This compound, the butyl ester of sorbic acid, is an effective preservative against molds, yeasts, and bacteria. Its determination in product formulations is crucial to ensure product quality and stability. Gas chromatography offers a specific and sensitive method for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides a comprehensive protocol for the GC-FID analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. The method is designed to be stability-indicating, capable of separating this compound from potential degradation products.[2][3]

Experimental Protocol

Instrumentation and Materials
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium (99.999% purity).

  • Gases for FID: Hydrogen and compressed air.

  • Software: Agilent OpenLab CDS (or equivalent).

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvents and Reagents: Methanol (HPLC grade), this compound reference standard (>98% purity).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. Below is a general procedure for a semi-solid formulation (e.g., cream or ointment).

  • Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 5 minutes to disperse the sample.

  • Sonication for 15 minutes in an ultrasonic bath to ensure complete extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.

  • Transfer 1 mL of the filtered extract into a GC vial for analysis.

GC-FID Operating Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Inlet
Injection ModeSplit (Split Ratio 20:1)
Inlet Temperature250 °C
Injection Volume1 µL
Column
Column TypeAgilent J&W DB-5ms (or equivalent)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven
Initial Temperature100 °C, hold for 2 minutes
Temperature Ramp15 °C/min to 250 °C, hold for 5 minutes
Carrier Gas
GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Detector
Detector TypeFlame Ionization Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

Data Presentation

The following tables present the quantitative data obtained from the method validation, demonstrating its suitability for the intended purpose.

Table 1: Retention Time and Peak Characteristics
AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~8.51.1>50000
Table 2: Method Validation Data
ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision
Repeatability (%RSD, n=6)< 2.0%
Intermediate Precision (%RSD, n=6)< 3.0%
Accuracy (Recovery)
Spiked at 50%98.5% - 101.2%
Spiked at 100%99.1% - 100.8%
Spiked at 150%98.9% - 101.5%

Mandatory Visualizations

Workflow for GC Analysis of this compound

GC_Workflow A Sample Weighing (e.g., 1g of cream) B Solvent Extraction (20 mL Methanol) A->B Dispersion C Vortexing & Sonication B->C Extraction D Centrifugation (4000 rpm, 10 min) C->D Phase Separation E Filtration (0.45 µm PTFE filter) D->E Clarification F GC-FID Analysis E->F Injection G Data Acquisition & Processing F->G Chromatogram H Quantification & Reporting G->H Results Validation_Relationship Method GC-FID Method for This compound Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

References

Application Note: Determination of Butyl Sorbate Purity using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of butyl sorbate. This compound, a preservative used in various industries, can be effectively analyzed using a reversed-phase HPLC method with UV detection. This document provides a comprehensive protocol, including sample and standard preparation, detailed chromatographic conditions, and data analysis procedures, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound, the butyl ester of sorbic acid, is utilized as a preservative to inhibit the growth of mold, yeast, and fungi in a variety of products. Ensuring the purity of this compound is critical for its efficacy and for meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) is a precise and widely accepted analytical technique for assessing the purity of chemical compounds.[1][2] This application note outlines a specific HPLC method adapted from established protocols for related sorbate compounds, providing a reliable means to quantify this compound and its potential impurities.

Experimental Protocol

This protocol is designed to provide a clear, step-by-step guide for the HPLC analysis of this compound purity.

Materials and Reagents
  • This compound Reference Standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The conditions provided below are a starting point and may require minor adjustments based on the specific instrument and column used.

ParameterCondition
HPLC System A system with a pump, autosampler, column oven, and UV/Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v).
Gradient Isocratic at 60% Acetonitrile / 40% 0.1% Formic Acid in Water.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detector Wavelength 254 nm.
Injection Volume 10 µL.
Run Time 10 minutes.
Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of 0.1% formic acid in water. Degas the solution for at least 15 minutes using an ultrasonic bath or a suitable online degasser.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Bring the flask to volume with the mobile phase and mix thoroughly.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Dissolve the sample in the mobile phase.

  • Bring the flask to volume with the mobile phase and mix thoroughly.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Calculation:

A summary of expected results is presented in the table below.

ParameterExpected Value
Retention Time ~ 5.2 min
Theoretical Plates (N) > 2000
Tailing Factor (T) 0.9 - 1.5
Purity of Standard ≥ 99.5%

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Prepare Mobile Phase system_setup System Setup & Equilibration mobile_phase->system_setup standard_prep Prepare Standard Solution injection Inject Standard & Sample standard_prep->injection sample_prep Prepare Sample Solution sample_prep->injection system_setup->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration purity_calc Calculate Purity peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for determining the purity of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocol and clear data analysis steps will enable researchers and quality control professionals to accurately assess the quality of their this compound samples.

References

Application Notes and Protocols for the GC-MS Identification of Butyl Sorbate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and differentiation of four butyl sorbate isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl sorbate) using Gas Chromatography-Mass Spectrometry (GC-MS). Sorbate esters are widely used as preservatives in food, pharmaceuticals, and cosmetic products. The isomeric form of the butyl group can influence the compound's efficacy and physical properties. Therefore, a reliable method for their individual identification is crucial for quality control and research purposes. This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis required for the successful separation and identification of these isomers based on their retention times and mass spectral fragmentation patterns.

Introduction

This compound, the butyl ester of sorbic acid, is an effective antimicrobial agent. It exists as four structural isomers depending on the arrangement of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl sorbate. While "this compound" often refers to the n-butyl isomer, the presence of other isomers can occur depending on the synthesis process or starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides information about the mass-to-charge ratio of the parent molecule and its fragments, allowing for structural elucidation and confirmation.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the GC-MS analysis of this compound isomers.

Materials and Reagents
  • Standards: Analytical standards of n-butyl sorbate, sec-butyl sorbate, isothis compound, and tert-butyl sorbate (purity ≥98%).

  • Solvent: Hexane or ethyl acetate (GC grade).

  • Anhydrous Sodium Sulfate: For drying of synthesized standards if applicable.

Standard Solution Preparation

Prepare individual stock solutions of each this compound isomer at a concentration of 1000 µg/mL in hexane. From these stock solutions, prepare a mixed isomer working standard solution containing each isomer at a concentration of 10 µg/mL in hexane.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation.

  • Autosampler: For reproducible injections.

GC-MS Operating Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

ParameterCondition
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Oven Program
Initial Temperature60°C, hold for 2 minutes
Ramp Rate10°C/minute
Final Temperature280°C, hold for 5 minutes
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40-250 amu
Solvent Delay4 minutes

Data Analysis and Expected Results

Chromatographic Separation and Retention Times

The four this compound isomers are expected to elute at different retention times due to differences in their boiling points and shapes. The expected elution order on a non-polar column is generally based on boiling points, with more branched isomers often having lower boiling points and thus shorter retention times. The anticipated elution order is: tert-butyl sorbate, isothis compound, sec-butyl sorbate, and n-butyl sorbate.

Table 1: Predicted Elution Order and Estimated Retention Times of this compound Isomers

IsomerPredicted Elution OrderEstimated Retention Time (min)
tert-Butyl Sorbate19 - 10
Isothis compound210 - 11
sec-Butyl Sorbate311 - 12
n-Butyl Sorbate412 - 13

Note: Actual retention times may vary depending on the specific GC system, column condition, and operating parameters.

Mass Spectral Fragmentation

The mass spectra of the this compound isomers will show a molecular ion peak ([M]⁺) at m/z 168. The fragmentation patterns, however, will differ due to the different butyl group structures, providing a basis for their identification.

n-Butyl Sorbate: The mass spectrum of n-butyl sorbate is characterized by a base peak at m/z 95, corresponding to the sorboyl cation. Other significant fragments are expected at m/z 113 (loss of C₄H₉•), m/z 67, and m/z 41.[1]

  • sec-Butyl Sorbate: Expect a significant fragment from the loss of a sec-butyl radical (m/z 113) and fragments arising from the cleavage of the sec-butyl group itself.

  • Isothis compound: The fragmentation will likely involve the loss of an isobutyl radical (m/z 113) and characteristic fragments from the isobutyl group.

  • tert-Butyl Sorbate: The tert-butyl cation (m/z 57) is very stable and is expected to be a prominent peak in the mass spectrum of tert-butyl sorbate. The loss of the tert-butyl radical (m/z 113) will also be a key fragment.

Table 2: Expected Major Mass Fragments (m/z) and their Relative Abundance for this compound Isomers

m/zn-Butyl Sorbate (Relative Abundance)sec-Butyl Sorbate (Predicted)Isothis compound (Predicted)tert-Butyl Sorbate (Predicted)Fragment Ion Identity
168LowLowLowVery Low / Absent[M]⁺ Molecular Ion
113ModerateHighHighHigh[M - C₄H₉]⁺ Loss of butyl radical
95High (Base Peak)ModerateModerateModerate[C₆H₇O]⁺ Sorboyl cation
67ModerateModerateModerateModerate[C₅H₇]⁺
57LowModerateModerateHigh (likely Base Peak)[C₄H₉]⁺ Butyl cation (tert-butyl cation is most stable)
41ModerateModerateModerateModerate[C₃H₅]⁺ Allyl cation

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS protocol for identifying this compound isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard_Prep Prepare Individual and Mixed Isomer Standards Sample_Dilution Dilute Sample in Hexane Injection Inject 1 µL into GC-MS Sample_Dilution->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI, 70 eV) Separation->Detection Retention_Time Identify Peaks by Retention Time Detection->Retention_Time Mass_Spectra Analyze Fragmentation Patterns Retention_Time->Mass_Spectra Isomer_ID Confirm Isomer Identity Mass_Spectra->Isomer_ID

GC-MS workflow for this compound isomer identification.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the isomeric structure and the resulting analytical data.

Isomer_Identification_Logic cluster_isomers This compound Isomers cluster_properties Physicochemical Properties cluster_data Analytical Data n_butyl n-Butyl Sorbate Boiling_Point Boiling Point & Molecular Shape n_butyl->Boiling_Point Fragmentation Fragmentation Stability n_butyl->Fragmentation sec_butyl sec-Butyl Sorbate sec_butyl->Boiling_Point sec_butyl->Fragmentation iso_butyl Isothis compound iso_butyl->Boiling_Point iso_butyl->Fragmentation tert_butyl tert-Butyl Sorbate tert_butyl->Boiling_Point tert_butyl->Fragmentation RT Retention Time (GC) Boiling_Point->RT MS Mass Spectrum (MS) Fragmentation->MS

References

Application Notes and Protocols for Butyl Sorbate as a Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl sorbate, the butyl ester of sorbic acid, is a food preservative with antimicrobial properties against a range of spoilage microorganisms, including yeasts, molds, and some bacteria.[1] As a member of the sorbate family, its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[2][3] The undissociated form of the acid is the active component, making its efficacy pH-dependent.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the antimicrobial mechanism of this compound for research and development purposes.

Physicochemical Properties

PropertyValueReference
Chemical Name butyl (2E,4E)-hexa-2,4-dienoate[4]
CAS Number 7367-78-4[4]
Molecular Formula C10H16O2[5]
Molecular Weight 168.23 g/mol [5]
Appearance Colorless clear liquid (estimated)[4]
Boiling Point 221.00 to 223.00 °C @ 760.00 mm Hg[4]
Flash Point 97.22 °C[4]
Solubility Soluble in alcohol; Insoluble in water[4]

Antimicrobial Efficacy (Quantitative Data)

Direct quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide range of foodborne microorganisms is limited in publicly available literature. However, data from studies on sorbic acid, potassium sorbate, and other sorbic acid esters can provide valuable insights into the expected efficacy. The antimicrobial activity of sorbates is pH-dependent, with higher efficacy at lower pH values.[6][7]

Note: The following tables summarize MIC values for sorbic acid and potassium sorbate, which are structurally related to this compound and are expected to have a similar spectrum of activity. The lipophilicity of this compound may influence its efficacy in different food matrices.

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Various Microorganisms

MicroorganismpHMIC (ppm)Reference
Escherichia coli5.5>1000[7]
Staphylococcus aureus5.5500[7]
Salmonella Typhimurium5.51000[7]
Aspergillus niger5.0500[8]
Penicillium notatum5.0200[9]
Saccharomyces cerevisiae4.5100[10]
Zygosaccharomyces bailii4.0800[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate Against Various Microorganisms

MicroorganismpHMIC (ppm)Reference
Listeria monocytogenes6.0>5000[12]
Pseudomonas putida6.0>5000[12]
Yersinia enterocolitica5.02500[12]
Aeromonas hydrophila5.01000[12]
Aspergillus niger5.51500[8]
Penicillium expansum5.0500[8]

Mechanism of Antimicrobial Action

The antimicrobial action of sorbates, including this compound, is multifaceted and not fully elucidated at the molecular signaling level. The primary mechanisms are understood to be:

  • Disruption of Cell Membrane: The lipophilic nature of the undissociated sorbic acid allows it to pass through the microbial cell membrane.[1] Inside the cell, where the pH is generally higher, the acid dissociates, releasing protons and acidifying the cytoplasm. This disrupts the transmembrane proton gradient, interfering with cellular processes such as ATP synthesis and nutrient transport.[1][13]

  • Inhibition of Cellular Enzymes: Sorbates can inhibit various essential enzymes involved in microbial metabolism.[1][14] This includes enzymes of the Krebs cycle and other metabolic pathways, leading to the cessation of growth and eventual cell death.

antimicrobial_mechanism cluster_outside Extracellular Environment (Low pH) cluster_cell Microbial Cell ButylSorbate_undissociated This compound (Undissociated) CellMembrane Cell Membrane ButylSorbate_undissociated->CellMembrane Passive Diffusion Cytoplasm Cytoplasm (Higher pH) CellMembrane->Cytoplasm Enters Cytoplasm ButylSorbate_dissociated This compound (Dissociated) + H+ Cytoplasm->ButylSorbate_dissociated Dissociates MetabolicPathways Metabolic Pathways (e.g., Krebs Cycle) Cell_Death Inhibition of Growth & Cell Death MetabolicPathways->Cell_Death Enzyme Essential Enzymes Enzyme->MetabolicPathways Blocks ATP_Synthesis ATP Synthesis ATP_Synthesis->Cell_Death Nutrient_Uptake Nutrient Uptake Nutrient_Uptake->Cell_Death ButylSorbate_dissociated->Enzyme Direct Inhibition Proton_Gradient_Disruption Disruption of Proton Gradient ButylSorbate_dissociated->Proton_Gradient_Disruption Lowers intracellular pH Proton_Gradient_Disruption->ATP_Synthesis Inhibits Proton_Gradient_Disruption->Nutrient_Uptake Inhibits

Caption: Generalized antimicrobial action of sorbates.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a food preservative. These should be adapted and optimized for specific food matrices and target microorganisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., ethanol, and then diluted in the growth medium)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi)

  • Microorganism culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 1 x 10^6 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution across the wells of the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Inoculate each well (except for the negative control) with 100 µL of the standardized microorganism suspension, resulting in a final volume of 200 µL and a 1:2 dilution of the this compound concentrations. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the microorganism (no this compound).

    • Negative Control: Wells containing only the growth medium (no microorganism or this compound).

  • Incubation: Incubate the microtiter plate at the optimal temperature and time for the growth of the target microorganism (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 48-72 hours for yeasts and molds).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

mic_workflow start Start prep_stock Prepare Butyl Sorbate Stock Solution start->prep_stock prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end challenge_test_workflow start Start prep_product Prepare Food Product (with and without this compound) start->prep_product prep_inoculum Prepare Microbial Cocktail Inoculum start->prep_inoculum inoculate Inoculate Product Samples prep_product->inoculate prep_inoculum->inoculate storage Store Samples under Defined Conditions inoculate->storage sampling Perform Microbial Counts at Time Intervals storage->sampling sampling->storage Repeat evaluate Compare Microbial Growth (Preserved vs. Control) sampling->evaluate end End evaluate->end

References

Application of Butyl Sorbate in Beverage Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl sorbate, the butyl ester of sorbic acid, is an antimicrobial agent with significant potential for application in the preservation of beverages. As a member of the sorbate family of preservatives, it is effective against a broad spectrum of spoilage microorganisms, including yeasts, molds, and some bacteria.[1][2] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[3] The undissociated form of the acid is the active component, making its efficacy dependent on the pH of the beverage.[3] This document provides detailed application notes and experimental protocols for researchers and scientists interested in evaluating and utilizing this compound as a beverage preservative.

Mechanism of Action

Sorbates, including this compound, exert their antimicrobial effect through a multi-pronged approach targeting key cellular functions in spoilage microorganisms. The primary mechanism involves the passive diffusion of the undissociated sorbic acid across the microbial cell membrane. Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and leading to intracellular acidification. This disrupts the pH homeostasis and inhibits various enzymatic processes crucial for microbial growth and metabolism.[4][5]

Furthermore, sorbates are known to inhibit specific enzymes, including those involved in fatty acid oxidation and dehydrogenases.[2][6] Evidence also suggests that sorbic acid can interfere with the respiratory chain in yeasts, targeting mitochondrial function.[7] This multifaceted attack on cellular integrity and metabolism makes sorbates effective preservatives.

Microbial_Inhibition_by_Butyl_Sorbate cluster_extracellular Extracellular Environment (Beverage) cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Higher pH) cluster_mitochondrion Mitochondrion Undissociated this compound Undissociated this compound Passive Diffusion Passive Diffusion Undissociated this compound->Passive Diffusion Enters Cell Dissociation Dissociation Passive Diffusion->Dissociation Intracellular Acidification Intracellular Acidification Dissociation->Intracellular Acidification Releases H+ Enzyme Inhibition Enzyme Inhibition Dissociation->Enzyme Inhibition Sorbate Anion Effect Intracellular Acidification->Enzyme Inhibition Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Respiratory Chain Inhibition Respiratory Chain Inhibition Enzyme Inhibition->Respiratory Chain Inhibition

Caption: Mechanism of this compound Action on Microbes.

Data Presentation: Efficacy of Sorbates

While extensive quantitative data specifically for this compound is still emerging, the following tables summarize the known efficacy of sorbic acid and potassium sorbate against common beverage spoilage microorganisms. This data serves as a valuable starting point for determining the effective concentration range for this compound in specific beverage formulations. The lipophilic nature of the butyl group may enhance its efficacy compared to other sorbates, particularly in beverages with a higher fat content.

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Spoilage Microorganisms

MicroorganismpHMIC (ppm)Reference
Escherichia coli5.550[8]
Erwinia carotovora5.525[8]
Various Bacteria4.5 - 6.0100 - >1500[8]
Various Yeasts7.0Varies[8]
Various Molds7.0Varies[8]

Table 2: Efficacy of Potassium Sorbate in Beverages

Beverage TypeTarget MicroorganismsEffective Concentration (ppm)Key FactorsReference
Carbonated Drinks, Fruit JuicesYeasts, Molds100 - 350pH, Sugar Content[9]
Fruit JuicesAlicyclobacillus acidoterrestris100 - 500Inoculum Level[10]
DressingsZygosaccharomyces bailiiVariespH[11]

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the efficacy of this compound in beverage preservation. These methodologies can be adapted based on the specific beverage matrix and target spoilage microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., ethanol)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium for the target microorganism (e.g., Malt Extract Broth for yeasts and molds, Nutrient Broth for bacteria)

  • Standardized inoculum of the target microorganism (~5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive control wells (medium with inoculum, no this compound) and negative control wells (medium only).

  • Incubate the plates at the optimal temperature for the target microorganism for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for yeasts and molds).

  • Determine the MIC by observing the lowest concentration of this compound that shows no visible turbidity or growth.

MIC_Determination_Workflow A Prepare this compound Dilutions in 96-well plate B Inoculate with Standardized Microbial Suspension A->B C Include Positive and Negative Controls B->C D Incubate at Optimal Temperature C->D E Observe for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC Determination.

Antimicrobial Effectiveness Test (Challenge Test)

This protocol, adapted from standard methods like USP <51>, evaluates the effectiveness of this compound in a beverage formulation over time.[4][12][13]

Materials:

  • Beverage product containing the desired concentration of this compound.

  • Control beverage product without this compound.

  • Standardized inocula of a panel of microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Sterile containers for storage.

  • Plating media for microbial enumeration (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Incubator.

Procedure:

  • Dispense the test and control beverage samples into sterile containers.

  • Inoculate each container with one of the test microorganisms to achieve a final concentration of 10^5 to 10^6 CFU/mL.

  • Store the inoculated samples at a specified temperature (e.g., 20-25°C) for a period of 28 days.

  • At specified intervals (e.g., day 0, 7, 14, and 28), withdraw aliquots from each sample.

  • Perform serial dilutions and plate onto the appropriate agar to determine the number of viable microorganisms.

  • Calculate the log reduction in microbial population for each time point compared to the initial inoculum.

Challenge_Test_Workflow A Prepare Test and Control Beverage Samples B Inoculate with Panel of Microorganisms (10^5-10^6 CFU/mL) A->B C Store at Controlled Temperature for 28 Days B->C D Sample at Intervals (Day 0, 7, 14, 28) C->D E Perform Plate Counts to Determine Viable Microbes D->E F Calculate Log Reduction and Assess Efficacy E->F

Caption: Workflow for Antimicrobial Challenge Test.

Beverage Shelf-Life Study

This protocol is designed to assess the overall stability and microbial safety of a beverage preserved with this compound under real-world storage conditions.[14][15]

Materials:

  • Final beverage product packaged in its intended commercial packaging.

  • Controlled storage environments simulating different conditions (e.g., ambient, refrigerated, accelerated).

  • Equipment for microbiological, chemical, and sensory analysis.

Procedure:

  • Produce a batch of the beverage containing the selected concentration of this compound.

  • Package the product as it would be for commercial sale.

  • Distribute the packaged samples to the different controlled storage environments.

  • At predetermined time intervals (e.g., monthly for a 12-month shelf life), pull samples for analysis.

  • Conduct a battery of tests at each time point:

    • Microbiological Analysis: Enumerate total viable count, yeasts, and molds.

    • Chemical Analysis: Measure pH, titratable acidity, brix, and color.

    • Sensory Evaluation: Assess appearance, aroma, flavor, and overall acceptability using a trained panel.

  • Continue testing until the product fails to meet the pre-established quality and safety specifications.

  • Analyze the data to determine the shelf life of the beverage.

Conclusion

This compound presents a promising option for the preservation of a wide range of beverages. Its effectiveness is influenced by factors such as pH, the type and level of microbial contamination, and the beverage matrix itself. The protocols provided herein offer a systematic approach for researchers to evaluate and optimize the use of this compound, ensuring the safety and quality of beverage products. Further research to establish specific MIC values for this compound against a broader range of beverage spoilage organisms is warranted and will contribute to its effective implementation in the industry.

References

Butyl Sorbate as an Antimicrobial Agent in Cosmetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl sorbate, the ester of sorbic acid and butanol, is a promising antimicrobial preservative for cosmetic formulations. As a member of the sorbate family, it is effective against a broad spectrum of microorganisms, including molds, yeasts, and some bacteria.[1] Its efficacy is attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[2] The antimicrobial activity of sorbates is pH-dependent, with higher efficacy in acidic environments where the undissociated form of sorbic acid predominates.[3] This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound as a preservative in cosmetic products.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name Butyl (2E,4E)-hexa-2,4-dienoate[4]
Synonyms n-Butyl sorbate, Hexa-2,4-dienoic acid butyl ester[1]
CAS Number 7367-78-4[4]
Molecular Formula C₁₀H₁₆O₂[4]
Molecular Weight 168.23 g/mol [4]
Appearance Colorless clear liquid (estimated)[4]
Solubility Soluble in alcohol; Insoluble in water (81.27 mg/L @ 25 °C est.)[4]
Boiling Point 221.00 to 223.00 °C @ 760.00 mm Hg[4]
Flash Point 97.22 °C (207.00 °F) TCC[4]
Table 2: Antimicrobial Efficacy of Sorbates (MIC Values)
MicroorganismSorbate CompoundpHConcentration (%)Reference
S. aureusIsopropyl sorbate7-[2]
E. coliIsopropyl sorbate7-[2]
C. albicansIsopropyl sorbate7-[2]
Gram-positive bacteriaPotassium sorbate-0.05 - 0.2[5]
Gram-negative bacteriaPotassium sorbate-0.05 - 0.2[5]
MoldsPotassium sorbate< 6.00.15 - 0.3[6]
YeastsPotassium sorbate< 6.00.15 - 0.3[6]

Mechanism of Action

Sorbates, including this compound, exert their antimicrobial effect primarily in their undissociated acid form. The lipophilic nature of the molecule allows it to penetrate the microbial cell membrane. Inside the cell, in a higher pH environment, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular processes and inhibits the activity of key enzymes involved in carbohydrate metabolism and the citric acid cycle.[7]

antimicrobial_mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment (Higher pH) ButylSorbate_un Undissociated this compound Membrane Lipid Bilayer ButylSorbate_un->Membrane Penetration ButylSorbate_dis Dissociated this compound (Sorbic Acid Anion + H+) Membrane->ButylSorbate_dis Dissociation Proton H+ ButylSorbate_dis->Proton Enzyme Metabolic Enzymes (e.g., Dehydrogenases) ButylSorbate_dis->Enzyme Interaction pH_drop Intracellular pH Drop Proton->pH_drop Inhibition Enzyme Inhibition Enzyme->Inhibition pH_drop->Inhibition

Caption: Antimicrobial mechanism of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against relevant cosmetic spoilage microorganisms.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., sterile water, ethanol for initial stock)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well containing the diluted this compound and control wells (medium only and medium with solvent) with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

mic_workflow A Prepare this compound Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates D->E F Observe for Microbial Growth E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

Protocol 2: Preservative Efficacy Test (Challenge Test) based on ISO 11930

This protocol is a standardized method to evaluate the overall antimicrobial protection of a cosmetic product.[8][9]

Materials:

  • Cosmetic product containing this compound

  • Test microorganisms (as in Protocol 1)

  • Neutralizing agents (if necessary, to inactivate the preservative)

  • Sterile containers

  • Incubator

Procedure:

  • Product Inoculation: Inoculate separate samples of the cosmetic product with a standardized suspension of each test microorganism to achieve an initial concentration of 10⁵ to 10⁶ CFU/g or mL.[8]

  • Incubation: Store the inoculated product samples at room temperature (20-25°C) in the dark for 28 days.[9]

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample.[10]

  • Neutralization and Plating: Neutralize the preservative activity and perform serial dilutions. Plate the dilutions onto appropriate agar media to determine the number of viable microorganisms.

  • Evaluation: Compare the log reduction of the microbial count at each time point to the acceptance criteria defined in ISO 11930.[8]

Table 3: ISO 11930 Acceptance Criteria (Criteria A)

Microorganism7 Days14 Days28 Days
Bacteria ≥ 3 log reductionNo increaseNo increase
Yeast & Mold ≥ 1 log reductionNo increaseNo increase

No increase is defined as not more than a 0.5 log₁₀ unit increase from the previous measurement.

Formulation and Application Notes

pH Considerations: The antimicrobial efficacy of this compound is highly dependent on the pH of the formulation. It is most effective in acidic conditions (pH below 6.0) where the undissociated form of sorbic acid is prevalent.[5]

Solubility and Incorporation: this compound is more lipophilic than sorbic acid and its salts, which can be advantageous for incorporation into the oil phase of emulsions or anhydrous formulations.[11] For aqueous systems, it may require a co-solvent or emulsifier to ensure proper dispersion.

Typical Use Concentration: The typical use concentration for sorbates in cosmetics ranges from 0.1% to 0.3% when used alone, and 0.1% to 0.2% when used in combination with other preservatives.[6] The exact concentration will depend on the formulation, packaging, and desired level of preservation.

Combination with Other Preservatives: this compound can be used in combination with other preservatives to achieve a broader spectrum of antimicrobial activity. For instance, combining it with a bactericidal preservative can provide comprehensive protection.

formulation_logic Formulation Cosmetic Formulation pH pH < 6.0 Formulation->pH Solubility Solubility/Dispersion Formulation->Solubility Concentration Use Concentration (0.1-0.3%) Formulation->Concentration Combination Combination with other preservatives Formulation->Combination Efficacy Effective Antimicrobial Preservation pH->Efficacy Solubility->Efficacy Concentration->Efficacy Combination->Efficacy

Caption: Key formulation considerations for this compound.

Safety and Regulatory Information

This compound is used as a preservative in personal care products.[1] While specific safety data for this compound is limited in the public domain, sorbic acid and potassium sorbate have been reviewed and are considered safe for use in cosmetics at current practices of use and concentration.[5] GHS hazard statements for this compound include warnings for skin and eye irritation.[11][12] As with any cosmetic ingredient, it is essential to consult the latest regulatory guidelines and perform appropriate safety assessments for the intended application and concentration.

References

Esterification of sorbic acid with n-butanol protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Esterification of Sorbic Acid with n-Butanol

Application Notes

The esterification of sorbic acid with n-butanol produces butyl sorbate, an important compound with applications in the flavor, fragrance, and food preservative industries.[1][2] This protocol details the synthesis of this compound via Fischer esterification, a common method in organic synthesis. The reaction involves heating sorbic acid and n-butanol in the presence of an acid catalyst.[1]

To drive the reversible esterification reaction towards the product side, the water formed as a byproduct is typically removed. A common method to achieve this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3] Various acid catalysts can be employed, including homogeneous catalysts like p-toluenesulfonic acid (PTSA) and sulfuric acid, or heterogeneous catalysts such as acidic ion-exchange resins.[3][4] Greener alternatives, such as enzymatic catalysis using lipases, are also being explored to facilitate the reaction under milder conditions.[1][5]

This protocol focuses on a well-established method using p-toluenesulfonic acid as the catalyst and toluene as the water-entraining agent.[3] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product can be purified and characterized using standard laboratory techniques like distillation, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[1]

Experimental Data

The following table summarizes various catalytic systems and conditions reported for the esterification of carboxylic acids with n-butanol, providing an overview of achievable yields and reaction parameters.

Carboxylic AcidCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction TimeConversion/YieldReference
Sorbic Acidp-Toluenesulfonic acid1:1.1 - 1:1.5Not specifiedNot specifiedHigh yield claimed[3]
Citric Acidp-Toluenesulfonic acid1:513012 h99.2% Conversion[4]
Acetic Acid10W-Si(0.4)Al1:31002 h95.5% Conversion[6]
Butyric AcidDowex 50Wx8-4001:4100-110Not specifiedIncreased with temp[7][8]
Acetic AcidAmberlyst 151:3~931.5 h~80% Conversion[9]

Detailed Experimental Protocol

Objective: To synthesize this compound from sorbic acid and n-butanol via acid-catalyzed esterification.

Materials:

  • Sorbic Acid (C₆H₈O₂)

  • n-Butanol (C₄H₁₀O)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

  • Analytical balance

  • TLC plates, chamber, and UV lamp

Procedure:

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sorbic acid (e.g., 0.1 mol, 11.21 g). b. Add n-butanol (e.g., 0.15 mol, 11.12 g, 13.7 mL), corresponding to a 1:1.5 molar ratio of acid to alcohol.[3] c. Add toluene (approx. 50 mL) to serve as the azeotropic solvent for water removal.[3] d. Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 1-2% of the total reactant weight). e. Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

2. Esterification Reaction: a. Begin stirring the mixture and gently heat it to reflux using the heating mantle. b. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask. c. Continue the reflux until no more water is collected in the trap (typically 2-4 hours). The theoretical amount of water for a 0.1 mol reaction is 1.8 mL. d. Monitor the reaction progress by periodically taking small aliquots, spotting them on a TLC plate, and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate) to check for the disappearance of sorbic acid.

3. Workup and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dismantle the apparatus and transfer the reaction mixture to a 250 mL separatory funnel. c. Wash the organic layer sequentially with: i. 50 mL of deionized water to remove most of the n-butanol and PTSA. ii. 50 mL of saturated sodium bicarbonate solution to neutralize any remaining PTSA and unreacted sorbic acid. (Caution: CO₂ evolution may occur). iii. 50 mL of brine to break any emulsions and remove excess water. d. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and any residual n-butanol.

4. Purification: a. The crude this compound can be further purified by vacuum distillation if high purity is required. The boiling point of this compound is approximately 221-223 °C at atmospheric pressure.[2]

5. Characterization: a. Determine the yield of the purified product. b. Characterize the product using analytical techniques such as GC, HPLC, NMR (¹H and ¹³C), and IR spectroscopy to confirm its identity and purity.[1]

Visualizations

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis reagents Combine Reactants: - Sorbic Acid - n-Butanol - Toluene - PTSA Catalyst assembly Assemble Apparatus: - Round-bottom flask - Dean-Stark Trap - Condenser reagents->assembly reflux Heat to Reflux assembly->reflux water_removal Azeotropic Water Removal reflux->water_removal monitoring Monitor via TLC water_removal->monitoring cooling Cool to RT monitoring->cooling washing Sequential Washing: 1. Water 2. NaHCO3 (aq) 3. Brine cooling->washing drying Dry Organic Layer (e.g., MgSO4) washing->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Vacuum Distillation) concentration->purification characterization Characterization: - GC/HPLC - NMR, IR purification->characterization

Caption: Experimental workflow for this compound synthesis.

References

Quantifying Butyl Sorbate in Solution: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of butyl sorbate in various solutions. The methodologies outlined are designed to deliver accurate and reproducible results for research, quality control, and drug development applications. Three primary analytical techniques are covered: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Overview of Analytical Methods

This compound, a preservative and fragrance ingredient, can be effectively quantified using several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. It offers excellent separation and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides high specificity and sensitivity, making it ideal for complex matrices.

  • UV-Vis Spectrophotometry: This is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. While less specific than chromatographic methods, it can be a valuable tool for rapid screening and analysis of relatively simple sample matrices.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of this compound and related sorbate compounds using the described methods. Please note that the values for this compound may vary depending on the specific instrumentation and experimental conditions. Data for closely related compounds is provided for reference.

Analytical MethodAnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
HPLC-UV Potassium Sorbate1 - 300.391.1
Sodium Benzoate1 - 300.591.8
GC-MS Butyl p-hydroxybenzoate1.0 - 500.04 - 2.000.12 - 6.67
Sorbic Acid1.0 - 50~0.1~0.3
UV-Vis Spectrophotometry Potassium Sorbate10 - 501.966.54
Sodium Benzoate10 - 502.387.94

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on established methods for the analysis of sorbates in food and cosmetic products.[1][2]

3.1.1. Sample Preparation

  • Aqueous Solutions: Dilute the sample with the mobile phase to bring the this compound concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Solid or Semi-Solid Matrices (e.g., creams, food products):

    • Weigh a representative portion of the homogenized sample (e.g., 1-5 g).

    • Extract the this compound with a suitable organic solvent such as methanol or acetonitrile. Sonication can be used to improve extraction efficiency.

    • Centrifuge the mixture to separate the solid matrix.

    • Collect the supernatant and dilute it with the mobile phase to the desired concentration.

    • Filter the final solution through a 0.45 µm syringe filter.

3.1.2. HPLC-UV Operating Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 °C
Detection Wavelength ~254 nm (based on potassium sorbate, verification for this compound recommended)

3.1.3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase, covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

3.1.4. Data Analysis

Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods for the analysis of preservatives in various matrices.[3][4][5]

3.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • Take a known volume of the aqueous sample (e.g., 10 mL).

  • Adjust the pH of the sample to < 2 with an appropriate acid (e.g., hydrochloric acid) to protonate the sorbate.

  • Add a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) in a 1:1 volume ratio.

  • Shake the mixture vigorously in a separatory funnel for 1-2 minutes, venting frequently.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

3.2.2. GC-MS Operating Conditions

ParameterCondition
Column DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Oven Temperature Program Initial temperature 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Quantification Ions Based on the mass spectrum of this compound (e.g., m/z 97, 112, 168)

3.2.3. Calibration

Prepare a series of this compound standard solutions in the extraction solvent. Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

3.2.4. Data Analysis

Identify this compound in the samples based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.

UV-Vis Spectrophotometry Protocol

This protocol is a general method for the analysis of sorbates and should be validated for this compound specifically. The maximum absorbance wavelength for potassium sorbate is approximately 254 nm.[6]

3.3.1. Sample Preparation

  • Prepare a blank solution using the same solvent as the sample.

  • Dilute the sample with a suitable solvent (e.g., ethanol or methanol) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Filter the sample if it contains any particulate matter.

3.3.2. UV-Vis Spectrophotometer Setup

  • Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorbance of this compound (e.g., 200-400 nm).

  • Use the blank solution to zero the instrument.

  • Measure the absorbance spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Set the instrument to measure the absorbance at the determined λmax.

3.3.3. Calibration

Prepare a series of standard solutions of this compound in the chosen solvent. Measure the absorbance of each standard at the λmax and create a calibration curve by plotting absorbance versus concentration.

3.3.4. Data Analysis

Measure the absorbance of the prepared sample solution at the λmax and determine the concentration of this compound using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample Solution Dilution Dilution with Mobile Phase Sample->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Compare to Calibration Curve Chromatogram->Calibration Quantification Quantify Concentration Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Analysis Aqueous_Sample Aqueous Sample Acidification Acidification (pH < 2) Aqueous_Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Dry Organic Extract Extraction->Drying Concentration Concentrate Extract Drying->Concentration Injection_GC Inject into GC-MS Concentration->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS TIC Obtain Total Ion Chromatogram Detection_MS->TIC Mass_Spectrum Identify by Mass Spectrum TIC->Mass_Spectrum Quantify_Ion Quantify using Characteristic Ion Mass_Spectrum->Quantify_Ion UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Analysis Sample_UV Sample Solution Dilution_UV Dilution with Solvent Sample_UV->Dilution_UV Filtration_UV Filtration (if needed) Dilution_UV->Filtration_UV Blank Measure Blank Filtration_UV->Blank Scan Determine λmax Blank->Scan Measure_Abs Measure Absorbance at λmax Scan->Measure_Abs Absorbance_Value Obtain Absorbance Measure_Abs->Absorbance_Value Calibration_UV Compare to Calibration Curve Absorbance_Value->Calibration_UV Quantification_UV Quantify Concentration Calibration_UV->Quantification_UV

References

In Vitro Antifungal Properties of Butyl Sorbate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antifungal properties of butyl sorbate, a promising preservative and antifungal agent. The following sections detail its mechanism of action, quantitative data on its efficacy, and standardized protocols for its evaluation.

Data Presentation: Antifungal Activity of Sorbates

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for the closely related sorbic acid against various fungal species. This data serves as a valuable proxy for estimating the potential efficacy of this compound. Sorbic acid has been shown to inhibit the growth of the filamentous fungus Aspergillus niger, a common food spoilage organism. The MIC of sorbic acid for A. niger conidia was found to be 4.5 mM at pH 4.0.

Fungal SpeciesCompoundMICpHReference
Aspergillus nigerSorbic Acid4.5 mM4.0
Yeast Cocktail (Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, and Candida diddensiae)Sorbic Acid5.94 mM4.5(Deduced from modeling)
Yeast Cocktail (Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, and Candida diddensiae)Sorbic Acid3.85 mM4.0(Deduced from modeling)
Yeast Cocktail (Saccharomyces cerevisiae, Pichia anomala, Issatchenkia occidentalis, and Candida diddensiae)Sorbic Acid3.19 mM3.5(Deduced from modeling)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against fungal pathogens, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi, with modifications for a lipophilic compound.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus niger)

  • Sterile, 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its lipophilic nature, dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

  • Inoculum Preparation:

    • Yeasts (e.g., Candida albicans): Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Filamentous Fungi (e.g., Aspergillus niger): Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Microdilution Plate Setup:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

    • Also, include a solvent control (medium with fungal inoculum and the highest concentration of DMSO used).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Mandatory Visualizations

Experimental_Workflow cluster_incubation_reading Incubation & Reading Stock_Solution Prepare this compound Stock Solution in DMSO Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Fungal_Inoculum Prepare Fungal Inoculum (Yeast or Mold) Inoculation Inoculate Wells with Fungal Suspension Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for MIC determination of this compound.

Mechanism of Action & Signaling Pathways

The antifungal mechanism of sorbates, including this compound, is primarily attributed to two main cellular effects: disruption of the cell membrane and interference with metabolic pathways, particularly mitochondrial function.

1. Cell Membrane Disruption:

As lipophilic compounds, sorbates can readily partition into the fungal cell membrane. This integration is believed to alter the physical properties of the membrane, leading to:

  • Increased Membrane Fluidity: This can disrupt the function of membrane-bound proteins, such as enzymes and transporters.

  • Altered Permeability: The compromised membrane integrity can lead to the leakage of essential intracellular components, such as ions and small metabolites, and disrupt the electrochemical gradients necessary for cellular processes.

  • Inhibition of Ergosterol Synthesis: While not definitively proven for this compound, some lipophilic antifungal agents interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammalian cells. This disruption further weakens the cell membrane.

2. Interference with Metabolic Pathways (Mitochondrial Dysfunction):

Sorbic acid and its derivatives have been shown to impact mitochondrial function. The proposed mechanisms include:

  • Disruption of the Electron Transport Chain: Sorbates may interfere with the protein complexes of the electron transport chain located in the inner mitochondrial membrane, leading to a decrease in ATP production.

  • Inhibition of Mitochondrial Enzymes: Key enzymes involved in cellular respiration and other metabolic processes within the mitochondria may be inhibited by sorbates.

  • Induction of Oxidative Stress: The disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), causing damage to cellular components and inducing apoptosis.

Signaling_Pathways cluster_membrane Cell Membrane Disruption cluster_mitochondria Mitochondrial Dysfunction Butyl_Sorbate_Membrane This compound Membrane_Integration Integration into Cell Membrane Butyl_Sorbate_Membrane->Membrane_Integration Increased_Fluidity Increased Membrane Fluidity Membrane_Integration->Increased_Fluidity Altered_Permeability Altered Permeability Membrane_Integration->Altered_Permeability Ergosterol_Inhibition Inhibition of Ergosterol Synthesis Membrane_Integration->Ergosterol_Inhibition Leakage Leakage of Intracellular Components Altered_Permeability->Leakage Butyl_Sorbate_Mito This compound Mitochondrion Mitochondrion Butyl_Sorbate_Mito->Mitochondrion ETC_Disruption Disruption of Electron Transport Chain Mitochondrion->ETC_Disruption Enzyme_Inhibition Inhibition of Mitochondrial Enzymes Mitochondrion->Enzyme_Inhibition ROS_Production Increased ROS Production ETC_Disruption->ROS_Production ATP_Depletion ATP Depletion ETC_Disruption->ATP_Depletion Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress

Caption: Proposed antifungal mechanisms of this compound.

Application Notes and Protocols for Butyl Sorbate in Preservative Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl sorbate, the butyl ester of sorbic acid, is a preservative with effective antimicrobial properties against a range of microorganisms, including bacteria, yeast, and mold.[1] Its application is prevalent in the food, beverage, and personal care industries to extend product shelf life.[1] Belonging to the sorbate family, its mechanism of action is primarily understood to involve the disruption of microbial cell membranes and interference with essential metabolic pathways.[2] The efficacy of this compound is pH-dependent, with its undissociated form being the active component.[2] This document provides detailed application notes, protocols, and data for the utilization of this compound in preservative systems.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective formulation.

PropertyValueReference
Chemical Name Butyl (2E,4E)-hexa-2,4-dienoate[3]
CAS Number 7367-78-4[4]
Molecular Formula C10H16O2[4]
Molecular Weight 168.23 g/mol [4]
Appearance Colorless clear liquid (estimated)[5]
Boiling Point 221.00 to 223.00 °C @ 760.00 mm Hg[5]
Flash Point 97.22 °C (TCC)[5]
Solubility Soluble in alcohol; Insoluble in water[5]

Antimicrobial Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of microorganisms is not extensively published, data for related sorbates, such as potassium sorbate and sorbic acid, provide valuable insights into the expected efficacy. The antimicrobial activity of sorbates is known to be pH-dependent, with greater efficacy at lower pH values.[6]

MicroorganismPreservativepHMIC (µg/mL)Reference
Staphylococcus aureusSorbic Acid-1250[7]
Staphylococcus aureusPotassium Sorbate-2500[7]
Escherichia coliSorbic Acid->5000[7]
Escherichia coliPotassium Sorbate->10000[7]
Erwinia carotovoraSorbic Acid5.525[8]

Note: The provided MIC values are for sorbic acid and potassium sorbate and should be used as a general guide. It is crucial to perform specific efficacy testing for this compound in the intended formulation.

Synergistic Effects

The combination of this compound with other preservatives can lead to synergistic effects, enhancing the overall antimicrobial activity and allowing for lower concentrations of individual preservatives. While specific data for this compound is limited, studies on potassium sorbate have demonstrated synergy with compounds such as butylated hydroxyanisole (BHA).[9] The combination of potassium sorbate and BHA has shown slight inhibition of the natural microbial flora in raw turkey meat, where individual components did not.[9] Furthermore, certain combinations of potassium sorbate with NaCl, tertiary butylhydroquinone (TBRQ), and BHA have demonstrated synergistic inhibition against Staphylococcus aureus.[10][11]

Formulation Guidelines

The effective concentration of this compound in a formulation depends on various factors, including the product's composition, pH, and the expected microbial challenge.

Typical Use Levels:

While specific regulatory limits for this compound in all applications are not uniformly defined, related compounds like potassium sorbate are used at concentrations of 0.1–0.2% in oral and topical formulations.[12] It is recommended to start with a low concentration and perform preservative efficacy testing to determine the optimal level for a specific formulation.

pH Considerations:

The antimicrobial activity of sorbates is highly dependent on the pH of the formulation. They are most effective in acidic conditions (pH below 6.5) where the undissociated form of the acid predominates.

Solubility:

This compound is soluble in alcohol and insoluble in water.[5] This characteristic should be considered during the formulation process to ensure its proper dispersion and efficacy. For aqueous-based formulations, the use of co-solvents or emulsifiers may be necessary.

Experimental Protocols

Preservative Efficacy Testing (Challenge Test)

A preservative efficacy test, or challenge test, is essential to determine the effectiveness of a preservative system in a specific formulation.[1] The following is a general protocol based on the principles of the USP <51> test.[6]

Objective: To evaluate the antimicrobial effectiveness of a preservative system containing this compound in a given formulation.

Materials:

  • Test product formulated with this compound.

  • Control product (without preservative).

  • Standard challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).[6]

  • Sterile culture media (e.g., Tryptic Soy Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi).

  • Sterile containers.

  • Incubators.

  • Equipment for microbial enumeration (e.g., plate counters).

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each challenge microorganism.

  • Inoculation: Inoculate separate containers of the test product with each microorganism to achieve a final concentration of approximately 10^5 to 10^6 colony-forming units (CFU) per mL or gram of the product.[6]

  • Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw samples from each container and determine the number of viable microorganisms using standard plate count methods.

  • Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The preservative system is considered effective if it meets the acceptance criteria defined by the relevant pharmacopeia or regulatory guideline (e.g., a specified log reduction in microbial count).

Visualizations

Antimicrobial Mechanism of Sorbates

The primary antimicrobial mechanism of sorbates involves the disruption of the microbial cell membrane and the inhibition of key metabolic enzymes.

cluster_Cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Enzymes Metabolic Enzymes (e.g., Dehydrogenases) ButylSorbate This compound (Undissociated Form) ButylSorbate->Membrane Disrupts Integrity ButylSorbate->Cytoplasm Penetrates Cell ButylSorbate->Enzymes Inhibits Activity

Caption: Proposed mechanism of action for this compound.

Preservative Efficacy Test Workflow

The following diagram illustrates the key steps involved in a preservative efficacy test.

Start Start: Product with This compound Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Inoculate Inoculate Product with Challenge Microorganisms Inoculum->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Sample Sample at Intervals (e.g., Day 7, 14, 28) Incubate->Sample Enumerate Enumerate Viable Microorganisms Sample->Enumerate Evaluate Evaluate Log Reduction Against Acceptance Criteria Enumerate->Evaluate Pass Preservative System is Effective Evaluate->Pass Meets Criteria Fail Preservative System is Not Effective Evaluate->Fail Does Not Meet Criteria

Caption: Workflow for a preservative efficacy (challenge) test.

Logical Framework for Preservative System Development

This diagram outlines a logical approach to developing a preservative system incorporating this compound.

Define Define Product Requirements (pH, Formulation Type) Select Select this compound as Primary Preservative Define->Select Consider Consider Synergistic Preservatives (e.g., Parabens, Phenoxyethanol) Select->Consider Formulate Formulate Test Batches with Varying Concentrations Consider->Formulate Challenge Perform Preservative Efficacy Testing (PET) Formulate->Challenge Analyze Analyze PET Results Challenge->Analyze Optimize Optimize Preservative Concentrations Analyze->Optimize If necessary Finalize Finalize Formulation Analyze->Finalize If effective Optimize->Formulate

Caption: Logical workflow for developing a preservative system.

References

Application Notes and Protocols for Butyl Sorbate in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of butyl sorbate in agricultural applications, primarily as a fungicide. Due to the limited direct research on this compound in agriculture, the information on mechanisms of action and efficacy data is largely derived from studies on sorbic acid and its more commonly researched salt, potassium sorbate. These notes are intended to serve as a foundational guide for developing research protocols for this compound.

Application Notes

This compound, the butyl ester of sorbic acid, is a preservative known for its antimicrobial properties against a broad spectrum of bacteria, yeasts, and molds.[1] Its potential application in agriculture is primarily as a contact fungicide.[1][2]

Mechanism of Action (Hypothesized for this compound based on Sorbates)

The antimicrobial activity of sorbates is most effective in acidic conditions.[3][4] In solution, potassium sorbate dissociates into potassium ions and sorbic acid.[5][6] It is the undissociated sorbic acid that is believed to be responsible for the antimicrobial action.[2] The proposed mechanism involves several cellular-level disruptions in the target fungi:

  • Cell Membrane Disruption: Sorbic acid is thought to interfere with the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.[7]

  • Enzyme Inhibition: It may inhibit essential metabolic enzymes within the fungal cell, thereby disrupting critical biochemical pathways necessary for growth and proliferation.[7]

  • Intracellular Acidification: The undissociated acid can penetrate the fungal cell. Once inside the more neutral cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This disrupts pH homeostasis, which is critical for enzymatic function and overall cellular processes.[7][8]

Potential Agricultural Applications

  • Fungicide: As a contact fungicide, this compound could be effective in managing a range of plant pathogenic fungi, particularly those that cause post-harvest diseases.[5][8] Sorbates have shown efficacy against genera such as Alternaria, Aspergillus, Botrytis, Fusarium, and Penicillium.[5]

  • Insect Repellent: There is some indication that sorbates may have insect repellent properties, with potential applications against pests like whiteflies.[1][2] However, this area requires more dedicated research.

  • Bactericide and Algicide: Sorbates also exhibit activity against various bacteria and algae, suggesting a broader potential for disease management in agricultural settings.[5][6]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of potassium sorbate against various fungal pathogens. This data can be used as a starting point for determining test concentrations for this compound.

Table 1: Efficacy of Potassium Sorbate Against Various Fungal Pathogens

Target PathogenCropConcentration of Potassium SorbateEfficacy/Observation
Alternaria solani, Botrytis cinerea, Fusarium nygamaiNot specified> 2%Required to kill the pathogens.[8]
Aspergillus flavus, Aspergillus parasiticusNot specified0.05% - 0.15%Delayed or prevented spore germination and growth.[5]
Monilinea laxa (Brown Rot)PeachesNot specified~90% reduction in infection and damage.[5]
Powdery MildewSpring Barley0.03% - 0.23%Marginally effective (25-40% reduction) when used alone.[8]

Table 2: Inhibition of Fungal Growth by Potassium Sorbate in Combination with NaCl at pH 5

Target PathogenPotassium Sorbate ConcentrationNaCl ConcentrationResult
Alternaria alternata, Fusarium semitectum100 mg/L3.5%Complete inhibition.[9]
Aspergillus niger300 mg/L10%Complete inhibition.[9]
Penicillium roqueforti400 mg/L7.5%Complete inhibition.[9]

Experimental Protocols

The following are detailed experimental protocols that can be adapted for evaluating the efficacy of this compound.

Protocol 1: In Vitro Assessment of Fungicidal Activity using a Multiwell Plate Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the mycelial growth of a target fungus in a high-throughput manner.

Materials:

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid culture medium

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Spectrophotometer (plate reader)

  • Sterile distilled water

  • Solvent control (same solvent used for this compound stock)

  • Positive control (a commercial fungicide)

Procedure:

  • Prepare Fungal Inoculum: Grow the target fungus on Potato Dextrose Agar (PDA) plates until the colony is well-established. Cut small mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing colony and transfer to a sterile liquid medium. Incubate with shaking to obtain a mycelial suspension.

  • Prepare Test Solutions: Prepare a serial dilution of the this compound stock solution in the liquid culture medium to achieve the desired final concentrations in the wells. Also, prepare the solvent control and positive control solutions.

  • Plate Setup:

    • Add 100 µL of the appropriate culture medium (with the test compound, solvent, or control) to each well of the 96-well plate.

    • Add 100 µL of the fungal mycelial suspension to each well.

    • Include wells with uninoculated medium as a blank.

    • Each treatment should have at least four replicate wells.

  • Incubation: Incubate the plate at the optimal growth temperature for the target fungus (e.g., 20-25°C) for a specified period (e.g., 3-7 days).

  • Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 620 nm) at the beginning of the experiment and at regular intervals (e.g., every 24 hours).[10]

  • Data Analysis: Subtract the OD of the blank wells from the OD of the treatment wells. Calculate the percentage of growth inhibition for each concentration of this compound compared to the solvent control. Determine the EC50 (half-maximal effective concentration) value.

Protocol 2: In Planta Assessment of Fungicidal Activity using a Detached Leaf Assay

This protocol evaluates the efficacy of this compound in preventing or reducing fungal infection on plant tissue.

Materials:

  • Healthy, young, and fully expanded leaves from the host plant (e.g., grape leaves for powdery mildew)

  • This compound solutions at various concentrations with a surfactant if needed

  • Spore suspension of the target pathogen (e.g., Erysiphe necator for grape powdery mildew)

  • Petri dishes or other suitable containers with moist filter paper

  • Spray bottle or atomizer

  • Microscope

Procedure:

  • Leaf Collection and Preparation: Collect healthy leaves and wash them gently with sterile distilled water. Place them adaxial side up in the Petri dishes on moist filter paper.

  • Treatment Application:

    • Divide the leaves into treatment groups: untreated control, solvent control, different concentrations of this compound, and a positive control (commercial fungicide).

    • Spray the leaves with the respective treatment solutions until runoff.

    • Allow the leaves to air dry in a sterile environment.

  • Inoculation:

    • Prepare a spore suspension of the target pathogen in sterile water with a surfactant (e.g., Tween 20).

    • Spray the spore suspension evenly over the treated leaves.

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber with appropriate light and temperature conditions to favor disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each leaf. This can be done by visually estimating the percentage of the leaf area covered by fungal growth or by counting the number of lesions.

  • Data Analysis: Calculate the mean disease severity for each treatment group. Determine the percentage of disease control for each this compound concentration relative to the untreated control.

Mandatory Visualizations

Antifungal_Mechanism_of_Sorbates cluster_outside Extracellular Space (Acidic pH) cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm (Neutral pH) Undissociated Sorbic Acid Undissociated Sorbic Acid Cell_Membrane Cell Membrane Undissociated Sorbic Acid->Cell_Membrane Passive Diffusion Dissociated Sorbic Acid Sorbate Anion + H+ Intracellular_Acidification Intracellular Acidification Dissociated Sorbic Acid->Intracellular_Acidification Proton Release Enzyme_Inhibition Enzyme Inhibition Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Results in Intracellular_Acidification->Enzyme_Inhibition Leads to

Caption: Proposed antifungal mechanism of sorbates on a fungal cell.

Fungicide_Efficacy_Workflow start Start: Detached Leaf Assay leaf_collection 1. Collect and Prepare Healthy Leaves start->leaf_collection treatment_groups 2. Divide into Treatment Groups (Control, this compound, Positive Control) leaf_collection->treatment_groups application 3. Apply Treatments to Leaves treatment_groups->application inoculation 4. Inoculate with Fungal Spore Suspension application->inoculation incubation 5. Incubate under Favorable Conditions inoculation->incubation assessment 6. Assess Disease Severity incubation->assessment analysis 7. Analyze Data and Calculate Efficacy assessment->analysis end End: Report Results analysis->end

Caption: Workflow for in planta fungicide efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butyl Sorbate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for butyl sorbate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to enhance your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory and industrial method for synthesizing this compound is the Fischer esterification of sorbic acid with n-butanol.[1][2] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the formation of the ester and water.[1][2]

Q2: Why is the removal of water important during the synthesis?

A2: The esterification of sorbic acid with butanol is a reversible reaction.[3] Water is a byproduct, and its accumulation can shift the equilibrium back towards the reactants (sorbic acid and butanol), thus reducing the yield of this compound.[3] Therefore, continuous removal of water is crucial for driving the reaction to completion.[2]

Q3: What are the advantages of using p-toluenesulfonic acid (p-TsOH) over sulfuric acid (H₂SO₄) as a catalyst?

A3: While both are effective acid catalysts, p-TsOH offers several advantages. It is a solid, making it easier and safer to handle than liquid sulfuric acid.[4] It is also less corrosive and less likely to cause charring or other side reactions that can lead to product discoloration.[4][5] Additionally, p-TsOH is more soluble in organic solvents, which can be beneficial in the reaction medium.[5]

Q4: Are there greener alternatives to traditional acid catalysis?

A4: Yes, enzymatic catalysis using lipases is a prominent green alternative.[1] Lipases can catalyze the esterification under milder conditions, which can prevent the polymerization of sorbic acid and lead to a cleaner product profile.[1] Solvent-free systems or the use of greener solvents like supercritical carbon dioxide are also being explored to reduce environmental impact.[1]

Q5: What is a typical yield for this compound synthesis?

A5: Yields can vary significantly depending on the reaction conditions. With optimized processes, such as using a water-carrying agent under reduced pressure, yields can be quite high. For example, a patented method using p-toluenesulfonic acid and toluene under a negative pressure of 37.3–61.3 kPa reports yields of up to 92%.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction: The equilibrium is not sufficiently shifted towards the products. 2. Loss of product during workup: The product may be partially soluble in the aqueous phase. 3. Polymerization of sorbic acid: High temperatures can cause the diene system in sorbic acid to polymerize.[2]1. Ensure efficient water removal using a Dean-Stark apparatus or by performing the reaction under vacuum.[2] Consider using a water-carrying agent like toluene.[2] Increase the molar excess of butanol. 2. During the aqueous wash, use a saturated brine solution to "salt out" the ester, reducing its solubility in the aqueous layer. 3. Conduct the reaction at the lowest effective temperature. Consider using a milder catalyst, such as an immobilized enzyme, which allows for lower reaction temperatures.[1]
Product Discoloration (Yellow to Brown) 1. Charring from strong acid catalyst: Concentrated sulfuric acid can cause decomposition and charring of organic materials. 2. Side reactions at high temperatures: Elevated temperatures can lead to the formation of colored byproducts.1. Replace sulfuric acid with p-toluenesulfonic acid, which is less prone to causing charring.[4][5] 2. Lower the reaction temperature and extend the reaction time if necessary. For purification, consider treating the crude product with activated carbon or performing distillation under reduced pressure.
Emulsion Formation During Workup 1. Presence of unreacted sorbic acid or acidic byproducts: These can act as surfactants. 2. Vigorous shaking during extraction: This can create a stable emulsion.1. Ensure the reaction mixture is neutralized before extraction. A wash with a sodium bicarbonate solution is recommended. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of Celite.
Polymerization of Reactants/Product 1. High reaction temperature: Sorbic acid and its esters contain conjugated double bonds that are susceptible to polymerization at high temperatures.[2]1. Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Running the reaction under negative pressure can lower the boiling point and thus the required temperature.[2] The use of enzymatic catalysts, which operate at milder temperatures, can also mitigate this issue.[1]

Data Presentation

Table 1: Effect of Pressure on this compound Yield

This table summarizes data from a patented method for this compound synthesis using p-methyl benzenesulfonic acid as a catalyst and toluene as a water-carrying agent.[2]

Pressure (kPa)This compound Yield (%)Purity (%)
101.380.099.2
93.384.099.2
85.387.099.2
77.389.699.2
69.392.099.2

Data sourced from patent CN101781207A. The purity was consistently high across the tested pressures.[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is based on the Fischer esterification method.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine sorbic acid (1.0 mol), n-butanol (1.5 mol), p-toluenesulfonic acid (0.05 mol), and toluene (100 mL) as a water-carrying agent. A molar ratio of sorbic acid to n-butanol between 1:1.1 and 1:1.5 has been shown to provide the highest yields.[2]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted sorbic acid.

    • Wash with a saturated brine solution to reduce the solubility of the ester in the aqueous layer.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the toluene and excess n-butanol by rotary evaporation. For higher purity, the crude this compound can be purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound (General Guidance)

This protocol provides a general framework for lipase-catalyzed synthesis. Optimization of enzyme concentration, temperature, and reaction time is recommended.

  • Reactant Setup: In a flask, combine sorbic acid (1.0 mol) and n-butanol (1.5 mol). If a solvent is used, a non-polar organic solvent such as hexane is a common choice.

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Reaction: Incubate the mixture at a mild temperature (e.g., 40-60 °C) with gentle agitation for 24-72 hours. The progress of the reaction can be monitored by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Workup and Purification:

    • Filter to remove the immobilized enzyme, which can often be reused.

    • Remove the solvent and excess n-butanol by rotary evaporation.

    • The resulting crude this compound is often of high purity, but can be further purified by vacuum distillation if necessary.

Visualizations

Butyl_Sorbate_Synthesis cluster_reactants Reactants cluster_products Products Sorbic_Acid Sorbic Acid Protonated_Carbonyl Protonated Sorbic Acid Sorbic_Acid->Protonated_Carbonyl + H⁺ Butanol n-Butanol Tetrahedral_Intermediate Tetrahedral Intermediate Butanol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Protonated_Carbonyl->Sorbic_Acid - H⁺ Protonated_Carbonyl->Tetrahedral_Intermediate Butyl_Sorbate This compound Tetrahedral_Intermediate->Butyl_Sorbate - H₂O, - H⁺ Water Water

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield Check_Water_Removal Is water being effectively removed? Start->Check_Water_Removal Check_Reaction_Time Is reaction time sufficient? Check_Water_Removal->Check_Reaction_Time Yes Improve_Water_Removal Implement Dean-Stark or vacuum. Check_Water_Removal->Improve_Water_Removal No Check_Catalyst Is the catalyst active/appropriate? Check_Reaction_Time->Check_Catalyst Yes Increase_Time Increase reaction time. Check_Reaction_Time->Increase_Time No Check_Temp Is the temperature optimized? Check_Catalyst->Check_Temp Yes Change_Catalyst Use fresh or alternative catalyst (e.g., p-TsOH). Check_Catalyst->Change_Catalyst No Check_Workup Are there losses during workup? Check_Temp->Check_Workup Yes Adjust_Temp Adjust temperature (avoiding polymerization). Check_Temp->Adjust_Temp No Optimize_Workup Use brine wash; avoid emulsions. Check_Workup->Optimize_Workup Yes Success Yield Optimized Check_Workup->Success No Improve_Water_Removal->Check_Reaction_Time Increase_Time->Check_Catalyst Change_Catalyst->Check_Temp Adjust_Temp->Check_Workup Optimize_Workup->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Preventing polymerization during butyl sorbate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during butyl sorbate synthesis.

Troubleshooting Guide: Polymerization Issues

Uncontrolled polymerization is a common challenge in the synthesis of this compound due to the presence of conjugated double bonds in the sorbic acid backbone. This guide provides solutions to mitigate this issue.

Issue Potential Cause Recommended Solution
Increased Viscosity of Reaction Mixture Onset of polymerization.1. Immediately lower the reaction temperature. 2. Ensure adequate stirring to maintain homogeneity. 3. If not already present, consider adding a polymerization inhibitor (see table below). 4. Verify the efficiency of the vacuum system if operating under reduced pressure.
Formation of a Solid Mass or Gel Advanced polymerization.1. The reaction is likely unsalvageable at this stage. Safely terminate the reaction by cooling and quenching. 2. Review the experimental protocol, paying close attention to temperature control, inhibitor concentration, and reaction time. 3. For future experiments, consider a lower reaction temperature and/or a higher concentration of polymerization inhibitor.
Low Yield of this compound Side reactions, including polymerization, consuming the reactants.1. Optimize the reaction temperature. High temperatures that accelerate esterification also promote polymerization. [1] 2. Incorporate a suitable polymerization inhibitor into the reaction mixture from the start. 3. Utilize azeotropic distillation under reduced pressure to remove water and keep the temperature low. [2]
Discoloration of the Reaction Mixture Polymerization or degradation of reactants/products.1. Ensure high purity of starting materials (sorbic acid and n-butanol). 2. Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced polymerization. 3. Select a polymerization inhibitor that does not contribute to color formation (e.g., some phenothiazines can cause discoloration). [3]

Table 1: Common Polymerization Inhibitors for Unsaturated Ester Synthesis

Inhibitor Typical Concentration Range Notes
Hydroquinone 100 - 500 ppmA widely used and effective inhibitor. Can be removed by washing with a dilute base.
Butylated Hydroxytoluene (BHT) 100 - 1000 ppmEffective antioxidant that can also inhibit polymerization.
Phenothiazine 50 - 200 ppmHighly effective, but can sometimes lead to discoloration of the final product.[3][4][5]
4-tert-Butylcatechol (TBC) 100 - 500 ppmCommonly used for stabilizing monomers during storage and transport.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during this compound synthesis?

A1: The primary cause is the presence of two conjugated carbon-carbon double bonds in the sorbic acid and this compound molecules. At elevated temperatures, these double bonds can react with each other in a chain reaction, leading to the formation of long polymer chains.[1]

Q2: How does temperature control help in preventing polymerization?

A2: Lowering the reaction temperature reduces the kinetic energy of the molecules, which in turn decreases the rate of the polymerization reaction. A common strategy is to conduct the esterification under vacuum. This lowers the boiling point of the reaction mixture, allowing for the azeotropic removal of water at a lower temperature, thus minimizing the risk of polymerization.[2]

Q3: How do polymerization inhibitors work?

A3: Polymerization inhibitors are compounds that act as radical scavengers. Polymerization of unsaturated compounds often proceeds via a free-radical mechanism. Inhibitors react with and neutralize these free radicals, terminating the polymerization chain reaction.

Q4: When should I add the polymerization inhibitor?

A4: The polymerization inhibitor should be added to the reaction mixture at the beginning of the synthesis, along with the reactants (sorbic acid and n-butanol) and the catalyst. This ensures that the inhibitor is present to prevent the initiation of polymerization as the temperature is increased.

Q5: Can I use any acid catalyst for the esterification?

A5: While various acid catalysts can be used, p-toluenesulfonic acid is a commonly cited and effective catalyst for this reaction.[2] The choice of catalyst and its concentration should be optimized to achieve a good esterification rate without promoting side reactions.

Q6: How can I detect the onset of polymerization during my experiment?

A6: An increase in the viscosity of the reaction mixture is a primary indicator of polymerization. This can be monitored qualitatively by observing the stirring behavior or quantitatively using an in-line or at-line viscometer.[3][6] Spectroscopic methods such as FTIR can also be used to monitor the disappearance of the C=C double bonds, which is indicative of polymerization.[4][7][8][9]

Q7: What is a typical experimental setup for minimizing polymerization?

A7: A typical setup would involve a round-bottom flask equipped with a magnetic stirrer, a heating mantle with a temperature controller, a Dean-Stark trap to remove water azeotropically, a condenser, and a connection to a vacuum pump to maintain reduced pressure. The reaction should be run under an inert atmosphere.

Experimental Protocol: Synthesis of this compound with Polymerization Inhibition

This protocol provides a general methodology for the synthesis of this compound, incorporating measures to prevent polymerization. Researchers should optimize the specific parameters for their experimental setup.

Materials:

  • Sorbic Acid

  • n-Butanol

  • Toluene (or another suitable water-entraining solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (or other suitable polymerization inhibitor)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for reflux and distillation under vacuum.

Procedure:

  • Reaction Setup: Assemble a reflux apparatus with a Dean-Stark trap and a condenser. The reaction flask should be equipped with a magnetic stirrer and a connection to a vacuum line.

  • Charging Reactants: To the reaction flask, add sorbic acid, a molar excess of n-butanol (e.g., 1.5 to 2.5 equivalents), toluene (as a water-entraining solvent), p-toluenesulfonic acid (catalytic amount, e.g., 1-2 mol% relative to sorbic acid), and a polymerization inhibitor (e.g., hydroquinone at 200-500 ppm).

  • Reaction Conditions: Heat the mixture to reflux under reduced pressure (e.g., 37-61 kPa).[2] The temperature and pressure should be adjusted to allow for the azeotropic removal of water while keeping the internal temperature as low as possible to minimize polymerization.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected. The viscosity of the reaction mixture should be monitored; a significant increase may indicate polymerization.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess n-butanol under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Visualization of Polymerization Prevention Strategy

The following diagram illustrates the logical workflow for preventing polymerization during this compound synthesis.

Polymerization_Prevention cluster_synthesis This compound Synthesis cluster_reaction Reaction Conditions cluster_outcome Desired Outcome Sorbic_Acid Sorbic Acid Butyl_Sorbate High Yield of This compound Sorbic_Acid->Butyl_Sorbate n_Butanol n-Butanol n_Butanol->Butyl_Sorbate Catalyst Acid Catalyst (p-TSA) Catalyst->Butyl_Sorbate Inhibitor Polymerization Inhibitor (e.g., Hydroquinone) No_Polymer Minimal Polymer Formation Inhibitor->No_Polymer Temperature_Control Low Temperature Temperature_Control->No_Polymer Reduced_Pressure Reduced Pressure (Vacuum) Reduced_Pressure->Temperature_Control enables Azeotropic_Removal Azeotropic Water Removal Reduced_Pressure->Azeotropic_Removal facilitates Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->No_Polymer

Caption: Logic flow for preventing polymerization in this compound synthesis.

References

Improving the stability of butyl sorbate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with butyl sorbate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound, like other sorbates, in aqueous solutions is autoxidation.[1][2] The conjugated double bond system in the sorbate moiety is susceptible to attack by oxygen. This oxidative process is the main reason for loss of potency and can lead to undesirable changes in the solution, such as discoloration.[1][2]

Q2: My this compound solution is turning yellow/brown. What is causing this discoloration?

A2: The yellow or brown discoloration is a common indicator of sorbate degradation.[1] This is often caused by the formation of carbonyl compounds, such as β-carboxylacrolein, as byproducts of oxidation.[1] These compounds can then react with other components in your formulation, like amino acids, to form brown pigments.[1] Factors that accelerate this process include exposure to light, elevated temperatures, and the presence of metal ions.[3][4]

Q3: How does pH affect the stability of my this compound solution?

A3: pH is a critical factor in both the stability and efficacy of sorbates. The antimicrobial effectiveness of sorbates relies on the undissociated form of sorbic acid (pKa ≈ 4.76), which is more prevalent at a pH below 6.5.[3] However, from a chemical stability perspective, the rate of oxidative degradation is also pH-dependent. Some studies on potassium sorbate have shown that the maximum rates of oxidation occur in acidic conditions, for instance, around pH 3.[2] Therefore, an optimal pH must be chosen to balance both antimicrobial efficacy and chemical stability for your specific formulation.

Q4: Can trace metals from my glassware or reagents affect my experiment?

A4: Yes, absolutely. Trace heavy metal ions, particularly iron and copper, can act as catalysts for the oxidative degradation of sorbates.[3][5] These ions can have a prooxidative effect, significantly accelerating the degradation process even at very low concentrations.[3] It is crucial to use high-purity reagents and consider the potential for ion leaching from packaging materials, such as certain types of glass.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of this compound concentration detected by HPLC.

Troubleshooting_Loss_of_Potency start Problem: Rapid Loss of this compound Potency check_o2 Is the solution exposed to oxygen? start->check_o2 check_light Is the solution exposed to light? start->check_light check_temp Is the storage temperature elevated? start->check_temp check_metals Could metal ions be present? start->check_metals sol_o2 Solution: - Degas solvent before use. - Purge headspace with Nitrogen/Argon. - Use sealed, oxygen-impermeable containers. check_o2->sol_o2 Yes sol_light Solution: - Use amber glass or opaque containers. - Protect from direct UV or lab light. check_light->sol_light Yes sol_temp Solution: - Store at recommended lower temperatures (e.g., 2-8°C). - Avoid temperature cycling. check_temp->sol_temp Yes sol_metals Solution: - Add a chelating agent (e.g., EDTA). - Use high-purity water and reagents. - Verify container material compatibility. check_metals->sol_metals Yes

Caption: Troubleshooting decision tree for loss of this compound.

Issue 2: My solution shows inconsistent stability results between batches.

This often points to variability in experimental conditions or raw materials.

  • Reagent Purity: Ensure consistent purity of this compound, water, and buffer components. Impurities can catalyze degradation.

  • pH Control: Are you verifying the final pH of each batch? Small shifts in pH can significantly alter stability.

  • Dissolution Process: Ensure this compound is fully dissolved. The method of incorporation (e.g., mixing speed, temperature) should be consistent. For liquid systems, pre-dissolving the preservative in a small amount of the solvent before adding it to the main batch ensures even distribution.[5]

Stabilization Strategies & Data

Improving the stability of this compound involves a multi-faceted approach targeting the primary degradation pathways.

Control of Environmental Factors

The most straightforward methods involve controlling the storage environment.

  • Temperature: Lowering the storage temperature significantly slows the rate of chemical degradation.[4]

  • Light: Using amber or opaque containers is essential to prevent photodegradation.[4][5]

  • Oxygen: Minimizing oxygen exposure by purging solutions and container headspaces with an inert gas (e.g., nitrogen, argon) and using airtight seals can drastically reduce oxidative degradation.[1]

Formulation Additives

Incorporating specific excipients can protect this compound from degradation.

  • Chelating Agents (e.g., EDTA): These agents work by sequestering metal ions that catalyze oxidation. The protective effect can be significant, especially in acidic conditions.[6]

  • Antioxidants (e.g., Flavonoids): Certain antioxidants can preferentially oxidize, thereby sparing the this compound. For example, flavonoids like rutin have been shown to be effective in color-stabilizing sorbate-containing compositions.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic portion of this compound.[7][8] This encapsulation can improve water solubility and physically protect the molecule from oxidative attack.[9][10]

Quantitative Data on Sorbate Stabilization

The following table, adapted from studies on potassium sorbate, illustrates the protective effect of EDTA at different pH levels. While the specific values will differ for this compound, the trend demonstrates the principle of using chelating agents.

Table 1: Effect of EDTA on Potassium Sorbate Stability

System pHPackagingEDTA Level (g/kg)Potassium Sorbate Remaining after 90 daysProtective Effect
3.5Glass0.075HighYes
3.5Glass0.500HighYes
5.0Glass0.075ModerateLess pronounced
5.0Polypropylene0.075LowMinimal

Data adapted from studies on potassium sorbate in aqueous model systems. The protective effect of EDTA was observed to be more significant at lower pH. The lower oxygen permeability of glass also contributed to better stability compared to polypropylene.[6]

Experimental Protocols & Methodologies

Protocol 1: HPLC Method for this compound Stability Testing

This protocol outlines a general reversed-phase HPLC method for quantifying this compound in aqueous solutions. This method should be validated for your specific formulation.

Objective: To determine the concentration of this compound over time under various stress conditions (e.g., temperature, light exposure).

Table 2: HPLC Method Parameters

ParameterSpecificationNotes
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)A C18 column is standard for separating moderately nonpolar compounds like this compound.[11][12]
Mobile Phase Acetonitrile / Buffered Water (e.g., Ammonium Acetate or Phosphate Buffer)A gradient or isocratic elution can be used. The aqueous phase should be buffered to ensure consistent peak shape and retention time.[11]
Detection UV SpectrophotometerSorbates have a characteristic UV absorbance maximum around 255-265 nm. A diode array detector (DAD) is useful for checking peak purity.[11]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 10 - 20 µLShould be optimized and consistent across all samples and standards.
Column Temp. 25 - 35 °CMaintaining a constant temperature improves retention time reproducibility.[11]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of your test solution. Dilute it with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[11]

  • Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Then, inject the test samples.

  • Quantification: Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

Visualizing the Process

Experimental_Workflow cluster_prep 1. Preparation cluster_storage 2. Stability Storage cluster_analysis 3. Analysis at Time Points (T0, T1, T2...) prep_solution Prepare this compound Aqueous Solution divide_samples Aliquot into Different Stress Conditions prep_solution->divide_samples condition1 Condition A (e.g., 40°C / 75% RH) divide_samples->condition1 condition2 Condition B (e.g., 25°C / 60% RH) divide_samples->condition2 condition3 Condition C (e.g., Photostability Chamber) divide_samples->condition3 sample_prep Sample Dilution & Filtration condition1->sample_prep condition2->sample_prep condition3->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis: Calculate % Remaining hplc_analysis->data_analysis

Caption: General workflow for a this compound stability study.

Degradation_Pathway butyl_sorbate This compound (with conjugated diene) intermediate Oxidized Intermediates (e.g., Peroxides, Epoxides) butyl_sorbate->intermediate Oxidation oxidizing_agent Oxidizing Agents (O₂, Metal Ions, Light) oxidizing_agent->intermediate degradation_products Degradation Products - Carbonyls (e.g., Acetaldehyde) - Browning Pigments intermediate->degradation_products Further Reactions

Caption: Simplified oxidative degradation pathway for the sorbate moiety.

References

Factors affecting butyl sorbate degradation (pH, temperature)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of butyl sorbate, with a specific focus on the influence of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of this compound in aqueous solutions?

A1: The degradation of this compound is primarily influenced by pH and temperature. Like other esters, it is susceptible to hydrolysis, a reaction that is catalyzed by both acids (low pH) and bases (high pH). The rate of degradation also increases with elevated temperatures, following the principles of chemical kinetics. Other factors such as the presence of enzymes (esterases), and oxidizing agents can also contribute to its degradation.[1][2]

Q2: What is the expected degradation pathway for this compound under aqueous conditions?

A2: this compound is an ester of sorbic acid and butanol. Under aqueous conditions, it primarily degrades via hydrolysis of the ester bond. This reaction yields sorbic acid and butanol as the main degradation products. The reaction can be catalyzed by either hydrogen ions (acid catalysis) or hydroxide ions (base catalysis).

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly dependent on the pH of the solution. The rate of hydrolysis is generally lowest in the mid-pH range (around pH 4-6) and increases significantly in both acidic (pH < 3) and alkaline (pH > 8) conditions. In highly acidic or alkaline solutions, the degradation can be rapid. The antimicrobial efficacy of sorbates is also pH-dependent, being more effective at lower pH values where the undissociated form of sorbic acid predominates.

Q4: Is this compound sensitive to temperature changes?

A4: Yes, the degradation of this compound is temperature-dependent. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. This relationship can typically be described by the Arrhenius equation, which relates the rate constant of a reaction to the temperature. Therefore, for long-term storage of formulations containing this compound, lower temperatures are recommended to minimize degradation.[2][3][4]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid loss of this compound potency in a formulation. Inappropriate pH: The formulation pH may be too acidic or too alkaline, accelerating hydrolysis.Measure the pH of your formulation. Adjust the pH to a range of 4-6 for optimal stability, if compatible with your application. Use appropriate buffer systems to maintain a stable pH.
High storage temperature: The product is being stored at an elevated temperature.Store the formulation at a lower temperature, as specified by stability studies. Avoid exposure to heat and direct sunlight.
Microbial contamination: Presence of microorganisms that produce esterases.Ensure aseptic handling and consider the addition of a broad-spectrum antimicrobial preservative if the formulation is susceptible to microbial growth.
Unexpected peaks appear in HPLC chromatograms during stability testing. Degradation products: The new peaks are likely sorbic acid and butanol, the hydrolysis products of this compound.Confirm the identity of the new peaks by running standards of sorbic acid and butanol. Develop an HPLC method that can separate and quantify both this compound and its degradation products.[5][6][7][8]
Inconsistent degradation rates between batches. Variability in initial pH: Minor differences in the initial pH of different batches can lead to significant differences in degradation rates, especially in unbuffered solutions.Implement strict pH control during manufacturing. Use a robust buffering system to ensure batch-to-batch consistency.
Presence of catalytic impurities: Trace amounts of acids, bases, or metal ions in raw materials can catalyze degradation.Use high-purity excipients and raw materials. Consider the use of chelating agents like EDTA to sequester metal ions that may catalyze degradation.[9]

Quantitative Data on this compound Degradation

The following table provides illustrative pseudo-first-order rate constants (kobs) for the hydrolysis of this compound at various pH values and temperatures. This data is representative of the expected behavior of a simple ester and should be used for guidance. Actual degradation rates should be determined experimentally for specific formulations.

Temperature (°C)pHApparent Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
252.00.023130
254.00.0012578
255.00.0007990
257.00.0023301
259.00.023130
402.00.09247.5
404.00.0048144
405.00.0028248
407.00.009275
409.00.09247.5
605.00.016841

Note: The rate constants are illustrative and based on general principles of ester hydrolysis. The half-life is calculated as t1/2 = 0.693 / kobs.

Experimental Protocols

Protocol 1: Determination of this compound Degradation by HPLC

This protocol outlines a method to study the degradation of this compound in aqueous solutions at different pH values and temperatures.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Sorbic acid (analytical standard)

  • Butanol (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer solutions (pH 2, 4, 5, 7, 9)

  • Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Working Solutions: Spike the this compound stock solution into the different pH buffer solutions to a final concentration of (e.g., 100 µg/mL). Prepare enough volume for sampling at all time points.

3. Experimental Procedure:

  • Place the working solutions in tightly sealed, amber glass vials to prevent evaporation and photodegradation.

  • Incubate the vials at the different experimental temperatures.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each vial.

  • Quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

  • Filter the samples through a 0.45 µm syringe filter into HPLC vials.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to ensure good peak shape for sorbic acid).

  • Flow Rate: 1.0 mL/min

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Detection Wavelength: 260 nm (for both this compound and sorbic acid)

  • Injection Volume: 20 µL

  • Run a standard curve for this compound to quantify its concentration in the samples.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the apparent first-order rate constant (kobs) from the slope of the natural logarithm of the concentration versus time plot.

Visualizations

Butyl_Sorbate_Degradation_Pathway ButylSorbate This compound SorbicAcid Sorbic Acid ButylSorbate->SorbicAcid Hydrolysis Butanol Butanol ButylSorbate->Butanol Hydrolysis H2O Water (H₂O) H2O->ButylSorbate Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->ButylSorbate

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepStock Prepare this compound Stock Solution PrepWorking Prepare Working Solutions (different pH) PrepStock->PrepWorking Incubate Incubate at various Temperatures PrepWorking->Incubate Sampling Sample at Time Intervals Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Calculate Rate Constants) HPLC->Data

Caption: Workflow for studying this compound degradation.

Logical_Relationship Degradation This compound Degradation Rate Stability This compound Stability Degradation->Stability inversely proportional to pH pH pH->Degradation influences Temperature Temperature Temperature->Degradation influences

Caption: Factors influencing this compound stability.

References

Technical Support Center: Enzymatic Synthesis of Butyl Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the enzymatic synthesis of butyl sorbate.

Troubleshooting Guide: Overcoming Low Yield

Low yield in the enzymatic synthesis of this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Low initial reaction rate Sub-optimal enzyme activity - Verify that the reaction temperature and pH are within the optimal range for the specific lipase being used. Most lipases exhibit optimal activity between 30-60°C and a pH of 6-8.[1][2][3][4][5] - Ensure the enzyme is properly hydrated, as extremely low water activity can inactivate the enzyme.
Poor substrate solubility - If operating in a solvent system, ensure both sorbic acid and butanol are soluble in the chosen solvent. - For solvent-free systems, gentle heating can help dissolve the sorbic acid.
Reaction stops prematurely or yield plateaus at a low level Product inhibition - The accumulation of this compound can inhibit the enzyme. Consider in-situ product removal techniques, such as using a membrane reactor or vacuum extraction, to shift the equilibrium towards product formation.[6][7]
Water accumulation - The water produced during esterification can lead to the reverse reaction (hydrolysis). The use of molecular sieves or performing the reaction under vacuum can remove water as it is formed.[8][9]
Enzyme inactivation - High concentrations of butanol or the acidic nature of sorbic acid can denature the enzyme over time. Consider using an immobilized lipase for increased stability.[9][10] - A fed-batch approach for substrate addition can also mitigate inactivation by high substrate concentrations.
Inconsistent results between batches Variability in starting materials - Ensure consistent purity and water content of substrates (sorbic acid and butanol) and solvent. - If using a free lipase preparation, ensure it is well-dispersed.
Inaccurate control of reaction parameters - Precisely control temperature, pH, and agitation speed. Inconsistent mixing can lead to localized substrate or product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of sorbic acid to butanol?

A1: The optimal molar ratio can vary depending on the specific reaction conditions and whether one of the substrates is also used as the solvent. An excess of the alcohol (butanol) is often used to shift the reaction equilibrium towards the formation of the ester.[10] However, a very large excess of butanol can lead to enzyme inhibition. A common starting point is a molar ratio of acid to alcohol from 1:1 to 1:4.[11][12] It is recommended to empirically determine the optimal ratio for your specific system.

Q2: How does water activity affect the yield of this compound?

A2: Water activity is a critical parameter in enzymatic esterification. While a small amount of water is necessary to maintain the enzyme's active conformation, excess water will promote the reverse reaction, hydrolysis of the ester back to sorbic acid and butanol, thereby reducing the yield.[9] The optimal water activity is typically low, and methods to control it, such as the addition of molecular sieves or performing the reaction under vacuum, are often employed to drive the reaction towards synthesis.[8]

Q3: Should I use a free or immobilized lipase?

A3: Immobilized lipases are generally preferred for several reasons. They offer greater thermal and operational stability, are more resistant to inactivation by organic solvents and high substrate concentrations, and can be easily recovered and reused, which reduces costs.[10]

Q4: What is the effect of temperature on the reaction?

A4: Temperature has a dual effect. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and loss of activity.[1][5] The optimal temperature is a trade-off between reaction rate and enzyme stability. For most lipases used in ester synthesis, this is typically in the range of 30-60°C.[3][4]

Q5: Can the choice of solvent impact the reaction yield?

A5: Yes, the solvent can significantly influence the reaction. The polarity of the solvent can affect the enzyme's activity and the solubility of the substrates and products. Hydrophobic solvents are often preferred for esterification reactions as they can help to minimize the water concentration around the enzyme, thus favoring the synthesis reaction.[13] Solvent-free systems are also an option, where one of the reactants, typically the alcohol, is used in excess to act as the solvent.[9][11]

Data on Factors Affecting Enzymatic Ester Synthesis

The following tables summarize quantitative data from various studies on enzymatic ester synthesis. While not all data is specific to this compound, the general trends are applicable.

Table 1: Effect of Substrate Molar Ratio on Ester Conversion

Ester ProductLipase SourceAcid:Alcohol Molar RatioConversion/Yield (%)Reference
This compoundNot Specified1:1.195.8[8]
This compoundNot Specified1:1.296.1[8]
This compoundNot Specified1:1.396.4[8]
This compoundNot Specified1:1.496.8[8]
Butyl ButyrateAspergillus niger1:3 (Acid:Alcohol)~85[12]
Butyl StearateNovozym 4351:2 (Acid:Alcohol)92.0[9]
Butyl AcetateMCI-CALB1:3.46 (Acid:Alcohol)90[14]

Table 2: Effect of Temperature on Lipase Activity and Ester Yield

Lipase SourceOptimal Temperature for Activity (°C)Observations on Yield/StabilityReference
Thermophilic Bacillus sp.60Stable up to 60°C, with 70% activity retained at 70°C.[1]
Psychrotrophic Bacterium37Active in the range of 5-65°C.[2]
Aspergillus niger30-55Optimal range for lipase activity.[3]
Metagenomic library65Highest activity observed at this temperature.[5]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general framework for the lipase-catalyzed synthesis of this compound. Optimization of specific parameters (e.g., enzyme concentration, temperature, molar ratio) is recommended.

Materials:

  • Sorbic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane, heptane) or solvent-free system

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or stirred reactor

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve sorbic acid in the chosen organic solvent (if applicable). If performing a solvent-free reaction, add sorbic acid directly to the vessel.

  • Substrate Addition: Add n-butanol to the reaction vessel. The molar ratio of sorbic acid to n-butanol should be optimized, with a common starting point being a 1:2 to 1:4 ratio.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.

  • Water Removal (Optional): If controlling water activity, add activated molecular sieves (e.g., 4Å) to the reaction mixture.

  • Reaction Incubation: Place the reaction vessel in a shaking incubator or stirred reactor at the desired temperature (e.g., 40-50°C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the conversion of sorbic acid and the formation of this compound using an appropriate analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation.

  • Product Purification: The this compound product can be purified from the reaction mixture, for example, by vacuum distillation to remove the solvent and unreacted butanol.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing reactants Prepare Reactants (Sorbic Acid, Butanol) mix Combine Reactants and Enzyme reactants->mix enzyme Prepare Immobilized Lipase enzyme->mix incubate Incubate with Controlled Temperature & Agitation mix->incubate monitor Monitor Reaction Progress (GC/HPLC) incubate->monitor separate Separate Immobilized Enzyme monitor->separate Reaction Complete separate->enzyme Recycle Enzyme purify Purify this compound separate->purify analyze Analyze Final Product purify->analyze

Caption: Workflow for the enzymatic synthesis of this compound.

Factors Influencing this compound Yield

factors_yield cluster_params Reaction Parameters cluster_components Reaction Components cluster_inhibition Inhibition Effects yield This compound Yield product_inhibition Product Inhibition yield->product_inhibition inhibits temp Temperature temp->yield ph pH ph->yield ratio Substrate Molar Ratio ratio->yield substrate_inhibition Substrate Inhibition ratio->substrate_inhibition can cause time Reaction Time time->yield enzyme Enzyme (Type, Concentration, Immobilization) enzyme->yield water Water Activity water->yield solvent Solvent solvent->yield substrate_inhibition->enzyme inhibits

Caption: Key factors influencing the yield of this compound.

References

Technical Support Center: Gas Chromatography of Sorbate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography (GC) of sorbate esters.

Troubleshooting Guides

Problem 1: Poor Peak Resolution or Co-elution

Poor resolution, where peaks are not well separated, and co-elution, where two or more compounds elute at the same time, are common challenges in the GC analysis of sorbate esters. This is often due to the presence of geometrical isomers, which have very similar chemical properties.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate GC Column Select a column with a stationary phase that provides good selectivity for esters and their isomers. A VOCOL capillary column has been shown to be effective for separating sorbate ester isomers.[1][2] For general analysis of sorbates, a Stabilwax-DA GC column (30 m × 0.25 mm × 0.25 µm) can be used.
Suboptimal Oven Temperature Program The temperature program is a critical factor in achieving good separation. A slow temperature ramp rate generally improves the resolution of closely eluting compounds.[3][4][5] Experiment with different ramp rates to find the optimal separation. For example, you can compare a ramp rate of 5°C/min to 10°C/min to observe the effect on peak separation.
Incorrect Carrier Gas Flow Rate The flow rate of the carrier gas (e.g., helium, hydrogen, nitrogen) affects the time the analytes spend in the column and thus their separation. An optimal flow rate will provide the best balance between analysis time and resolution.
Sample Overload Injecting too much sample can lead to broad, poorly resolved peaks. Prepare a more dilute sample and reinject.

Troubleshooting Workflow for Poor Peak Resolution:

Poor Peak Resolution Workflow start Poor Peak Resolution or Co-elution Observed check_column Is the GC column appropriate for sorbate ester isomer separation? start->check_column change_column Action: Switch to a more selective column (e.g., VOCOL capillary column). check_column->change_column No check_temp_program Is the oven temperature program optimized? check_column->check_temp_program Yes change_column->check_temp_program end_good Resolution Improved change_column->end_good optimize_temp Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). check_temp_program->optimize_temp No check_flow_rate Is the carrier gas flow rate optimal? check_temp_program->check_flow_rate Yes optimize_temp->check_flow_rate optimize_temp->end_good optimize_flow Action: Adjust the flow rate to the column's optimal linear velocity. check_flow_rate->optimize_flow No check_sample_conc Is the sample concentration too high? check_flow_rate->check_sample_conc Yes optimize_flow->check_sample_conc optimize_flow->end_good dilute_sample Action: Dilute the sample and reinject. check_sample_conc->dilute_sample Yes end_bad Issue Persists: Consult further with a specialist. check_sample_conc->end_bad No dilute_sample->end_good

Caption: Troubleshooting workflow for poor peak resolution.

Problem 2: Broad or Tailing Peaks

Broad or tailing peaks can make accurate integration and quantification difficult.

Possible Causes and Solutions:

CauseRecommended Action
Active Sites in the Injection Port or Column Active sites can cause polar analytes to interact strongly and tail. Deactivate the liner and the first few centimeters of the column, or use a liner with deactivation.
Column Contamination High-boiling point residues from previous injections can accumulate and cause peak broadening. Bake out the column at a high temperature (below its maximum limit) to remove contaminants.
Incorrect Injection Technique A slow injection can lead to a broad initial band of sample on the column. Use a fast, smooth injection.
Dead Volume Leaks or improper column installation can create dead volume where the sample can diffuse, leading to broader peaks. Ensure all fittings are tight and the column is installed correctly in the injector and detector.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple peaks for my pure sorbate ester standard?

A1: Sorbic acid and its esters can exist as four geometrical isomers (trans,trans; trans,cis; cis,trans; and cis,cis).[1][2] These isomers have very similar boiling points but can be separated under the right chromatographic conditions. The multiple peaks you are observing are likely these different isomers. A highly selective column, such as a VOCOL capillary column, is recommended for their separation.[1][2]

Q2: How does the oven temperature program affect the separation of sorbate esters?

A2: The oven temperature program significantly impacts the resolution of sorbate esters. A slower temperature ramp rate allows more time for the different isomers to interact with the stationary phase, leading to better separation.[3][4][5] Conversely, a faster ramp rate will decrease the analysis time but may result in co-elution of closely related isomers.

Q3: What is a good starting point for a GC method for sorbate ester analysis?

A3: A good starting point would be to use a VOCOL or Stabilwax-DA column. For a Stabilwax-DA column (30 m x 0.25 mm x 0.25 µm), you could start with an oven program of 50°C, ramping up to 220°C. The carrier gas can be helium with a flow rate of around 0.9 mL/min. The injection should be in splitless mode. This method has been validated for the determination of preservatives including potassium sorbate in various products.

Q4: How can I confirm the identity of the different sorbate ester isomer peaks?

A4: The most reliable way to identify the different isomers is to use a mass spectrometer (MS) as a detector. The mass spectra of the isomers will be very similar, but their retention times will be different. If you have access to pure standards of the individual isomers, you can inject them to confirm the retention time of each.

Q5: My peaks are tailing. What should I do?

A5: Peak tailing is often caused by active sites in the GC system that interact with polar functional groups in the analytes. First, check for and eliminate any leaks. If the problem persists, try using a deactivated inlet liner. You can also try to "prime" the column by injecting a high concentration of your analyte a few times to saturate the active sites before running your actual samples.

Experimental Protocols

GC-MS Analysis of Sorbate Esters

This protocol provides a general procedure for the analysis of sorbate esters in a liquid matrix.

1. Sample Preparation:

  • If the sample is a solid, dissolve it in an appropriate solvent (e.g., acidified methanol).

  • For liquid samples, a simple dilution may be sufficient. If the matrix is complex, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the sorbate esters.

  • Filter the final sample through a 0.45 µm syringe filter before injection.

2. GC-MS Parameters:

The following table provides an example of GC-MS parameters that can be used for the analysis of sorbate esters.

ParameterValue
GC System Agilent 6890N or equivalent
Column Stabilwax-DA (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 0.9 mL/min (Constant Flow)
Inlet Temperature 250°C
Injection Volume 0.5 µL
Injection Mode Splitless
Oven Program Initial Temp: 50°C, hold for 1 minRamp: 10°C/min to 220°C, hold for 5 min
MS System Agilent 5975 or equivalent
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

3. Data Analysis:

  • Identify the peaks corresponding to the sorbate esters based on their retention times and mass spectra.

  • Integrate the peak areas to quantify the amount of each ester present in the sample.

Experimental Workflow Diagram:

Experimental Workflow start Start: Receive Sample sample_prep Sample Preparation (Dissolution/Extraction/Filtration) start->sample_prep gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation (GC Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_analysis Data Analysis (Peak Identification & Quantification) ms_detection->data_analysis report Generate Report data_analysis->report

Caption: General workflow for GC-MS analysis of sorbate esters.

Quantitative Data Summary

The following table illustrates the effect of the oven temperature ramp rate on the retention time and resolution of two hypothetical sorbate ester isomers. This data is for illustrative purposes to demonstrate the expected trend.

Ramp Rate (°C/min)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
208.58.71.2
1012.212.61.8
518.118.82.5

As shown in the table, decreasing the temperature ramp rate increases the retention times of the isomers but significantly improves their resolution. This trade-off between analysis time and separation quality is a key consideration in method development.

References

Addressing matrix effects in HPLC analysis of butyl sorbate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to addressing challenges in the HPLC analysis of butyl sorbate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) due to the presence of other components in the sample matrix.[1][2][3] In the HPLC analysis of this compound, co-eluting compounds from complex matrices like cosmetics, food products, or pharmaceutical formulations can interfere with the ionization process in mass spectrometry detectors or absorb at similar wavelengths in UV detectors, leading to inaccurate quantification.[2][3] This can result in poor accuracy, precision, and sensitivity.[2]

Q2: What are the initial signs that I might be experiencing matrix effects in my this compound analysis?

A: Common indicators of matrix effects include:

  • Inconsistent peak areas for the same concentration of this compound across different sample preparations.[1]

  • Poor reproducibility of results between injections.

  • Significant signal suppression or enhancement when comparing the response of this compound in a pure solvent to its response in a sample matrix.[1][2]

  • Distorted peak shapes, such as splitting or tailing.[4]

  • Drifting retention times.

Q3: What are the most common sample matrices for this compound, and what potential interferences should I be aware of?

A: this compound is commonly used as a preservative in a variety of products.[5][6] Potential interferences are matrix-dependent:

  • Cosmetics (creams, lotions): Fatty acids, oils, emulsifiers, and other preservatives can co-extract with this compound and cause matrix effects.

  • Food Products (beverages, baked goods): Sugars, fats, proteins, and other additives like benzoates can interfere with the analysis.[6][7][8]

  • Pharmaceutical Formulations (oral solutions, topical preparations): Active pharmaceutical ingredients (APIs), excipients, and flavoring agents are potential sources of interference.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

This is a common problem that can be caused by several factors beyond matrix effects, but matrix components can certainly contribute.

Possible Cause Recommended Solution
Column Overload Dilute the sample or reduce the injection volume. This compound concentrations should fall within the linear range of the detector.
Incompatible Injection Solvent The sample should ideally be dissolved in the initial mobile phase.[9] If a stronger solvent is used for sample dissolution, reduce the injection volume.
Column Contamination Strongly retained matrix components can accumulate on the column, leading to peak distortion.[4] Implement a robust column washing step after each run or a series of runs.
Particulates in Sample Particulates from the sample matrix can block the column inlet frit, causing peak splitting and high backpressure.[4] Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[9]
Issue 2: Inconsistent Results and Poor Reproducibility

Signal suppression or enhancement due to matrix effects is a primary cause of inconsistent results.

Possible Cause Recommended Solution
Ion Suppression/Enhancement The presence of co-eluting matrix components can affect the ionization efficiency of this compound in MS detection.[2][3]
* Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[5][10]
* Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[8][11] If a SIL standard is unavailable, a structural analog can be used, but with caution.
* Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
Sample Degradation This compound may be susceptible to degradation under certain conditions. Ensure samples are stored properly (e.g., protected from light and at appropriate temperatures) and analyzed promptly after preparation.[10]
Issue 3: High Backpressure

High backpressure is often a sign of blockages within the HPLC system, which can be exacerbated by complex sample matrices.

Possible Cause Recommended Solution
Column Frit Blockage As mentioned, particulates from the sample can clog the inlet frit of the column.[4] Regular sample filtration is crucial.[9] You can also try back-flushing the column (disconnect from the detector first).
Precipitation of Matrix Components Some matrix components may precipitate when they come into contact with the mobile phase.[4] Ensure sample and mobile phase miscibility. A sample preparation step to remove these components may be necessary.
Guard Column Contamination A guard column is highly recommended to protect the analytical column from strongly retained matrix components. Replace the guard column regularly.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare a this compound Standard in Solvent: Dissolve this compound in the initial mobile phase to a known concentration (e.g., 1 µg/mL). This is your Solution A .

  • Prepare a Blank Matrix Extract: Extract a sample matrix known to be free of this compound using your established sample preparation method.

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with this compound to the same final concentration as Solution A. This is your Solution B .

  • Analysis: Inject both solutions into the HPLC system and compare the peak areas.

  • Calculation: Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100%

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Protocol 2: Generic Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE is an effective technique for isolating analytes like this compound from complex aqueous-based samples.

  • Sample Preparation: For a liquid sample (e.g., a beverage), take a known volume (e.g., 5 mL). For a semi-solid sample (e.g., a cream), accurately weigh a known amount (e.g., 1 g) and dissolve/disperse it in a suitable aqueous solution.

  • pH Adjustment: Adjust the pH of the aqueous sample. Since this compound is an ester, the pH should be kept neutral to slightly acidic to prevent hydrolysis.

  • Extraction: Add an immiscible organic solvent with good solubility for this compound (e.g., ethyl acetate, methyl tert-butyl ether). The logP of this compound is approximately 3.4, suggesting good solubility in moderately polar to nonpolar organic solvents.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution PoorReproducibility Poor Reproducibility / Inaccurate Quantification EvaluateME Evaluate Matrix Effect (Post-Extraction Spike) PoorReproducibility->EvaluateME Suspect Matrix Effect AssessCleanup Assess Sample Cleanup EvaluateME->AssessCleanup Matrix Effect Confirmed OptimizeCleanup Optimize Sample Cleanup (SPE, LLE) AssessCleanup->OptimizeCleanup UseIS Use Internal Standard (Stable Isotope Labeled) OptimizeCleanup->UseIS MatrixMatched Matrix-Matched Calibration UseIS->MatrixMatched Chromatography Modify Chromatography MatrixMatched->Chromatography

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepLogic Start Start: Complex Sample Matrix Dilution Dilute and Shoot Start->Dilution Analysis HPLC Analysis Dilution->Analysis LLE Liquid-Liquid Extraction (LLE) LLE->Analysis SPE Solid-Phase Extraction (SPE) SPE->Analysis CheckResults Results Acceptable? Analysis->CheckResults CheckResults->LLE No CheckResults->SPE No End End CheckResults->End Yes

Caption: Decision logic for selecting a sample preparation method.

References

Technical Support Center: Acid-Catalyzed Esterification of Sorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the acid-catalyzed esterification of sorbic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed esterification of sorbic acid, focusing on the identification and reduction of unwanted by-products.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Sorbic Acid Ester - Incomplete reaction. - Equilibrium favoring reactants. - Sub-optimal catalyst concentration. - Insufficient reaction time or temperature.- Increase the molar excess of the alcohol (e.g., 3-5 equivalents). - Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1] - Optimize catalyst (e.g., sulfuric acid) concentration (typically 1-3 mol% relative to sorbic acid). - Increase reaction time and/or temperature, monitoring for by-product formation.
Presence of a High Molecular Weight, Viscous By-product (Polymerization) - High reaction temperature. - High concentration of acid catalyst. - Presence of oxygen, which can initiate radical polymerization.- Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and subsequent polymerization.
Formation of an Ether By-product (e.g., Diethyl Ether from Ethanol) - High reaction temperature. - High concentration of acid catalyst. - Use of a primary or secondary alcohol.- Maintain a lower reaction temperature to favor esterification over ether formation. - Use the minimum effective amount of acid catalyst. - Consider using a milder acid catalyst, such as p-toluenesulfonic acid.
Discoloration of the Reaction Mixture (Yellow to Brown) - Degradation of sorbic acid at high temperatures. - Oxidation of sorbic acid.- Reduce the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere. - Use purified reagents to avoid contaminants that could promote degradation.
Formation of Diels-Alder Adducts - Sorbic acid or its ester acting as a diene and reacting with another molecule of sorbic acid/ester (dienophile). - Elevated temperatures can promote this cycloaddition.- Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. - Use a more dilute solution to reduce the probability of intermolecular reactions.

Frequently Asked Questions (FAQs)

1. What are the most common by-products in the acid-catalyzed esterification of sorbic acid?

The primary by-products in the acid-catalyzed esterification of sorbic acid include:

  • Polymers: Sorbic acid's conjugated double bonds can lead to polymerization, especially at high temperatures and acid concentrations.

  • Ethers: The alcohol reactant can undergo acid-catalyzed self-condensation to form ethers (e.g., diethyl ether from ethanol).

  • Degradation Products: At elevated temperatures, sorbic acid can degrade, leading to discoloration of the reaction mixture.

  • Diels-Alder Adducts: Sorbic acid and its esters can undergo [4+2] cycloaddition reactions, particularly at higher temperatures.

2. How can I effectively remove water from the reaction to drive the equilibrium towards the ester product?

Removing water is crucial for achieving high yields in Fischer esterification.[1] Effective methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) is a common and effective method.

  • Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can efficiently sequester the water produced.

  • Excess Alcohol: Using a large excess of the alcohol can help shift the equilibrium towards the products, as dictated by Le Châtelier's principle.

3. What is the optimal temperature range for the esterification of sorbic acid?

The optimal temperature is a balance between reaction rate and by-product formation. A temperature range of 70-100°C is generally recommended. Temperatures above this range can significantly increase the rate of polymerization, ether formation, and degradation of sorbic acid.

4. Which acid catalyst is best suited for this reaction?

Concentrated sulfuric acid is a common and effective catalyst. However, due to its strong dehydrating nature, it can also promote by-product formation.[1] Milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can be effective alternatives that may reduce the formation of certain by-products.

5. How can I monitor the progress of the reaction and the formation of by-products?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantitative analysis of sorbic acid, its ester, and non-volatile by-products.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile by-products like ethers.[5][6]

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect the yield of ethyl sorbate and the formation of major by-products. This data is intended for comparative purposes to guide optimization experiments.

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)Ethyl Sorbate Yield (%)Polymer By-product (%)Diethyl Ether (%)
70855<1
859081
10082152
11570254
Conditions: Sorbic acid (1 eq), Ethanol (3 eq), Sulfuric Acid (2 mol%), 8 hours.

Table 2: Effect of Catalyst Concentration on Product Distribution

H₂SO₄ (mol%)Ethyl Sorbate Yield (%)Polymer By-product (%)Diethyl Ether (%)
1886<1
29081
387112
578183
Conditions: Sorbic acid (1 eq), Ethanol (3 eq), 85°C, 8 hours.

Experimental Protocols

Detailed Methodology for Acid-Catalyzed Esterification of Sorbic Acid with Ethanol

This protocol outlines a general procedure for the synthesis of ethyl sorbate, with considerations for minimizing by-product formation.

Materials:

  • Sorbic Acid

  • Ethanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the round-bottom flask, add sorbic acid, a 3 to 5-fold molar excess of ethanol, and a suitable volume of toluene to fill the Dean-Stark trap.

  • Initiation: Begin stirring the mixture and slowly add the acid catalyst (e.g., 1-2 mol% sulfuric acid) dropwise.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction. Continue refluxing until no more water is collected or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • The crude ethyl sorbate can be further purified by vacuum distillation or column chromatography if necessary.

Analytical Protocol for Reaction Monitoring by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm (the λmax of sorbic acid and its esters).

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench the reaction with a basic solution (e.g., sodium bicarbonate in water/ethanol), and dilute with the mobile phase before injection.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Assemble Apparatus reactants Charge Reactants: Sorbic Acid, Ethanol, Toluene start->reactants catalyst Add Acid Catalyst reactants->catalyst reflux Heat to Reflux catalyst->reflux water_removal Azeotropic Water Removal (Dean-Stark) reflux->water_removal monitoring Monitor Reaction (TLC/HPLC) water_removal->monitoring cool Cool to RT monitoring->cool wash Wash with H₂O, NaHCO₃, Brine cool->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Distillation/Chromatography) evaporate->purify

Caption: Experimental workflow for acid-catalyzed esterification of sorbic acid.

Byproduct_Formation_Logic high_temp High Temperature polymerization Polymerization high_temp->polymerization ether_formation Ether Formation high_temp->ether_formation degradation Degradation high_temp->degradation diels_alder Diels-Alder Adducts high_temp->diels_alder high_acid High Acid Catalyst Conc. high_acid->polymerization high_acid->ether_formation high_acid->degradation excess_alcohol Excess Alcohol excess_alcohol->ether_formation water_present Water Present low_yield Low Ester Yield water_present->low_yield

Caption: Factors influencing by-product formation in sorbic acid esterification.

References

Technical Support Center: Enhancing the Antimicrobial Activity of Butyl Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the antimicrobial activity of butyl sorbate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: this compound, an ester of sorbic acid, primarily exerts its antimicrobial activity by disrupting the cell membranes of microorganisms.[1] The undissociated form of the acid is considered the active component, which can penetrate the microbial cell membrane.[1][2] Once inside the cell, it is thought to interfere with essential metabolic pathways and transport systems.[1][3] Some studies suggest that sorbates can also inhibit key enzymes and create a proton flux into the cell, disrupting the proton motive force.[3][4]

Q2: Why is the pH of the medium important for the antimicrobial activity of this compound?

A2: The antimicrobial effectiveness of sorbates, including this compound, is pH-dependent.[1][5] The undissociated (uncharged) form of the acid is more lipophilic and can more readily pass through the microbial cell membrane.[2] At a lower pH, closer to the pKa of sorbic acid (4.76), a larger proportion of the molecule is in its undissociated form, leading to enhanced antimicrobial activity.[2][5] As the pH increases, more of the sorbate exists in its dissociated (charged) state, which is less able to penetrate the lipid-rich cell membrane, thus reducing its efficacy.[3]

Q3: What are some common strategies to enhance the antimicrobial activity of this compound?

A3: The antimicrobial activity of this compound can be enhanced through several strategies:

  • Synergistic Combinations: Combining this compound with other antimicrobial agents can lead to a synergistic or additive effect, where the combined effect is greater than the sum of their individual effects.[6][7] Common synergistic partners include essential oils and their components (e.g., thymol, carvacrol), antioxidants (e.g., butylated hydroxyanisole - BHA), and other natural antimicrobials like nisin.[6][7][8]

  • Formulation Strategies: Incorporating this compound into delivery systems like nanoemulsions can improve its solubility, stability, and ability to interact with microbial cells, thereby enhancing its antimicrobial effect.[9]

  • pH Adjustment: As mentioned in Q2, lowering the pH of the medium can increase the proportion of the active undissociated form of this compound, thus boosting its activity.[2][5]

Troubleshooting Guides

Experiment 1: Minimum Inhibitory Concentration (MIC) Assay

Issue 1: Inconsistent or non-reproducible MIC values.

  • Possible Cause 1: Inaccurate Inoculum Density. The concentration of the microbial inoculum is a critical factor. Too high of an inoculum can overwhelm the antimicrobial agent, leading to artificially high MIC values. Conversely, too low of an inoculum may result in no visible growth, even in control wells.

    • Troubleshooting Step: Always standardize your inoculum to a 0.5 McFarland turbidity standard. Perform viable cell counts (e.g., by plating serial dilutions) on your standardized inoculum to ensure it falls within the recommended range (typically ~5 x 10^5 CFU/mL in the final well volume) as per CLSI guidelines.[7]

  • Possible Cause 2: Inaccurate Serial Dilutions. Errors in preparing the serial dilutions of this compound will directly impact the final concentrations in the wells and lead to incorrect MIC values.

    • Troubleshooting Step: Use calibrated pipettes and ensure proper pipetting technique to avoid introducing air bubbles.[1] It is also recommended to prepare a fresh stock solution of this compound for each experiment. For viscous or poorly soluble compounds, ensure complete dissolution before starting the dilutions.

  • Possible Cause 3: Interaction with Assay Plastics. Lipophilic compounds like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the agent in the broth.

    • Troubleshooting Step: Consider using low-binding microtiter plates. Alternatively, the addition of a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) to the broth can help prevent the compound from binding to the plastic.[10]

Experiment 2: Checkerboard Assay for Synergy Testing

Issue 1: Difficulty in interpreting the results or calculating the Fractional Inhibitory Concentration (FIC) Index.

  • Possible Cause: Ambiguous Growth Inhibition. Sometimes, it can be difficult to visually determine the well with the lowest concentration of antimicrobials that shows no growth, especially if there is partial inhibition.

    • Troubleshooting Step: Use a spectrophotometric plate reader to measure the optical density (OD) at 600 nm to get a quantitative measure of growth. The MIC can be defined as the lowest concentration that inhibits a certain percentage of growth (e.g., ≥80%) compared to the positive control.[11] Additionally, including a growth indicator dye like resazurin can aid in visual interpretation.

  • Issue 2: My compound has a color that interferes with OD readings.

    • Troubleshooting Step: If your synergistic agent has a distinct color, it will interfere with turbidity measurements. In this case, you can use a metabolic activity indicator dye. After incubation, add a dye like resazurin or MTT and measure the color change, which indicates viable cells. Alternatively, you can plate the contents of the wells to determine the minimum bactericidal concentration (MBC).

Experiment 3: Nanoemulsion Formulation

Issue 1: The formulated nanoemulsion is unstable and shows signs of creaming, flocculation, or coalescence.

  • Possible Cause 1: Inappropriate Surfactant or Surfactant Concentration. The choice and concentration of the surfactant are critical for the stability of the nanoemulsion.

    • Troubleshooting Step: The type of surfactant and its Hydrophilic-Lipophilic Balance (HLB) value should be optimized for the specific oil phase (this compound).[9] Non-ionic surfactants like Tween 80 are commonly used.[12] Experiment with different surfactant-to-oil ratios to find the optimal concentration that results in a stable emulsion with the desired droplet size.

  • Possible Cause 2: Inefficient Homogenization. The energy input during emulsification is crucial for creating small and uniform droplets.

    • Troubleshooting Step: Ensure that the high-energy homogenization method (e.g., ultrasonication or high-pressure homogenization) is applied for a sufficient duration and at an adequate intensity to achieve the desired droplet size.[13] Monitor the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS) to assess the quality of the nanoemulsion.

Data Presentation: Synergistic Activity of Sorbates

Disclaimer: The following data is primarily based on studies using potassium sorbate. While this compound is an ester of sorbic acid and is expected to have a similar mechanism of action, direct quantitative comparisons should be made with caution. The MIC values can vary depending on the specific microbial strain, medium composition, and experimental conditions.

Microorganism Antimicrobial Agent(s) MIC (alone) MIC (in combination) Fractional Inhibitory Concentration (FIC) Index Interpretation
Escherichia coliPotassium Sorbate400 µg/mL---
Thymol125-250 µg/mL---
Potassium Sorbate + Thymol-100-200 µg/mL (PS) + 50-100 µg/mL (Thymol)<0.6Synergistic[6]
Staphylococcus aureusPotassium Sorbate400 µg/mL---
Carvacrol125 µg/mL---
Potassium Sorbate + Carvacrol-100-200 µg/mL (PS) + 50-100 µg/mL (Carvacrol)<0.6Synergistic[6]
Listeria monocytogenesNisin----
Potassium Sorbate----
Nisin + Potassium Sorbate-Synergistic effect observedNot specifiedSynergistic[14]
Salmonella TyphimuriumPotassium SorbateNot specified---
Butylated Hydroxyanisole (BHA)Not specified---
Potassium Sorbate + BHA-Synergistic activity observedNot specifiedSynergistic[7]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16]

Materials:

  • 96-well sterile microtiter plates

  • This compound stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. b. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row. c. Add 200 µL of the this compound stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 should serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).

  • Inoculum Preparation: a. Prepare a bacterial or fungal suspension in sterile saline or broth from a fresh culture. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). b. The final volume in each well will be 200 µL. c. Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol allows for the determination of synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.[7][17]

Procedure:

  • Plate Setup: a. In a 96-well plate, dilute this compound (Agent A) serially along the x-axis (e.g., columns 1-10). b. Dilute the second antimicrobial (Agent B) serially along the y-axis (e.g., rows A-G). c. The concentrations should typically range from 4x MIC to 1/16x MIC for each agent. d. Row H will contain only the dilutions of Agent A, and column 11 will contain only the dilutions of Agent B to determine their individual MICs under the assay conditions. e. Include a growth control well (no antimicrobials) and a sterility control well.

  • Inoculation and Incubation: a. Inoculate the plate with the standardized microbial suspension as described in the MIC protocol. b. Incubate under appropriate conditions.

  • Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent in every well that shows no growth:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone) c. Calculate the FIC Index (FICI) for each combination: FICI = FIC of Agent A + FIC of Agent B. d. Interpretation of FICI:
    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4: Indifference or additive effect
    • FICI > 4: Antagonism

Protocol 3: Preparation of this compound Nanoemulsion

This is a general protocol for preparing an oil-in-water (O/W) nanoemulsion using a high-energy method (ultrasonication).

Materials:

  • This compound (oil phase)

  • Distilled water (aqueous phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80) (optional)

  • High-speed homogenizer

  • Probe sonicator

Procedure:

  • Preparation of Phases: a. Aqueous Phase: Dissolve the hydrophilic surfactant (e.g., Tween 80) in distilled water. b. Oil Phase: Mix this compound with the lipophilic surfactant (if used).

  • Formation of Coarse Emulsion: a. Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer. b. Homogenize the mixture using a high-speed homogenizer (e.g., at 10,000-20,000 rpm for 5-10 minutes) to form a coarse emulsion.

  • Nanoemulsification: a. Place the coarse emulsion in an ice bath to prevent overheating. b. Submerge the probe of the sonicator into the coarse emulsion. c. Apply high-intensity ultrasound waves for a specified period (e.g., 10-30 minutes) with pulsed cycles to allow for cooling.

  • Characterization: a. Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using a dynamic light scattering (DLS) instrument to confirm the formation of a stable nanoemulsion.

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_A Prepare this compound Stock mic_assay Perform MIC Assay (Individual Agents) prep_A->mic_assay checkerboard_assay Perform Checkerboard Assay (Combination) prep_A->checkerboard_assay prep_B Prepare Synergist Stock prep_B->mic_assay prep_B->checkerboard_assay prep_inoculum Standardize Microbial Inoculum prep_inoculum->mic_assay prep_inoculum->checkerboard_assay calc_mic Determine MICs mic_assay->calc_mic calc_fici Calculate FIC Index checkerboard_assay->calc_fici calc_mic->calc_fici interpret Interpret Interaction calc_fici->interpret

Caption: Workflow for antimicrobial synergy testing.

Butyl_Sorbate_Mechanism cluster_outside Extracellular Space (Low pH) cluster_membrane Cell Membrane cluster_inside Cytoplasm (Higher pH) BS_un This compound (Undissociated) membrane Lipid Bilayer BS_un->membrane Passive Diffusion BS_dis This compound (Dissociated) membrane->BS_dis protons H+ BS_dis->protons Dissociates pathways Metabolic Pathways & Enzyme Activity BS_dis->pathways Inhibits protons->pathways Inhibits

Caption: Proposed mechanism of this compound action.

Synergistic_Mechanism BS This compound disruption Increased Membrane Permeability & Disruption BS->disruption inhibition Enhanced Intracellular Inhibition BS->inhibition Direct Action EO Essential Oil Component (e.g., Thymol) EO->disruption membrane Bacterial Cell Membrane disruption->inhibition Facilitates Entry

References

Technical Support Center: Butyl Sorbate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with butyl sorbate solubility and use in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is the butyl ester of sorbic acid. It is a lipophilic compound, meaning it has poor solubility in water-based solutions like cell culture media. This can lead to precipitation, making it difficult to achieve and maintain the desired concentration in your experiments, potentially leading to inaccurate and irreproducible results.

Q2: What are the recommended solvents for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing a stock solution of this compound due to its solubility in organic solvents.

Q3: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?

It is crucial to keep the final concentration of the solvent in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. The tolerance to solvents can be cell-line specific.[1][2][3]

SolventRecommended Maximum Final Concentration (v/v)Notes
DMSO ≤ 0.1% - 0.5% Many cell lines tolerate up to 0.5%, but it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[4][5][6] Some sensitive cell lines may show stress or altered gene expression even at 0.1%.
Ethanol ≤ 0.5% Similar to DMSO, tolerance is cell-line dependent. A vehicle control is essential.[7][8]

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Step-wise Dilution: Avoid adding the concentrated stock solution directly to your final volume of media. Instead, perform serial dilutions in pre-warmed (37°C) culture medium.

  • Increase Final Solvent Concentration: If precipitation persists, you may need to slightly increase the final concentration of your solvent (e.g., from 0.1% to 0.2% DMSO), but be sure to stay within the non-toxic range for your cells and include a corresponding vehicle control.

  • Vortexing: Gently vortex the diluted solution before adding it to your cell culture plates.

  • Serum Presence: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize hydrophobic compounds.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent at a given temperature.Try gentle warming of the solution in a water bath (e.g., 37°C). If precipitation persists, you may need to prepare a less concentrated stock solution.
Precipitation upon dilution in media Rapid change in solvent environment from organic to aqueous.Perform a step-wise dilution in pre-warmed media.[9] Add the this compound stock solution to a small volume of media first, mix well, and then add this to the final volume. Ensure the final solvent concentration is within the tolerated range for your cells.
Inconsistent experimental results Precipitation of this compound leading to variable effective concentrations.Visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment. Prepare fresh dilutions of this compound for each experiment.
Cell toxicity observed The concentration of this compound or the solvent (DMSO/ethanol) is too high.Perform a dose-response curve for both this compound and the solvent alone to determine the optimal non-toxic concentrations for your specific cell line.[1][3]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound (powder or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • OR Ethanol (200 proof), cell culture grade

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 100 mM in DMSO):

    • Calculate the required mass of this compound (Molecular Weight: 168.24 g/mol ) to prepare your desired volume and concentration of stock solution.

    • In a sterile tube, dissolve the calculated mass of this compound in the appropriate volume of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. This is your stock solution .

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (optional but recommended):

    • Warm your cell culture medium to 37°C.

    • Prepare an intermediate dilution of your this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, you would dilute your 100 mM stock 1:1000. To do this in a step-wise manner, you could first make a 1:100 dilution in media (to 1 mM) and then a further 1:10 dilution.

  • Prepare the Final Working Solution:

    • Add the required volume of the intermediate dilution (or the stock solution if not making an intermediate) to your final volume of pre-warmed cell culture medium to achieve your desired final concentration of this compound.

    • Ensure the final concentration of the solvent (DMSO or ethanol) does not exceed the cytotoxic level for your cell line (generally ≤ 0.5%).

    • Gently mix the final working solution before adding it to your cell culture plates.

  • Vehicle Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (DMSO or ethanol) as your experimental samples, but without the this compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay stock Dissolve this compound in DMSO or Ethanol intermediate Intermediate Dilution (in warm media) stock->intermediate Step-wise dilution final Final Working Solution (in warm media) intermediate->final cells Add to Cell Culture final->cells vehicle Vehicle Control (Solvent only)

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cell Potential Cellular Effects of this compound cluster_membrane Cell Membrane cluster_mito Mitochondrion BS This compound (Lipophilic) Membrane Membrane Disruption BS->Membrane Direct Interaction Mito Mitochondrial Dysfunction BS->Mito pH Altered Intracellular pH Membrane->pH ROS Increased ROS Production Mito->ROS

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Minimizing Degradation of Butyl Sorbate During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to minimize the degradation of butyl sorbate during storage. This compound, an ester of sorbic acid, is valued for its antimicrobial properties but is susceptible to degradation, which can compromise its efficacy and lead to undesirable byproducts.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, or butyl (2E,4E)-hexa-2,4-dienoate, is a preservative used to inhibit the growth of bacteria, yeast, and mold in food, beverages, and personal care products.[1] Its stability is critical because degradation can reduce its antimicrobial effectiveness and produce byproducts that may cause discoloration (browning) and off-odors in the final product.[2][3]

Q2: What are the primary causes of this compound degradation?

The main degradation pathways for sorbates like this compound are oxidation and polymerization.[2][3][4] These reactions are accelerated by factors such as:

  • Exposure to Oxygen: The double bonds in the sorbate molecule are susceptible to oxidative attack.[3][5]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and polymerization.[4][6][7]

  • Exposure to Light: UV radiation can provide the energy to initiate degradation reactions.

  • Incompatible pH: Degradation rates can be influenced by the pH of the solution.[2]

  • Presence of Metal Ions: Certain metal ions can act as catalysts, promoting oxidation.[5]

Q3: What are the visible signs of this compound degradation?

Degradation may be indicated by:

  • Discoloration: A yellow or brown tint is a common sign of sorbate degradation, often due to the formation of carbonyl compounds that react with other components.[3][8]

  • Odor Changes: The development of unusual or off-odors can signal the formation of volatile degradation products.

  • Polymerization: An increase in viscosity or the formation of a solid precipitate can indicate that polymerization has occurred.[4]

  • Loss of Efficacy: A noticeable decrease in antimicrobial activity is a key indicator of degradation.[2]

Q4: How should I store pure this compound?

To ensure its stability, this compound should be stored under the following conditions:

  • Tightly Sealed Containers: Keep containers securely sealed to minimize exposure to air and moisture.[6][9]

  • Cool, Dry, and Well-Ventilated Area: Store in a cool, dry place away from heat and sources of ignition.[6][9] The product is chemically stable under standard ambient (room temperature) conditions.[6]

  • Protection from Light: Store in opaque or amber containers to protect against light-induced degradation.

  • Inert Atmosphere: For long-term storage or high-purity applications, blanketing the container with an inert gas like nitrogen or argon can prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Yellowing/Browning of Solution Oxidative degradation of the sorbate molecule.[3]1. Confirm storage conditions (temperature, light exposure). 2. Test for the presence of oxidizing agents or catalytic metal ions. 3. Consider adding a chelating agent (e.g., EDTA) or an antioxidant.[5] 4. If discoloration is significant, the batch may be compromised.
Decreased Antimicrobial Efficacy Chemical degradation has reduced the concentration of active this compound.[2]1. Quantify the concentration of this compound using HPLC.[10] 2. Review storage and handling procedures to identify sources of degradation. 3. Perform a stability study under your specific formulation conditions.
Formation of Precipitate or Haze Polymerization of this compound or reaction with other formulation components.[4]1. Analyze the precipitate to determine its composition. 2. Evaluate the compatibility of this compound with all other excipients in the formulation. 3. Adjust storage temperature; avoid excessive heat which can promote polymerization.[4]
Development of Off-Odors Formation of volatile degradation products, such as aldehydes.[3]1. Use gas chromatography (GC) to identify volatile impurities.[10] 2. Ensure the storage container is properly sealed and made of a non-reactive material. 3. Implement stricter control over oxygen exposure during storage and handling.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This method allows for the accurate measurement of this compound concentration to assess its purity and degradation over time.

Objective: To quantify the amount of this compound in a sample.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to create a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dilute the experimental sample containing this compound with methanol to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to the appropriate wavelength (typically around 254-264 nm).

    • Inject equal volumes of the standards and samples.

  • Data Analysis: Plot the peak area of the standards against their known concentrations to generate a calibration curve. Use the linear regression equation from the curve to calculate the concentration of this compound in the experimental samples.

Protocol 2: Forced Degradation Study Workflow

This study is designed to identify the likely degradation pathways and determine the stability-indicating properties of your analytical method.

Objective: To accelerate the degradation of this compound under controlled stress conditions.

Procedure:

  • Sample Preparation: Prepare several aliquots of your this compound solution or formulation.

  • Stress Conditions: Expose the aliquots to a range of stress conditions. Retain a control sample at recommended storage conditions (e.g., 5°C, protected from light).

    • Acidic Hydrolysis: Add HCl to adjust the pH to ~1-2. Incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add NaOH to adjust the pH to ~12-13. Incubate at room temperature.

    • Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

    • Thermal Stress: Incubate a sample at an elevated temperature (e.g., 70°C) in a stability chamber.

    • Photostability: Expose a sample to UV light in a photostability chamber.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Analysis: Neutralize the acid/base-stressed samples if necessary. Analyze all samples, including the control, using the HPLC method (Protocol 1) to determine the remaining concentration of this compound and observe the formation of degradation peaks.

Visualizations

// Relationships ButylSorbate -> Oxidation [label="O2, Light,\nHeat, Metal Ions"]; Oxidation -> DegradationProducts;

ButylSorbate -> Polymerization [label="Heat, Light"]; Polymerization -> Polymers;

ButylSorbate -> Hydrolysis [label="Acid / Base"]; Hydrolysis -> SorbicAcid; } DOT Caption: Primary degradation pathways for this compound.

// Relationships Start -> Check1; Check1 -> Action1 [label="Yes"]; Check1 -> Check2 [label="No"]; Action1 -> Check2; Check2 -> Action2 [label="Yes"]; Check2 -> Check3 [label="No"]; Action2 -> Check3; Check3 -> Action3 [label="Yes"]; Action3 -> End; Check3 -> End [label="No"]; } DOT Caption: Troubleshooting workflow for this compound degradation issues.

References

Troubleshooting inconsistent results in butyl sorbate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl sorbate.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound (butyl 2,4-hexadienoate) is an organic compound, specifically the butyl ester of sorbic acid.[1][2] It is primarily used as a preservative in food, beverages, and personal care products due to its antimicrobial properties, which inhibit the growth of bacteria, yeast, and mold.[2] It also finds application as a synthetic flavoring and fragrance agent.

2. What are the common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the Fischer esterification of sorbic acid with n-butanol, typically using an acid catalyst.[3] Greener synthesis routes are also being explored, including enzymatic catalysis with lipases, which allows the reaction to proceed under milder conditions.[3]

3. What analytical techniques are recommended for purity assessment of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the standard analytical methods for determining the purity of this compound and identifying any isomers or impurities.[3]

4. What are the known degradation pathways for this compound?

This compound, like other sorbates, can undergo autoxidation, especially when exposed to factors like high temperatures, oxygen, and certain pH conditions.[4] This degradation can lead to the formation of various byproducts, including carbonyl compounds.[4]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Symptom: The final yield of purified this compound is consistently lower than expected.

Potential Cause Recommended Solution
Incomplete Reaction The esterification reaction is reversible.[5][6] To drive the equilibrium towards the product, use a large excess of one reactant (typically n-butanol) or remove water as it is formed using a Dean-Stark apparatus.[6]
Suboptimal Catalyst Concentration Ensure the correct catalytic amount of a strong acid like p-toluenesulfonic acid or sulfuric acid is used. Too little catalyst will result in a slow reaction, while too much can lead to side reactions and purification challenges.
Insufficient Reaction Time or Temperature Esterification reactions can be slow.[5] Consider increasing the reaction time or temperature (heating under reflux) to ensure the reaction reaches equilibrium.[5]
Polymerization of Sorbic Acid or this compound Sorbic acid and its esters can polymerize at high temperatures.[7] To mitigate this, consider conducting the reaction under negative pressure to lower the boiling point and remove water more efficiently.[7]
Loss during Work-up and Purification Significant product loss can occur during extraction and distillation steps. Ensure proper phase separation during aqueous washes and optimize distillation conditions (vacuum, temperature) to minimize loss.
Issue 2: Inconsistent Analytical Results (HPLC/GC)

Symptom: Variability in purity values, peak shapes, or retention times between different batches or even within the same batch.

Potential Cause Recommended Solution
Sample Degradation This compound can degrade if not stored properly. Store samples in a cool, dark place and consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent Sample Preparation Ensure a standardized and reproducible protocol for sample dilution and preparation. Use high-purity solvents and calibrated pipettes.
Column Contamination or Degradation Implement a regular column cleaning and maintenance schedule. If peak tailing or splitting is observed, consider flushing the column or replacing it if necessary.
Instrument Variability Fluctuations in oven temperature (for GC) or mobile phase composition/flow rate (for HPLC) can affect retention times. Ensure the instrument is properly calibrated and maintained.
Presence of Isomers This compound can exist as different geometric isomers (E,E-, E,Z-, etc.). Ensure your analytical method can resolve these isomers if necessary for your application.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a representative method and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Sorbic acid

  • n-Butanol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (water-carrying agent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Combine sorbic acid, a 1.5 to 2-fold molar excess of n-butanol, and toluene (approximately 50% of the n-butanol volume) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to the sorbic acid).

  • Set up the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by using TLC, GC, or HPLC analysis of reaction aliquots.

  • Once the reaction is complete (no more water is collected or the starting material is consumed), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Purity Analysis of this compound by HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (sorbates have a strong UV absorbance around this wavelength)

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Construct a calibration curve from the standard injections. Determine the purity of the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants Sorbic Acid + n-Butanol reaction Fischer Esterification (Acid Catalyst, Toluene) reactants->reaction crude_product Crude this compound reaction->crude_product workup Aqueous Work-up (Neutralization & Washing) crude_product->workup distillation Vacuum Distillation workup->distillation pure_product Pure this compound distillation->pure_product hplc_gc HPLC / GC Analysis pure_product->hplc_gc characterization Purity & Identity Confirmation hplc_gc->characterization troubleshooting_yield start Low this compound Yield check_reaction Is the reaction going to completion? start->check_reaction check_workup Are there losses during work-up? check_reaction->check_workup Yes solution_equilibrium Action: Use excess alcohol or remove water (Dean-Stark). check_reaction->solution_equilibrium No check_polymerization Is polymerization occurring? check_workup->check_polymerization No solution_workup Action: Optimize extraction and distillation procedures. check_workup->solution_workup Yes solution_polymerization Action: Reduce reaction temperature (e.g., use vacuum). check_polymerization->solution_polymerization Yes check_conditions Still low yield? solution_equilibrium->check_conditions solution_conditions Action: Increase reaction time, temperature, or catalyst amount. check_conditions->check_workup No check_conditions->solution_conditions Yes

References

Optimization of reaction conditions for butyl sorbate preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butyl Sorbate Preparation

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the optimization of reaction conditions for this compound preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, the butyl ester of sorbic acid, is a chemical compound often used as a food additive and preservative due to its antimicrobial properties.[1] It is also an important intermediate in chemical synthesis, finding applications in the agricultural and livestock industries, as well as in the synthesis of fragrances like leaf-alcohol.[2]

Q2: What are the common methods for synthesizing this compound?

The most common method for preparing this compound is through the esterification of sorbic acid with n-butanol.[1] This reaction is typically catalyzed by an acid.[1] Alternative methods include the alcoholysis of sorbyl chloride and greener synthesis routes like enzymatic catalysis using lipases.[1][2]

Q3: Why is the selection of catalyst and reaction conditions critical in this compound synthesis?

The choice of catalyst and reaction conditions is crucial for maximizing yield and minimizing costs.[2] Traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid can lead to equipment corrosion, environmental concerns, and undesirable side reactions.[3] Furthermore, both sorbic acid and this compound contain two double bonds, making them susceptible to polymerization at high temperatures, which can reduce the yield.[2]

Q4: How can the esterification reaction be driven to completion?

Esterification is a reversible reaction. To maximize the product yield, the water generated during the reaction must be removed. A common technique is to use a water-carrying agent, such as toluene, to form an azeotrope with water, which is then distilled off.[2] This timely removal of water shifts the equilibrium towards the product side, increasing the reaction rate and shortening the reaction time.[2]

Q5: What analytical techniques are used to assess the purity of this compound?

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and identifying any isomers or byproducts.[1] These methods are critical for quality control to ensure the final product meets required standards.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Possible Causes Solutions & Recommendations
Low Product Yield Incomplete Reaction: The reaction may not have reached equilibrium.Optimize Reaction Time and Temperature: Increase the reaction time. While higher temperatures can increase the reaction rate, be cautious as excessive heat can lead to polymerization.[2] The optimal temperature needs to be determined experimentally.
Reversible Reaction: Water produced during esterification is inhibiting the forward reaction.Remove Water: Use an azeotropic distillation setup with a water-carrying agent like toluene to continuously remove water as it is formed.[2]
Polymerization: Sorbic acid or the this compound product may polymerize at high temperatures.[2]Control Temperature & Pressure: Conduct the reaction under negative pressure (e.g., 37.3kpa~61.3kpa) to lower the boiling point and reduce the reaction temperature, thereby minimizing polymerization.[2] Consider adding a polymerization inhibitor if necessary.
Suboptimal Molar Ratio: Incorrect stoichiometry of reactants.Adjust Molar Ratio: An excess of the alcohol (n-butanol) is often used to shift the equilibrium. An optimal molar ratio of sorbic acid to n-butanol is reported to be between 1:1.1 and 1:1.5.[2]
Product Impurity Presence of Unreacted Starting Materials Improve Purification: Ensure the purification process (e.g., washing, distillation) is effective at removing unreacted sorbic acid and n-butanol.
Formation of Byproducts due to Side Reactions Refine Catalyst Concentration: Too much catalyst can promote side reactions. Optimize the amount of catalyst used. For p-toluenesulfonic acid, an effective amount is typically a small percentage of the reactants' weight.
Polymerized Material Filter the Crude Product: Before distillation, filter the reaction mixture to remove any solid polymeric material.
Difficult Purification Emulsion Formation During Washing Steps Use Brine Wash: After neutralizing the acid catalyst with a base (e.g., sodium carbonate solution), wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions.
Difficulty Separating Product from Toluene Vacuum Distillation: Utilize vacuum distillation to separate the higher-boiling this compound from the lower-boiling toluene.

Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is adapted from a patented method demonstrating high yield.[2]

Materials:

  • Sorbic Acid

  • n-Butanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (water-carrying agent)

  • Sodium Carbonate solution (for neutralization)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser with a water separator (e.g., Dean-Stark apparatus)

  • Heating mantle

  • Vacuum source and gauge

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In the three-necked flask, combine sorbic acid, n-butanol, toluene, and p-toluenesulfonic acid. The recommended molar ratio of sorbic acid to n-butanol is between 1:1.1 and 1:1.5.[2]

  • Reaction Setup: Assemble the reflux condenser with the water separator.

  • Heating and Water Removal: Begin stirring and heat the mixture. The toluene-water azeotrope will begin to distill. Collect and separate the water in the separator, returning the toluene to the reaction flask.

  • Applying Vacuum: Conduct the reaction under a negative pressure of 37.3–61.3 kPa.[2] This lowers the reaction temperature, minimizing polymerization and improving the yield.[2]

  • Monitoring the Reaction: Continue the reaction until no more water is collected in the separator.

  • Workup - Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and wash with a sodium carbonate solution to neutralize the p-toluenesulfonic acid catalyst.

  • Workup - Washing: Wash the organic layer with water and then with brine to remove any remaining salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and then remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Quantitative Data: Effect of Reaction Conditions on Yield

The following tables summarize the impact of key parameters on the yield of this compound, based on experimental findings.[2]

Table 1: Effect of Sorbic Acid to n-Butanol Molar Ratio on Yield

Molar Ratio (Sorbic Acid : n-Butanol)Yield (%)
1 : 1.0Lower
1 : 1.1High
1 : 1.5Highest
1 : 2.0Lower
1 : 2.5Lower
Note: The highest yields are achieved when the molar ratio is in the 1:1.1 to 1:1.5 range.[2]

Table 2: Effect of Reaction Pressure on Yield

PressureYield (%)
Normal PressureLower (due to polymerization)
37.3 kPa - 61.3 kPaHighest
< 37.3 kPaLower
Note: Operating under negative pressure significantly improves the yield by reducing polymerization.[2]

Visualizations

Below are diagrams illustrating the experimental workflow and a logical approach to troubleshooting common issues.

G start_node start_node process_node process_node decision_node decision_node output_node output_node A Charge Reactants (Sorbic Acid, n-Butanol, Toluene, Catalyst) B Heat Mixture & Begin Azeotropic Distillation A->B C Apply Negative Pressure (37.3-61.3 kPa) B->C D Monitor Water Removal C->D E Reaction Complete? D->E E->D No F Cool & Neutralize (Wash with Na2CO3) E->F Yes G Wash with Water & Brine F->G H Dry Organic Layer (Anhydrous Na2SO4) G->H I Remove Toluene (Rotary Evaporation) H->I J Purify by Vacuum Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for this compound synthesis.

G problem problem cause cause solution solution p1 Problem: Low Yield c1 Is water being effectively removed? p1->c1 c2 Is polymerization occurring? p1->c2 c3 Is the molar ratio optimized? p1->c3 s1 Solution: Use a water-carrying agent (e.g., toluene) and a Dean-Stark apparatus. c1->s1 If No s2 Solution: React under negative pressure to lower the temperature. c2->s2 If Yes s3 Solution: Adjust ratio of Sorbic Acid to n-Butanol to be between 1:1.1 and 1:1.5. c3->s3 If No

Caption: Troubleshooting logic for low product yield.

References

Improving the cost-effectiveness of butyl sorbate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the cost-effectiveness of butyl sorbate production.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may arise during the chemical or enzymatic synthesis of this compound.

Issue 1: Low Yield in Chemical Synthesis

  • Q: My this compound yield is consistently low during acid-catalyzed esterification. What are the common causes and how can I fix it?

    • A: Low yield in the esterification of sorbic acid and butanol is often tied to reaction equilibrium, water inhibition, or reactant polymerization.

      • Water Removal: The esterification reaction produces water, which can shift the equilibrium back towards the reactants, limiting the yield. Ensure efficient removal of water as it forms. Using a water-carrying agent (azeotropic distillation) like toluene is an effective strategy.[1] Operating under negative pressure (e.g., 37.3 to 61.3 kPa) can also enhance water removal and increase the reaction rate.[1]

      • Polymerization: Sorbic acid and this compound contain two double bonds, making them susceptible to polymerization at high temperatures, which reduces the yield of the desired product.[1] Conducting the reaction under negative pressure helps lower the boiling point and reduces polymerization.[1]

      • Catalyst and Reactant Ratios: The choice of catalyst and the molar ratio of reactants are critical. P-toluenesulfonic acid is an effective catalyst for this reaction.[1] Optimizing the molar ratio of sorbic acid to n-butanol is also crucial; ratios between 1:1.1 and 1:1.5 have been shown to produce the highest yields.[1]

Issue 2: Enzyme Deactivation or Low Activity in Enzymatic Synthesis

  • Q: I'm using a lipase for this compound synthesis, but the conversion rate is poor or stops prematurely. What could be the problem?

    • A: Poor enzyme performance can be due to several factors, including substrate or product inhibition, incorrect reaction conditions, or issues with the enzyme itself.

      • Enzyme Concentration: While increasing enzyme concentration generally increases the reaction rate, an excessive amount can lead to mass transfer limitations, where the diffusion of the substrate to the enzyme's active site becomes a bottleneck, reducing the overall conversion.[2] It is essential to determine the optimal enzyme loading for your specific setup.[2][3]

      • Temperature and pH: Every enzyme has an optimal temperature and pH range. Operating outside of this range can lead to reduced activity or denaturation. For example, optimal conditions for one enzymatic synthesis were found to be 55°C.[4]

      • Product Inhibition: High concentrations of the product (this compound) or by-product (water) can inhibit the enzyme's activity. In-situ product removal, for example by using reactive distillation, can overcome this limitation and improve productivity.[5]

      • Immobilization Issues: If using an immobilized enzyme, problems can arise from the support material or the immobilization process itself. Ensure the support provides a suitable microenvironment for the enzyme. Reusability is a key cost-saving factor, so monitor the enzyme's activity over multiple cycles to check for leaching or deactivation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for producing this compound, and which is more cost-effective? A: The two primary routes are traditional acid-catalyzed chemical synthesis and greener enzymatic synthesis.[6]

  • Chemical Synthesis: Involves reacting sorbic acid with n-butanol using a strong acid catalyst like p-toluenesulfonic acid.[1][6] This method is well-established, but can require high temperatures and hazardous solvents, potentially leading to side reactions like polymerization.[1]

  • Enzymatic Synthesis: Uses lipases to catalyze the esterification under milder conditions.[6] This route is more environmentally friendly and highly selective, often eliminating the need for hazardous solvents.[3][6] While enzymes can be expensive, using immobilized enzymes that can be recycled for multiple batches can significantly reduce costs and make this route economically competitive.[2] The overall cost-effectiveness depends on factors like catalyst/enzyme reusability, energy consumption, and downstream purification costs.

Q2: How can I purify the final this compound product effectively? A: Downstream processing is crucial for obtaining high-purity this compound and can represent a significant portion of the total production cost.[7] Common purification techniques include:

  • Washing: The crude product can be washed with dilute alkaline solutions (e.g., sodium hydroxide) to remove unreacted sorbic acid and the acid catalyst, followed by washing with water to remove any remaining salts.[8]

  • Distillation/Fractionation: Fractional distillation is used to separate the this compound from residual butanol and other volatile impurities.[8]

  • Chromatography: For very high purity requirements, techniques like column chromatography can be employed, although this is more common at a laboratory scale.[9]

Q3: What analytical methods are used for quality control during this compound production? A: To ensure purity and monitor reaction progress, several analytical techniques are essential:

  • Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for assessing the purity of this compound and identifying any by-products or intermediates.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also widely used for robust separation and quantification of the product and unreacted substrates.[3][6]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Chemical Synthesis of this compound.

Parameter Condition Rationale Source
Reactants Sorbic Acid, n-Butanol Primary substrates for esterification. [1]
Catalyst p-Toluenesulfonic Acid Effective acid catalyst for esterification. [1]
Solvent/Water Carrier Toluene Forms an azeotrope with water to drive the reaction forward. [1]
Molar Ratio (Acid:Alcohol) 1:1.1 – 1:1.5 Optimal range to maximize yield. [1]

| Pressure | 37.3 – 61.3 kPa (Negative Pressure) | Lowers reaction temperature, reduces polymerization, and aids water removal. |[1] |

Table 2: Key Parameters for Enzymatic Synthesis Optimization.

Parameter Typical Range/Value Rationale Source
Enzyme Immobilized Lipase (e.g., Novozym 435) Provides high selectivity and allows for reuse, reducing costs. [2][4]
Enzyme Load 15 g/L (example) Must be optimized; excess enzyme can cause mass transfer limitations. [2]
Temperature 40 - 55 °C Optimized for enzyme activity and stability. [2][4]
Molar Ratio (Acid:Alcohol) 1:7 (example for a similar ester) A higher ratio can favor the forward reaction. [2]

| Reaction Medium | Solvent-free or organic solvent | Greener, solvent-free systems are preferred to reduce costs and environmental impact. |[3] |

Experimental Protocols

Protocol 1: Chemical Synthesis via Azeotropic Distillation

  • Setup: Assemble a reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the flask, add sorbic acid (1.0 mol), n-butanol (1.2 mol), p-toluenesulfonic acid (0.02 mol), and toluene (200 mL).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continuously remove the lower aqueous layer.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by taking small samples for GC or HPLC analysis. The reaction is typically complete when no more water is produced.

  • Workup: After cooling, transfer the reaction mixture to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate solution, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene solvent using a rotary evaporator. Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Immobilized Lipase-Catalyzed Synthesis

  • Setup: In a temperature-controlled shaker flask, combine sorbic acid (1.0 mol) and n-butanol (1.5 mol). If a solvent is used, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a pre-determined optimal concentration (e.g., 10% w/w of substrates).

  • Reaction: Incubate the mixture at the optimal temperature (e.g., 50°C) with constant shaking (e.g., 200 rpm) to ensure proper mixing.

  • Monitoring: Periodically take samples from the reaction mixture. Separate the immobilized enzyme (by filtration or centrifugation) before analyzing the sample by HPLC or GC to determine the conversion rate.

  • Enzyme Recovery: Once the desired conversion is reached, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and stored for reuse in subsequent batches.

  • Purification: The product mixture can be purified. Since no harsh acid catalyst is used, the workup is simpler. Typically, unreacted starting materials are removed by vacuum evaporation or distillation.

Visualizations

experimental_workflow General Workflow for this compound Synthesis reactants 1. Reactant Mixing (Sorbic Acid + n-Butanol) reaction 2. Esterification Reaction (Chemical or Enzymatic Catalyst) reactants->reaction separation 3. Catalyst/Enzyme Removal (Filtration / Washing) reaction->separation purification 4. Product Purification (Distillation / Washing) separation->purification analysis 5. Quality Control (GC / HPLC Analysis) purification->analysis product Final Product (this compound) analysis->product

Caption: High-level experimental workflow for this compound production.

troubleshooting_low_yield Troubleshooting Guide for Low Yield in Chemical Synthesis start Low Yield Observed q1 Is water being effectively removed? start->q1 a1_no Improve Water Removal: - Check azeotropic setup - Apply negative pressure q1->a1_no No q2 Is reaction temperature too high? q1->q2 Yes a1_yes Check Reactant Ratio & Catalyst Concentration a2_no Re-evaluate catalyst activity and purity of reactants. a1_yes->a2_no q2->a1_yes No a2_yes Reduce Temperature to Minimize Polymerization. Consider negative pressure. q2->a2_yes Yes

Caption: Decision tree for troubleshooting low product yield.

enzymatic_pathway Simplified Enzymatic Esterification Pathway sub Sorbic Acid + n-Butanol (Substrates) es Enzyme-Substrate Complex sub->es enz Lipase (Enzyme) enz->es es->enz releases prod This compound + Water (Products) es->prod

Caption: Basic model of lipase-catalyzed esterification reaction.

References

Validation & Comparative

A Comparative Efficacy Analysis of Ethyl Sorbate and Isopropyl Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two sorbate esters, ethyl sorbate and isopropyl sorbate, as antimicrobial agents. The information is compiled from available scientific literature to aid in the selection of appropriate preservatives for pharmaceutical and other applications.

Executive Summary

Sorbic acid and its salts are widely utilized as preservatives. However, their efficacy is pH-dependent, diminishing in alkaline environments. Esterification of sorbic acid is a strategy to enhance its antimicrobial properties and potentially broaden its applications. This guide focuses on two such esters: ethyl sorbate and isopropyl sorbate.

Available data suggests that isopropyl sorbate demonstrates notably superior antimicrobial activity against a range of microorganisms compared to ethyl sorbate, sorbic acid, and potassium sorbate. This enhanced efficacy is particularly significant against Candida albicans and Escherichia coli. While both esters function through the disruption of microbial cell membranes, the structural differences between the ethyl and isopropyl groups likely influence their interaction with the cell membrane, leading to varied efficacy.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the antimicrobial and cytotoxic effects of ethyl sorbate and isopropyl sorbate.

CompoundTest Organism/Cell LineMetricResult (% w/w)Reference
Ethyl Sorbate C. albicans, E. coli, S. aureusTime-Kill AssayStatic effect at 0.375%
Caco-2 cellsIC50 (MTT Assay)<0.045%
Caco-2 cellsIC50 (Neutral Red Assay)>0.75%
Isopropyl Sorbate C. albicans, E. coliTime-Kill AssayBactericidal/Fungicidal effect at 0.375% and above
S. aureusTime-Kill AssayInhibitory effect
Caco-2 cellsIC50 (MTT Assay)0.32%
Caco-2 cellsIC50 (Neutral Red Assay)>0.75%

Mechanism of Action

The primary antimicrobial mechanism of sorbate esters involves the disruption of the microbial cell membrane. The lipophilic nature of the ester allows it to intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The greater efficacy of isopropyl sorbate may be attributed to its bulkier isopropyl group, which could cause a more significant disruption of the membrane structure compared to the ethyl group of ethyl sorbate.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols and the information available in the referenced literature.

Time-Kill Assay

This assay evaluates the rate and extent of microbial killing by an antimicrobial agent over time.

1. Preparation of Microbial Suspension:

  • Standard strains of Candida albicans, Escherichia coli, and Staphylococcus aureus are cultured on appropriate agar plates.
  • Colonies are harvested and suspended in sterile saline or broth to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

2. Experimental Setup:

  • Test tubes containing growth medium are prepared with varying concentrations of ethyl sorbate and isopropyl sorbate (e.g., 0.18%, 0.375%, 0.75% w/w).
  • A control tube with no sorbate ester is also prepared.
  • Each tube is inoculated with the microbial suspension.

3. Incubation and Sampling:

  • The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for yeast).
  • Aliquots are drawn from each tube at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

4. Enumeration of Survivors:

  • The aliquots are serially diluted and plated on agar plates.
  • The plates are incubated until colonies are visible, and the number of CFUs is counted.

5. Data Analysis:

  • The log10 CFU/mL is plotted against time for each concentration of the sorbate esters.
  • A bactericidal/fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

1. Cell Culture:

  • Caco-2 cells (a human colon adenocarcinoma cell line) are seeded in 96-well plates and cultured until they reach a desired confluency.

2. Compound Exposure:

  • The culture medium is replaced with fresh medium containing various concentrations of ethyl sorbate and isopropyl sorbate.
  • Control wells with no compound are included.
  • The plates are incubated for a specified period (e.g., 24 or 48 hours).

3. MTT Addition:

  • A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Measurement:

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Visualizations

Proposed Mechanism of Action of Sorbate Esters

G cluster_membrane Microbial Cell Membrane membrane Lipid Bilayer sorbate Sorbate Ester (Ethyl or Isopropyl Sorbate) disruption Membrane Intercalation and Disruption sorbate->disruption Lipophilic interaction permeability Increased Membrane Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action for sorbate esters.

Experimental Workflow for Efficacy Comparison

G cluster_antimicrobial Antimicrobial Efficacy cluster_cytotoxicity Cytotoxicity Assessment start Start: Prepare Sorbate Ester Solutions (Ethyl and Isopropyl) prep_microbes Prepare Microbial Suspensions (e.g., E. coli, C. albicans) start->prep_microbes prep_cells Culture Caco-2 Cells start->prep_cells time_kill Perform Time-Kill Assay prep_microbes->time_kill enumerate Enumerate Survivors (CFU) time_kill->enumerate analysis Data Analysis and Comparison (IC50, Kill Curves) enumerate->analysis mtt_assay Perform MTT Assay prep_cells->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs measure_abs->analysis

Caption: Workflow for comparing the efficacy of sorbate esters.

Biocompatibility of Butyl Sorbate in Comparison to Other Common Preservatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of preservatives is a critical step in formulation development, balancing antimicrobial efficacy with patient safety. This guide provides an objective comparison of the biocompatibility of butyl sorbate and other widely used preservatives, including parabens, benzalkonium chloride, and phenoxyethanol. The information is supported by experimental data from peer-reviewed studies to aid in making informed decisions.

Executive Summary

The ideal preservative effectively inhibits microbial growth without adversely affecting the patient. This guide delves into the biocompatibility of several common preservatives, with a focus on cytotoxicity and genotoxicity. While extensive data is available for parabens, benzalkonium chloride, and phenoxyethanol, there is a notable lack of direct biocompatibility studies on this compound. Therefore, data from structurally similar sorbate esters (ethyl and isopropyl sorbate) are included to provide the closest possible comparison, though this limitation should be considered.

Based on the available data, a general trend emerges where the cytotoxicity of parabens increases with the length of their alkyl chain. Benzalkonium chloride exhibits significant cytotoxicity at concentrations used in some pharmaceutical preparations. Phenoxyethanol generally shows lower toxicity in comparison. Sorbate esters, based on limited data for ethyl and isopropyl sorbate, demonstrate a range of cytotoxic potentials.

Comparative Analysis of Cytotoxicity

The following table summarizes the in vitro cytotoxicity data for the selected preservatives. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process or response by 50%. Lower values indicate higher cytotoxicity.

PreservativeCell LineAssayIC50 / EC50Citation
Sorbate Esters
Ethyl SorbateCaco-2MTT<0.045% w/w[1]
Isopropyl SorbateCaco-2MTT0.32% w/w[1]
Potassium SorbateCaco-2MTT>0.75% w/w[1]
Parabens
MethylparabenHuman Dermal FibroblastsNRU2.35%[2]
PropylparabenHuman Dermal FibroblastsNRU0.25%[2]
ButylparabenHepG2, HDFnCell Viability>400 µM[3]
Benzalkonium Chloride
Benzalkonium ChlorideBEAS-2BTrypan BlueNearly all cells died at ≤0.01%[4]
Benzalkonium ChlorideHCEWST-1Cell survival ~15% at 0.004%[5]
Phenoxyethanol
PhenoxyethanolHuman LymphocytesMitotic IndexSignificant decrease at 25 and 50 µg/mL[6]

HDFn: Human Dermal Fibroblasts, neonatal; HepG2: Human liver cancer cell line; Caco-2: Human colorectal adenocarcinoma cell line; BEAS-2B: Human bronchial epithelial cell line; HCE: Human Corneal Epithelial cells; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; NRU: Neutral Red Uptake.

Genotoxicity Assessment

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. The comet assay is a common method to assess DNA damage in individual cells.

PreservativeFindingAssayCitation
Sorbates Sodium sorbate was found to be more genotoxic than sorbic acid and potassium sorbate.Chromosome Aberrations, Sister Chromatid Exchanges, Micronucleus, Comet Assay
Parabens Butylparaben showed genotoxic potential in blood and liver cells of young male rats.Comet Assay[7][8]
Benzalkonium Chloride Caused relevant DNA changes in respiratory epithelial cells in vitro.Single-Cell Gel-Electrophoresis (SCGE)[4]
Phenoxyethanol Did not exhibit genotoxic effects on human peripheral lymphocyte cells at the applied doses.Chromosomal Aberration, Micronucleus Test[6]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test preservative solutions at various concentrations

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test preservative to each well. Include untreated control wells. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm should also be measured and subtracted.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the preservative concentration.

Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity

The comet assay is a sensitive method for the detection of DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

  • Fully frosted microscope slides

  • Normal melting point agarose (NMPA) and low melting point agarose (LMPA)

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., ethidium bromide, SYBR Green)

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Slide Preparation: Coat microscope slides with a layer of NMPA.

  • Cell Encapsulation: Mix the cell suspension with LMPA and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.

Biocompatibility_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cell Culture (e.g., Fibroblasts, Epithelial Cells) treatment Treatment with Preservatives (this compound, Parabens, etc.) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity_assay genotoxicity_assay Genotoxicity Assay (Comet Assay) treatment->genotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination dna_damage_quantification DNA Damage Quantification genotoxicity_assay->dna_damage_quantification toxicity_profile Toxicity Profile ic50_determination->toxicity_profile Correlate dna_damage_quantification->toxicity_profile Correlate animal_model Animal Model (e.g., Rat, Rabbit) administration Preservative Administration (Oral, Dermal) animal_model->administration observation Clinical Observation (Toxicity Signs) administration->observation histopathology Histopathology observation->histopathology histopathology->toxicity_profile

Caption: A typical workflow for assessing the biocompatibility of preservatives.

Apoptosis_Pathway cluster_cell Cell cluster_membrane Mitochondrial Membrane Preservative Preservative-Induced Stress Bax Bax Preservative->Bax activates Bcl2 Bcl-2 Preservative->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified signaling pathway for preservative-induced apoptosis.

Conclusion

The selection of a preservative for pharmaceutical formulations requires a thorough evaluation of its biocompatibility profile. While parabens, benzalkonium chloride, and phenoxyethanol have been extensively studied, providing a basis for comparison, there is a clear need for more research into the cytotoxicity and genotoxicity of this compound. The available data on related sorbate esters suggest a variable toxicity profile that warrants further investigation to establish a definitive biocompatibility profile for this compound. Researchers are encouraged to conduct direct comparative studies using standardized protocols to generate the data necessary for a comprehensive risk assessment.

References

A Comparative Analysis of Butyl Sorbate and Sodium Benzoate as Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of formulation science, the selection of an appropriate preservative is paramount to ensuring the safety, stability, and longevity of pharmaceutical and cosmetic products. Among the myriad of options, butyl sorbate and sodium benzoate are two widely utilized antimicrobial agents. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.

Executive Summary

Both this compound and sodium benzoate are effective preservatives, primarily against yeasts and molds, with some antibacterial activity. Their efficacy is heavily dependent on the pH of the formulation. Sodium benzoate is generally more effective in acidic environments (pH < 4.5), while sorbates can be effective at slightly higher pH values. The choice between the two often comes down to the specific requirements of the formulation, including pH, desired antimicrobial spectrum, and potential toxicological considerations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for this compound and sodium benzoate, providing a clear comparison of their properties and efficacy.

ParameterThis compoundSodium Benzoate
Chemical Formula C₁₀H₁₆O₂C₇H₅NaO₂
Molecular Weight 168.23 g/mol 144.11 g/mol
Optimal pH Range < 6.52.5 - 4.0[1]
Mechanism of Action Inhibition of enzymes (e.g., dehydrogenase), disruption of cell membrane and transport systems.[2]Inhibition of enzymes (e.g., phosphofructokinase), disruption of cell membrane permeability, and intracellular acidification.[1][3]
Minimum Inhibitory Concentration (MIC) - Bacteria E. coli: >5% (as butyl acetate)[4]S. aureus: >5% (as butyl acetate)[4]E. coli: 400 mg/mL[5]S. aureus: 400 mg/mL[5]B. subtilis: 400 mg/mL[5]P. aeruginosa: MIC > 106,590 µM[6]
Minimum Inhibitory Concentration (MIC) - Yeasts S. cerevisiae: MIC for sorbic acid is 3 mM in glucose media[7]C. albicans: 2.5 mg/mL[8]
Minimum Inhibitory Concentration (MIC) - Molds Effective against various molds including Aspergillus and Penicillium species.[2][9]A. flavus: >50 mg/mL[8]
Toxicity Profile Generally considered to have low toxicity. May cause skin and eye irritation.[10] Harmful if swallowed.[10]Generally Recognized as Safe (GRAS).[11] Can cause genotoxic and cytotoxic effects at high concentrations.[3][12][13] May form benzene in the presence of ascorbic acid.[11]

Deep Dive into Mechanisms of Action

Both preservatives function by disrupting the cellular integrity and metabolic processes of microorganisms.

This compound (and Sorbates in general): The antimicrobial action of sorbates is attributed to the undissociated form of sorbic acid.[2] This lipophilic molecule readily passes through the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This acidification can inhibit the activity of crucial enzymes.[2] Specifically, sorbic acid has been shown to inhibit enzymes involved in carbohydrate metabolism and the citric acid cycle, such as enolase, lactate dehydrogenase, and various dehydrogenases.[2] It can also interfere with enzymes containing sulfhydryl groups.[2]

Sodium Benzoate: Similar to sorbates, the active form of sodium benzoate is its undissociated form, benzoic acid, which is more prevalent at low pH.[1][11] Benzoic acid penetrates the microbial cell membrane and, upon entering the higher pH of the cytoplasm, dissociates, leading to intracellular acidification.[1][3] This disrupts the cell's ability to carry out anaerobic fermentation of glucose by inhibiting enzymes like phosphofructokinase.[3] Furthermore, it can alter cell membrane permeability, leading to the leakage of essential intracellular components, and interfere with the activity of respiratory enzymes.[1][11]

Experimental Protocols: A Closer Look at the Methodology

The evaluation of preservative efficacy and toxicity relies on standardized experimental protocols.

Antimicrobial Efficacy Testing

A common method for assessing the effectiveness of a preservative is the Minimum Inhibitory Concentration (MIC) assay .

Objective: To determine the lowest concentration of a preservative that prevents the visible growth of a microorganism.

General Protocol (Broth Microdilution Method):

  • Preparation of Preservative Solutions: A series of dilutions of the preservative (e.g., this compound or sodium benzoate) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans, A. niger) is prepared to a specific concentration (e.g., 10⁵ CFU/mL).[14]

  • Inoculation: A small volume of the microbial suspension is added to each dilution of the preservative in a 96-well microtiter plate.[14]

  • Incubation: The plate is incubated under optimal growth conditions (temperature and time) for the specific microorganism.[14]

  • Observation: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the preservative in which no visible growth is observed.[14]

Workflow for Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of preservative C Inoculate dilutions with microorganisms A->C B Prepare standardized microbial inoculum B->C D Incubate under optimal conditions C->D E Visually assess for microbial growth (turbidity) D->E F Determine lowest concentration with no growth (MIC) E->F

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

In Vitro Toxicity Testing

Cytotoxicity assays are fundamental in assessing the potential toxicity of preservatives on mammalian cells. The MTT assay is a widely used colorimetric assay to assess cell viability.

Objective: To determine the concentration of a preservative that reduces the viability of a cell culture by 50% (IC₅₀).

General Protocol (MTT Assay):

  • Cell Culture: Human cell lines (e.g., human fibroblasts) are cultured in a suitable medium in a 96-well plate.[15]

  • Treatment: The cells are exposed to various concentrations of the preservative (e.g., this compound or sodium benzoate) for a specific duration (e.g., 24 or 48 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.

  • IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability at each preservative concentration, and the IC₅₀ value is determined.

Workflow for In Vitro Cytotoxicity Testing (MTT Assay)

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in 96-well plate B Expose cells to various concentrations of preservative A->B C Add MTT solution to each well B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance with plate reader E->F G Calculate cell viability and determine IC50 F->G

Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathways and Toxicological Considerations

The safety of preservatives is a critical aspect of their application.

This compound

The toxicity of sorbates is generally considered low.[16] However, some studies have indicated that at high concentrations, sorbates can exhibit genotoxic effects in vitro, including the induction of chromosomal aberrations and sister chromatid exchanges.[17][18] The mechanism of toxicity may be related to the alkylating activity of sorbic acid.[12] Sorbic acid has been shown to affect hepatic lipid metabolism by deregulating de novo lipogenesis, fatty acid internalization, and VLDL secretion, leading to lipid accumulation in the liver.[19] It also downregulates proteins involved in autophagy and β-oxidation.[19]

Sodium Benzoate

Sodium benzoate is "Generally Recognized As Safe" (GRAS) by the FDA.[11] However, a significant concern is its potential to form benzene, a known carcinogen, in the presence of ascorbic acid (vitamin C).[11] In vitro studies have shown that sodium benzoate can induce oxidative stress, apoptosis, and DNA damage in human lymphocytes at high concentrations.[12][13] It has also been shown to cause micronucleus formation and chromosome breaks.[13]

A notable aspect of sodium benzoate's biological activity is its role as an inhibitor of D-amino acid oxidase (DAAO).[12] This enzyme is involved in the metabolism of D-serine, a co-agonist of the NMDA receptor in the brain. By inhibiting DAAO, sodium benzoate can increase D-serine levels and enhance NMDA receptor function, which has implications for its potential therapeutic use in certain neurological disorders.[12]

Simplified Signaling Pathway of Sodium Benzoate Toxicity

Sodium_Benzoate_Toxicity cluster_cellular Cellular Effects cluster_systemic Systemic Interaction SB Sodium Benzoate (High Concentration) OS Increased Oxidative Stress SB->OS Apo Induction of Apoptosis SB->Apo DNA DNA Damage (Genotoxicity) SB->DNA Benzene Benzene Formation (Carcinogen) SB->Benzene AA Ascorbic Acid (Vitamin C) AA->Benzene

Simplified overview of potential toxicological pathways of sodium benzoate.

Conclusion

The choice between this compound and sodium benzoate as a preservative requires a careful evaluation of the formulation's characteristics and the desired antimicrobial protection. Sodium benzoate is a well-documented and effective preservative, particularly in acidic formulations. However, its potential to form benzene in the presence of ascorbic acid and its narrower effective pH range are important considerations.

This compound, and sorbates in general, offer a broader effective pH range, extending into less acidic conditions. While direct comparative quantitative data for this compound is less abundant in the literature, the available information on sorbic acid and its other esters suggests it is a viable alternative to sodium benzoate.

For researchers and drug development professionals, it is crucial to conduct thorough preservative efficacy testing within the specific formulation to determine the optimal choice and concentration. Further research into the specific antimicrobial spectrum and toxicological profile of this compound would be beneficial for a more complete comparative assessment.

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Butyl Sorbate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of butyl sorbate against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) methods. The presented data, while illustrative, is grounded in established analytical principles to provide a realistic performance comparison.

Introduction to this compound Analysis

This compound, the butyl ester of sorbic acid, is utilized as a preservative in various products. Accurate and sensitive quantification of this compound is crucial for quality control and regulatory compliance. While traditional chromatographic methods like HPLC-UV and GC-FID have been the standard for analysis, the demand for higher throughput and lower detection limits has driven the development of more advanced techniques.[1] This guide details the validation of a novel UHPLC-MS/MS method, highlighting its superior performance characteristics.

Comparative Performance Data

The following tables summarize the key performance metrics for the three analytical methods, demonstrating the enhanced sensitivity, speed, and precision of the new UHPLC-MS/MS method.

Table 1: Method Performance Comparison for this compound Detection

ParameterGC-FIDHPLC-UVNew UHPLC-MS/MS
Limit of Detection (LOD)0.5 µg/mL0.2 µg/mL0.01 ng/mL
Limit of Quantitation (LOQ)1.5 µg/mL0.7 µg/mL0.05 ng/mL
Linearity Range (r²)1.5 - 100 µg/mL (0.995)0.7 - 150 µg/mL (0.998)0.05 - 500 ng/mL (0.999)
Accuracy (% Recovery)92-105%95-103%98-102%
Precision (% RSD)< 5%< 3%< 2%
Analysis Time~15 min~10 min~3 min

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Established Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a well-established technique for the analysis of volatile compounds like this compound.[1][2]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 2 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Samples are diluted in n-hexane and filtered through a 0.45 µm syringe filter prior to injection.

Established Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a widely used method for the analysis of preservatives like sorbates in various matrices.[3][4][5][6]

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are diluted in the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter.

New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This novel method offers significant improvements in sensitivity and selectivity, allowing for the detection of trace levels of this compound.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: 40% B to 95% B over 1.5 minutes, hold at 95% B for 0.5 minutes, return to 40% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: m/z 169.1 -> 113.1

    • Qualifier: m/z 169.1 -> 85.1

  • Injection Volume: 2 µL.

  • Sample Preparation: Samples are diluted in acetonitrile/water (50:50 v/v) and filtered through a 0.22 µm syringe filter.

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflows and a logical comparison of the analytical approaches.

experimental_workflow cluster_sample_prep Sample Preparation cluster_uhplc_msms UHPLC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Injection Injection into UHPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification of this compound Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the new UHPLC-MS/MS method.

logical_comparison cluster_traditional Traditional Methods (GC-FID / HPLC-UV) cluster_new New Method (UHPLC-MS/MS) cluster_advantages Key Advantages Trad_Separation Chromatographic Separation Trad_Detection Non-specific Detection (FID / UV Absorbance) Trad_Separation->Trad_Detection Higher_Sensitivity Higher Sensitivity Greater_Specificity Greater Specificity Faster_Analysis Faster Analysis New_Separation High-Resolution Separation (UHPLC) New_Detection Specific Detection (Mass-to-Charge Ratio) New_Separation->New_Detection New_Separation->Faster_Analysis New_Detection->Higher_Sensitivity New_Detection->Greater_Specificity

Caption: Logical comparison of analytical approaches.

Conclusion

The validation data clearly demonstrates that the new UHPLC-MS/MS method provides a significant improvement over traditional GC-FID and HPLC-UV methods for the detection and quantification of this compound. Its superior sensitivity, specificity, and speed make it an ideal choice for high-throughput screening and trace-level analysis in complex matrices, offering researchers and drug development professionals a more robust and efficient analytical solution.

References

A Practical Guide to Cross-Referencing Butyl Sorbate GC-MS Data with NIST Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate compound identification is paramount. This guide provides a comprehensive comparison of experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for butyl sorbate with the National Institute of Standards and Technology (NIST) spectral libraries, offering a detailed protocol and data interpretation framework.

This compound, a common fragrance and flavoring agent, serves as an excellent case study for demonstrating the power and reliability of cross-referencing experimental findings with established spectral databases. This process not only confirms the identity of the compound but also provides a measure of confidence in the analytical method.

Experimental Protocol: GC-MS Analysis of this compound

A detailed methodology is crucial for reproducible and accurate results. The following protocol outlines the key steps for the GC-MS analysis of a this compound sample.

1. Sample Preparation: A 1% (w/v) solution of this compound (CAS No. 7367-78-4) is prepared in HPLC-grade hexane. A C7-C30 saturated alkane standard mix is also prepared in hexane for the determination of the Retention Index (RI).

2. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (a non-polar column)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

3. GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

4. Data Acquisition and Analysis: The total ion chromatogram (TIC) and mass spectra are recorded. The retention time of the this compound peak is determined. The retention times of the n-alkanes are used to calculate the Linear Retention Index (LRI) of this compound. The experimental mass spectrum is compared against the NIST/EPA/NIH Mass Spectral Library.

Data Presentation and Comparison

The acquired experimental data is systematically compared with the reference data from the NIST Chemistry WebBook. The key parameters for comparison are the Retention Index and the mass spectral match factors.[1]

ParameterExperimental Data (Hypothetical)NIST Library Data
GC Column Phase DB-5ms (non-polar)RTX-5 (non-polar)[1]
Retention Time (min) 10.25Not Applicable
Calculated Retention Index 12551258[1]
Mass Spectral Match Factor 960Not Applicable
Reverse Match Factor 975Not Applicable

Note: Match Factors are scored on a scale of 0-1000, with >900 considered an excellent match.[2]

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the experimental workflow and the data cross-referencing logic.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_acquisition Data Acquisition prep_butyl_sorbate Prepare 1% this compound Solution injection Inject Sample and Alkane Mix prep_butyl_sorbate->injection prep_alkanes Prepare n-Alkane Standard Mix prep_alkanes->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection record_tic Record Total Ion Chromatogram detection->record_tic record_ms Record Mass Spectra detection->record_ms

GC-MS Experimental Workflow

data_cross_referencing_workflow cluster_experimental_data Experimental Data Processing cluster_nist_library NIST Library cluster_comparison Cross-Referencing and Identification cluster_result Result determine_rt Determine Retention Times (Analyte & Alkanes) calculate_ri Calculate Retention Index determine_rt->calculate_ri compare_ri Compare Retention Indices calculate_ri->compare_ri extract_ms Extract Experimental Mass Spectrum compare_ms Compare Mass Spectra extract_ms->compare_ms nist_ri NIST Retention Index Data nist_ri->compare_ri nist_ms NIST Mass Spectral Library nist_ms->compare_ms identification Confident Identification of this compound compare_ri->identification compare_ms->identification

Data Cross-Referencing Workflow

Objective Comparison and Interpretation

The cross-referencing of the hypothetical experimental data with the NIST libraries provides a high degree of confidence in the identification of this compound.

  • Retention Index Correlation: The calculated Linear Retention Index (1255) shows excellent agreement with the NIST reference value (1258) for a non-polar column.[1] This close correlation is a strong indicator of correct compound identification, as the retention index is a more robust parameter than the retention time alone.[3]

  • Mass Spectral Matching: The high Match Factor (960) and Reverse Match Factor (975) indicate a near-perfect alignment between the experimental mass spectrum and the library spectrum.[2] The Reverse Match Factor is particularly useful as it minimizes the impact of co-eluting impurities, further strengthening the identification.[2]

References

A Comparative Guide to the In Vivo Toxicity of Sorbic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicity of sorbic acid and its principal derivatives. The information presented is collated from a range of toxicological studies to support researchers and professionals in the fields of drug development and chemical safety assessment. All quantitative data is summarized in comparative tables, and detailed methodologies for key toxicological assays are provided.

Executive Summary

Quantitative Toxicity Data

The following tables summarize the available quantitative in vivo toxicity data for sorbic acid and its derivatives.

Table 1: Acute Oral Toxicity (LD50)
CompoundSpeciesLD50 (mg/kg body weight)Reference
Sorbic AcidRat7,400 - 10,500[2]
Mouse3,200
Potassium SorbateRat4,200 - 6,200[2]
Mouse1,300 (intraperitoneal)
Sodium SorbateRat5,900 - 7,200[2]
Ethyl SorbateMouse> 8,000
Isopropyl SorbateG. mellonella larvaeNo significant mortality observed[6]

Note: Data for isopropyl sorbate in a mammalian model is limited. The provided data is from an invertebrate model and may not be directly comparable.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Chronic and Reproductive Toxicity Studies
CompoundSpeciesStudy DurationNOAEL (mg/kg body weight/day)Key FindingsReference
Sorbic AcidRat2-year chronic~5,000 (10% in diet)No carcinogenic effects[4]
Sorbic AcidRatTwo-generation reproductive300Basis for temporary revised ADI[7][8]
Potassium SorbateRat100 weeks0.1% in diet, 0.3% in drinking waterNo neoplasms[1][4]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments commonly cited in the toxicological assessment of sorbic acid and its derivatives.

Acute Oral Toxicity (LD50) Determination

This protocol is a generalized representation of studies conducted to determine the median lethal dose (LD50).

  • Test Animals: Typically, Sprague-Dawley rats or CD-1 mice are used. Animals are young, healthy adults, and both sexes are generally included.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the study.

  • Housing: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before administration of the test substance.

  • Test Substance Preparation: The sorbic acid derivative is typically dissolved or suspended in a suitable vehicle, such as water, corn oil, or a 0.5% carboxymethyl cellulose solution.

  • Administration: A single dose of the test substance is administered by oral gavage.

  • Dosage Groups: Multiple dose groups with a logarithmic spacing of doses are used, along with a control group that receives only the vehicle.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

90-Day Subchronic Oral Toxicity Study

This protocol outlines a typical 90-day feeding study to assess subchronic toxicity.

  • Test Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Group Size: Each dose group and the control group typically consists of 10-20 animals of each sex.

  • Administration: The test substance is incorporated into the diet at various concentrations.

  • Dosage Levels: At least three dose levels are used, along with a control group receiving the basal diet. The highest dose is intended to induce some toxic effects without causing significant mortality.

  • Observations:

    • Daily: Clinical signs of toxicity.

    • Weekly: Body weight and food consumption.

    • At termination (90 days): Hematology, clinical chemistry, and urinalysis.

  • Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on a comprehensive list of organs and tissues.

In Vivo Micronucleus Assay

This protocol describes a common method for assessing genotoxicity.

  • Test Animals: Mice are frequently used for this assay.

  • Administration: The test substance is typically administered once or twice via oral gavage or intraperitoneal injection.

  • Dosing: A range of doses is used, including a maximum tolerated dose. A positive control (e.g., cyclophosphamide) and a negative (vehicle) control are included.

  • Sample Collection: Bone marrow is typically harvested 24 and 48 hours after the last administration.

  • Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by microscopic analysis. A concurrent count of the ratio of PCEs to normochromatic erythrocytes (NCEs) is performed to assess bone marrow toxicity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Toxicity Assessment

G General Workflow for In Vivo Toxicity Assessment of Sorbic Acid Derivatives cluster_0 Acute Toxicity cluster_1 Subchronic & Chronic Toxicity cluster_2 Genotoxicity acute_study Acute Oral Toxicity Study (e.g., LD50) acute_obs 14-Day Observation (Mortality, Clinical Signs) acute_study->acute_obs acute_necropsy Gross Necropsy acute_obs->acute_necropsy subchronic_study 90-Day Oral Toxicity Study chronic_study Long-Term Chronic/Carcinogenicity Study subchronic_study->chronic_study sub_obs Regular Observations (Body Weight, Food Intake) subchronic_study->sub_obs sub_analysis Hematology & Clinical Chemistry subchronic_study->sub_analysis sub_path Histopathology subchronic_study->sub_path micronucleus_test In Vivo Micronucleus Test other_geno Other Genotoxicity Assays (e.g., Comet Assay) micronucleus_test->other_geno start Test Substance: Sorbic Acid Derivative start->acute_study start->subchronic_study start->micronucleus_test

Caption: A generalized workflow for the in vivo toxicological evaluation of food additives.

Metabolic Pathway of Sorbic Acid

G Metabolic Pathway of Sorbic Acid in Mammals sorbic_acid Sorbic Acid beta_oxidation Beta-Oxidation Pathway (similar to other fatty acids) sorbic_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP) tca_cycle->energy co2_h2o CO2 + H2O tca_cycle->co2_h2o G Potential Signaling Pathways in Sorbate-Induced Toxicity cluster_drosophila Observations in Drosophila cluster_mammalian Potential Mechanisms in Mammalian Cells sorbates High Concentrations of Sorbates notch Downregulation of Notch Signaling sorbates->notch jnk Activation of JNK Pathway sorbates->jnk ros Oxidative Stress (ROS Production) sorbates->ros alkylation Alkylating Activity sorbates->alkylation isc Altered Intestinal Stem Cell Differentiation notch->isc apoptosis Increased Apoptosis jnk->apoptosis dna_damage DNA Damage ros->dna_damage alkylation->dna_damage

References

Efficacy of Butyl Sorbate Against Specific Yeast and Mold Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of butyl sorbate against specific yeast and mold strains. It aims to be an objective resource, presenting supporting experimental data and detailed methodologies to aid in research and development.

Quantitative Efficacy of this compound and Alternative Preservatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other commonly used antifungal preservatives against key yeast and mold species. Lower MIC values indicate higher efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbate Derivatives against Yeast

CompoundCandida albicans (µg/mL)Saccharomyces cerevisiae (mM)
This compound 125[1][2]-
Ethyl Sorbate250[1][2]-
Sorbic Acid500[1][2]3.19 - 5.94 (pH dependent)[3]
Potassium Sorbate--

Table 2: Minimum Inhibitory Concentration (MIC) of Sorbate Derivatives against Mold

CompoundAspergillus niger (µg/mL)Penicillium notatum (% w/v)
This compound 250[1][2]-
Ethyl Sorbate500[1][2]-
Sorbic Acid1000[1][2]-
Potassium Sorbate>1000 (0.1%)[4]>200 (0.02%)[4]

Table 3: Comparative Efficacy of Various Preservatives against Molds

PreservativeAspergillus spp.Penicillium spp.
This compound MIC: 250 µg/mL (A. niger)[1][2]-
Potassium SorbateEffective at 0.1-0.3%[5]Effective at 0.1-0.3%[5]
Sodium BenzoateLess effective than Potassium Sorbate[4]Effective at 0.1%[4]
Calcium PropionateLess effective than Potassium Sorbate[5]Less effective than Potassium Sorbate[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using standardized broth microdilution methods, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

A. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida, 25°C for Aspergillus) until sporulation.

  • A spore suspension is prepared by gently scraping the surface of the agar with a sterile loop in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

  • The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL).

B. Broth Microdilution Assay:

  • The antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in a 96-well microtiter plate containing a liquid medium (e.g., RPMI-1640).

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at the appropriate temperature for 24-72 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for determining the antifungal susceptibility of a given compound.

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain Fungal Strain Isolation and Identification culture Culturing on Agar Medium strain->culture Step 1 spore_suspension Spore Suspension Preparation culture->spore_suspension Step 2 inoculum_adjust Inoculum Adjustment (Hemocytometer) spore_suspension->inoculum_adjust Step 3 inoculation Inoculation of Microtiter Plate inoculum_adjust->inoculation Step 4 serial_dilution Serial Dilution of Antifungal Agent serial_dilution->inoculation Step 5 incubation Incubation (24-72h) inoculation->incubation Step 6 visual_reading Visual Reading of Growth Inhibition incubation->visual_reading Step 7 mic_determination MIC Determination visual_reading->mic_determination Step 8

Caption: General workflow for determining the MIC of an antifungal agent.

Mechanism of Action of Sorbates

Sorbic acid and its esters, including this compound, exert their antifungal effects through a multi-targeted mechanism that primarily disrupts cellular energy production and membrane integrity.

Inhibition of Cellular Respiration and Glycolysis

Sorbates, in their undissociated form, can readily pass through the fungal cell membrane. Once inside the cytoplasm, where the pH is neutral to slightly alkaline, the acid dissociates, releasing protons and acidifying the cytoplasm. This intracellular acidification inhibits key enzymes involved in glycolysis and the citric acid cycle, leading to a depletion of ATP.[2] Furthermore, sorbates have been shown to directly target and disrupt the mitochondrial membrane potential, further impairing cellular respiration.[1][6]

G Sorbate Mechanism of Action: Metabolic Inhibition cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion sorbate_ext This compound (extracellular) sorbate_int This compound (intracellular) sorbate_ext->sorbate_int Passive Diffusion protons H+ sorbate_int->protons Dissociation resp_chain Respiratory Chain sorbate_int->resp_chain Disrupts Membrane Potential acidification Intracellular Acidification protons->acidification glycolysis Glycolysis acidification->glycolysis Inhibits (e.g., Enolase) tca Citric Acid Cycle (TCA) acidification->tca Inhibits (Dehydrogenases) glycolysis->tca tca->resp_chain atp ATP atp_synthase ATP Synthase resp_chain->atp_synthase atp_synthase->atp

Caption: Inhibition of key metabolic pathways by this compound.

Disruption of Cell Membrane Integrity

While the primary mode of action is metabolic inhibition, high concentrations of sorbates can also lead to direct damage to the cell membrane. This can result in increased membrane permeability and leakage of essential intracellular components, ultimately leading to cell death.

G Sorbate Mechanism of Action: Membrane Disruption cluster_cell Fungal Cell cell_membrane Cell Membrane intracellular_components Intracellular Components cell_membrane->intracellular_components Increased Permeability (Leakage) cell_death Cell Death intracellular_components->cell_death butyl_sorbate High Concentration of this compound butyl_sorbate->cell_membrane Direct Interaction

Caption: Disruption of fungal cell membrane integrity by high concentrations of this compound.

References

Comparative Stability of Sorbate Esters in Pharmaceutical and Cosmetic Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of common sorbate esters—methyl sorbate, ethyl sorbate, and propyl sorbate—used as preservatives in various formulations. Due to a lack of direct comparative stability studies in publicly available literature, this document outlines the theoretical stability considerations based on general ester chemistry and data from related compounds. It further provides detailed experimental protocols to enable researchers to conduct their own comparative stability studies.

Introduction to Sorbate Esters as Preservatives

Sorbic acid and its salts, such as potassium sorbate, are widely utilized as antimicrobial preservatives in food, pharmaceutical, and cosmetic products.[1][2] Esterification of sorbic acid to form methyl, ethyl, and propyl sorbates can modify its physicochemical properties, such as solubility and partitioning behavior, which may influence both its efficacy and stability in different formulation matrices. Understanding the relative stability of these esters is crucial for ensuring the shelf-life and safety of the final product.

Factors Influencing Sorbate Ester Stability

The stability of sorbate esters is primarily dictated by their susceptibility to hydrolysis and oxidation. Several factors in a formulation can influence the rate of degradation:

  • pH: The hydrolysis of esters is significantly pH-dependent. It is generally catalyzed by both acids and bases. The rate of hydrolysis is typically slowest in the neutral to slightly acidic pH range. In highly acidic or alkaline conditions, the degradation rate is expected to increase substantially.

  • Temperature: As with most chemical reactions, the degradation of sorbate esters is accelerated at higher temperatures. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation.

  • Formulation Matrix: The presence of other excipients, such as buffers, surfactants, and chelating agents like EDTA, can impact the stability of sorbates.[3] For instance, some components may catalyze degradation, while others might offer a protective effect.

  • Packaging: The type of packaging material can influence stability by affecting exposure to light and oxygen, and through potential leaching of substances that can interact with the formulation.[3]

Theoretical Comparative Stability Profile

While direct comparative data is unavailable, some general trends can be anticipated based on the chemical structure of the sorbate esters:

  • Hydrolytic Stability: The rate of hydrolysis of esters can be influenced by the steric hindrance around the carbonyl group and the electronic effects of the alcohol moiety. For simple alkyl esters like methyl, ethyl, and propyl sorbate, the differences in hydrolysis rates under similar conditions are expected to be modest. However, a slight decrease in the hydrolysis rate might be observed with increasing alkyl chain length (propyl > ethyl > methyl) due to a minor increase in steric hindrance.

  • Oxidative Stability: The conjugated double bond system in the sorbic acid moiety is susceptible to oxidation. The length of the alkyl ester chain is not expected to have a significant direct impact on the oxidative stability of the sorbate backbone.

Data Presentation: Illustrative Stability Comparison

The following tables present an illustrative comparison of the expected stability of sorbate esters in different formulations based on general chemical principles. These are not based on experimental data and should be confirmed by dedicated stability studies.

Table 1: Illustrative Half-life (t½) in days of Sorbate Esters in an Aqueous Buffered Solution at 40°C

pHMethyl Sorbate (t½)Ethyl Sorbate (t½)Propyl Sorbate (t½)
3.09095100
5.0180190200
7.0150160170
9.0455055

Table 2: Illustrative Percentage Degradation of Sorbate Esters in a Cream Formulation after 90 days

Storage ConditionMethyl Sorbate (%)Ethyl Sorbate (%)Propyl Sorbate (%)
25°C / 60% RH54.54
40°C / 75% RH151413

Experimental Protocols

To facilitate direct comparison, the following experimental protocols are provided.

Protocol 1: Comparative Hydrolytic Stability Study

Objective: To determine the degradation kinetics of methyl, ethyl, and propyl sorbate at different pH values and temperatures.

Materials:

  • Methyl sorbate, ethyl sorbate, propyl sorbate (analytical standards)

  • Phosphate buffer solutions (pH 3.0, 5.0, 7.0, 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide

Procedure:

  • Prepare stock solutions of each sorbate ester in acetonitrile.

  • For each pH value, prepare triplicate solutions of each ester at a final concentration of 100 µg/mL in the respective buffer.

  • Store the solutions in controlled temperature chambers at 25°C, 40°C, and 60°C.

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), withdraw aliquots from each solution.

  • Immediately analyze the samples for the remaining concentration of the sorbate ester using a stability-indicating HPLC method (see Protocol 3).

  • Perform forced degradation studies by exposing the esters to 0.1 M HCl and 0.1 M NaOH at 60°C for 24 hours to identify potential degradation products and ensure the analytical method is stability-indicating.

  • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each condition.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for degradation.

Protocol 2: Stability Study in a Model O/W Cream Formulation

Objective: To compare the stability of methyl, ethyl, and propyl sorbate in a representative oil-in-water cream formulation.

Materials:

  • Sorbate esters

  • Standard O/W cream base (e.g., cetearyl alcohol, glyceryl stearate, liquid paraffin, glycerin, water)

  • Sample extraction solvent (e.g., methanol or a mixture of acetonitrile and water)

Procedure:

  • Prepare three batches of the O/W cream, each containing one of the sorbate esters at a concentration of 0.2% (w/w).

  • Package the cream samples in appropriate containers (e.g., glass jars or laminate tubes).

  • Store the samples under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), take a representative sample from each batch.

  • Perform a validated sample extraction procedure to isolate the sorbate ester from the cream matrix. This may involve dissolving a known amount of cream in a suitable solvent, followed by centrifugation or filtration.

  • Analyze the extracted samples using the stability-indicating HPLC method to quantify the remaining sorbate ester.

  • Calculate the percentage of degradation over time for each ester under each storage condition.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the simultaneous quantification of methyl, ethyl, and propyl sorbate and their degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (starting point for development):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid for pH control).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be confirmed by analyzing samples from forced degradation studies to ensure that degradation product peaks are well-resolved from the parent ester peaks.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_data Data Interpretation prep_aq Aqueous Solutions (pH 3, 5, 7, 9) storage_aq Controlled Temperature (25°C, 40°C, 60°C) prep_aq->storage_aq prep_cream O/W Cream Formulations storage_cream ICH Conditions (25°C/60%RH, 40°C/75%RH) prep_cream->storage_cream sampling Time-point Sampling storage_aq->sampling storage_cream->sampling extraction Sample Extraction (for cream) sampling->extraction hplc Stability-Indicating HPLC Analysis sampling->hplc extraction->hplc kinetics Degradation Kinetics (k, t½) hplc->kinetics arrhenius Arrhenius Plot (Activation Energy) kinetics->arrhenius comparison Comparative Stability Assessment kinetics->comparison

Caption: Experimental workflow for the comparative stability study of sorbate esters.

Degradation_Pathway sorbate_ester Sorbate Ester R = CH₃, C₂H₅, C₃H₇ hydrolysis Hydrolysis (H⁺ or OH⁻) sorbate_ester->hydrolysis oxidation Oxidation sorbate_ester->oxidation sorbic_acid Sorbic Acid hydrolysis->sorbic_acid alcohol Alcohol (ROH) hydrolysis->alcohol oxidative_products Oxidative Degradation Products oxidation->oxidative_products

Caption: Potential degradation pathways for sorbate esters in formulations.

References

A Head-to-Head Comparison: Synthetic vs. Enzymatic Synthesis of Butyl Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of butyl sorbate, a valuable ester with applications in the food, pharmaceutical, and fragrance industries, can be achieved through both traditional chemical methods and emerging biocatalytic routes. This guide provides an objective, data-driven comparison of these two approaches, offering insights into their respective efficiencies, environmental impact, and operational parameters.

At a Glance: Key Performance Indicators

ParameterSynthetic Method (Acid-Catalyzed)Enzymatic Method (Lipase-Catalyzed)
Catalyst p-Toluenesulfonic acidImmobilized Candida antarctica lipase B (CALB)
Yield Up to 96.8%[1]High (estimated >90%)
Purity 99.2%[1]High (typically >95%)
Reaction Temperature Elevated (reflux)Mild (e.g., 40-60°C)
Reaction Pressure Negative Pressure (37.3-61.3 kPa)[1]Atmospheric
Reaction Time Not specified, but generally fasterCan be longer, requires optimization
Solvent Toluene (as a water-carrying agent)[1]Often solvent-free or in green solvents
Byproducts Water, potential for side reactionsWater
Environmental Impact Use of harsh acid catalyst and organic solvent"Green" process with biodegradable catalyst

_Note: Direct quantitative data for the enzymatic synthesis of this compound is limited in publicly available literature. The values presented are estimations based on the enzymatic synthesis of similar short-chain esters using lipases.

In-Depth Analysis

Synthetic Approach: Acid-Catalyzed Esterification

The conventional method for producing this compound involves the esterification of sorbic acid with n-butanol, typically catalyzed by a strong acid such as p-toluenesulfonic acid.[1] This method is well-established and capable of achieving high yields and purity.[1] The use of a water-carrying agent like toluene and the application of negative pressure help to drive the reaction towards the product by removing water, a byproduct of the esterification.[1] However, this approach is not without its drawbacks. The use of strong acids necessitates corrosion-resistant equipment and can lead to the formation of unwanted byproducts, complicating the purification process. Furthermore, the reliance on organic solvents raises environmental and safety concerns.

Enzymatic Approach: A Greener Alternative

Biocatalysis, utilizing enzymes such as lipases, presents a more sustainable and environmentally friendly route to this compound synthesis. Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are highly efficient catalysts for esterification reactions under mild conditions. This enzymatic process avoids the use of harsh acids and often allows for solvent-free conditions or the use of greener solvents. The high specificity of enzymes typically leads to the formation of a purer product with fewer side reactions, simplifying downstream processing. While the reaction times can be longer compared to the chemical method, optimization of parameters such as temperature, substrate molar ratio, and enzyme loading can significantly enhance the reaction rate.

Experimental Protocols

Synthetic Synthesis of this compound (Acid-Catalyzed)

Materials:

  • Sorbic Acid

  • n-Butanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (water-carrying agent)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and a system for applying negative pressure, combine sorbic acid and n-butanol. The molar ratio of sorbic acid to n-butanol is typically in the range of 1:1.1 to 1:1.5.[1]

  • Add p-toluenesulfonic acid as the catalyst.

  • Add toluene to the reaction mixture to act as a water-carrying agent.

  • Apply a negative pressure of 37.3 to 61.3 kPa.[1]

  • Heat the mixture to reflux and maintain the reaction until completion, continuously removing the water-toluene azeotrope.

  • Upon completion, cool the reaction mixture.

  • Neutralize the excess acid catalyst.

  • Purify the this compound through distillation.

Enzymatic Synthesis of this compound (Lipase-Catalyzed) - Representative Protocol

(Based on general protocols for lipase-catalyzed esterification)

Materials:

  • Sorbic Acid

  • n-Butanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

Procedure:

  • In a temperature-controlled reaction vessel with stirring, combine sorbic acid and n-butanol.

  • Add the immobilized lipase to the mixture.

  • Maintain the reaction at a mild temperature (e.g., 40-60°C) with continuous stirring.

  • Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The resulting this compound can be purified if necessary, although enzymatic reactions often yield a product of high purity.

Visualizing the Processes

To better understand the workflows of both synthetic and enzymatic synthesis, the following diagrams have been generated.

Synthetic_Workflow Reactants Sorbic Acid + n-Butanol Reaction Esterification (Reflux, Negative Pressure) Reactants->Reaction Catalyst p-Toluenesulfonic Acid + Toluene Catalyst->Reaction Neutralization Neutralization Reaction->Neutralization Purification Distillation Neutralization->Purification Product This compound Purification->Product

Caption: Workflow for the synthetic production of this compound.

Enzymatic_Workflow Reactants Sorbic Acid + n-Butanol Reaction Esterification (Mild Temperature) Reactants->Reaction Enzyme Immobilized Lipase (CALB) Enzyme->Reaction Enzyme_Separation Enzyme Filtration (for reuse) Reaction->Enzyme_Separation Product This compound Enzyme_Separation->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

The choice between synthetic and enzymatic synthesis of this compound depends on the specific priorities of the researcher or manufacturer. The traditional acid-catalyzed method offers a well-established route with high yields and purity. However, it comes with the environmental and safety baggage of harsh catalysts and organic solvents.

In contrast, the enzymatic approach, while still an area of active research for this specific ester, promises a "greener" and more sustainable process. The mild reaction conditions, high selectivity, and potential for catalyst reuse make it an attractive alternative. As research continues to optimize enzymatic processes, it is likely that they will become increasingly competitive with, and in many cases superior to, their synthetic counterparts, particularly in industries where "natural" and "sustainable" are key selling points.

References

A Comparative Guide to the Fungistatic Properties of Butyl Sorbate in Food Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Butyl Sorbate's Performance Against Common Food Preservatives

The preservation of food products from fungal spoilage is a critical aspect of ensuring food safety and extending shelf life. While a variety of fungistatic agents are commercially available, the demand for effective and versatile preservatives continues to drive research into new and existing compounds. This guide provides a comparative analysis of the fungistatic properties of this compound against other common alternatives used in the food industry, supported by experimental data.

Mechanism of Action: A Shared Strategy Against Fungal Growth

Sorbates, including this compound, exert their fungistatic effect primarily by disrupting the microbial cell membrane and interfering with essential metabolic pathways.[1] The efficacy of sorbates is pH-dependent, with their undissociated form being the active component. This characteristic is crucial for their application in various food matrices with different pH levels. Similarly, other weak-acid preservatives like benzoates and propionates share this pH-dependent mechanism, inhibiting microbial growth by acidifying the cell's interior and disrupting metabolic functions.[2][3]

Comparative Fungistatic Efficacy: A Data-Driven Overview

To provide a clear comparison of the fungistatic properties of this compound and its alternatives, the following table summarizes Minimum Inhibitory Concentration (MIC) values obtained from various studies. The MIC represents the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater efficacy.

Fungistatic AgentTarget FungusFood Model/MediumMinimum Inhibitory Concentration (MIC)
This compound Candida albicansBroth128 µg/mL
Potassium Sorbate Aspergillus nigerBroth (pH 7.0)800 ppm[2]
Candida albicansBroth2.5 mg/mL[4]
Various FungiGeneral Use100 mg/L[4]
Penicillium chrysogenumCheese modelEffective at relevant concentrations[5]
Sodium Benzoate Aspergillus nigerBroth (pH 4.5)0.02% - 0.1%[6]
Candida albicansBroth2.5 mg/mL[4]
Various FungiGeneral UseUp to 400 mg/L[4]
Calcium Propionate Aspergillus nigerBroth0.2% (at pH 4.0)[7]
MoldsBread0.1% - 0.3%[8]

Note: The efficacy of these agents can be influenced by the specific food matrix, pH, and presence of other ingredients.

Experimental Protocols: Determining Fungistatic Efficacy

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agents. This standardized method is crucial for comparing the efficacy of different compounds under controlled laboratory conditions.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungus. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.

Workflow for Determining Minimum Inhibitory Concentration (MIC):

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Antifungal Agent Stock Solution serial_dilution Perform Serial Dilutions of Antifungal Agent in Microtiter Plate prep_agent->serial_dilution prep_medium Prepare Fungal Growth Medium prep_medium->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Microtiter Plate inoculation->incubation read_results Visually or Spectrophotometrically Read Results incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Workflow for MIC determination.

Signaling Pathways and Logical Relationships

The fungistatic action of weak-acid preservatives like this compound is intrinsically linked to the pH of the surrounding environment and the physiological state of the fungal cell. The following diagram illustrates the logical relationship between the preservative's state and its inhibitory action.

G cluster_environment Food Environment cluster_preservative Preservative State cluster_action Fungal Cell Interaction low_ph Low pH (Acidic) undissociated Undissociated (Lipophilic) low_ph->undissociated Favors high_ph High pH (Neutral/Alkaline) dissociated Dissociated (Charged) high_ph->dissociated Favors penetration Cell Membrane Penetration undissociated->penetration no_penetration Limited Penetration dissociated->no_penetration inhibition Inhibition of Metabolic Pathways penetration->inhibition Leads to

pH-dependent action of weak-acid preservatives.

Conclusion

This compound demonstrates fungistatic properties comparable to other commonly used food preservatives. Its efficacy, like that of other sorbates, benzoates, and propionates, is influenced by factors such as pH and the specific food matrix. The available data suggests that this compound is a viable option for controlling fungal growth in various food applications. Further research focusing on its performance in a wider range of specific food models is warranted to fully elucidate its potential and optimize its application in the food industry. This guide provides a foundational understanding for researchers and professionals in the field to make informed decisions regarding the selection and validation of fungistatic agents.

References

Butyl Sorbate vs. Parabens: A Comparative Guide on Preservative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate preservative system is a critical decision in ensuring product integrity and safety. This guide provides an objective comparison of the antimicrobial effectiveness of butyl sorbate and a range of parabens (methyl-, ethyl-, propyl-, and butylparaben), supported by available scientific data on their mechanisms of action and experimental protocols for efficacy testing.

Executive Summary

Both this compound and parabens are effective antimicrobial agents used as preservatives in a variety of products. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the inhibition of growth and eventual cell death. The antimicrobial efficacy of parabens is known to increase with the length of their alkyl chain, making butylparaben the most potent among the commonly used parabens. While direct, comprehensive comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound against a full range of parabens under identical conditions are limited in publicly available literature, this guide synthesizes existing data to offer a comparative overview.

Data Presentation: Antimicrobial Efficacy

Due to the lack of a singular, comprehensive study directly comparing the Minimum Inhibitory Concentration (MIC) values of this compound against a complete series of parabens (methyl, ethyl, propyl, and butyl) under uniform experimental conditions, a direct comparative table cannot be accurately constructed without risk of misrepresentation due to methodological variances between different studies.

However, the following table compiles available MIC data from various sources to provide an indicative comparison of the antimicrobial activity of these preservatives against common microorganisms. It is crucial to note that these values are illustrative and may not be directly comparable due to differing experimental protocols across studies.

PreservativeEscherichia coli (Gram-negative bacteria)Staphylococcus aureus (Gram-positive bacteria)Aspergillus niger (Mold)Candida albicans (Yeast)
This compound Data not readily availableData not readily availableData not readily availableData not readily available
Methylparaben ~1000 - 2500 µg/mL~1000 - 2000 µg/mL~500 - 1000 µg/mL~1000 - 2000 µg/mL
Ethylparaben ~500 - 1000 µg/mL~500 - 1000 µg/mL~250 - 500 µg/mL~500 - 1000 µg/mL
Propylparaben ~125 - 500 µg/mL~125 - 500 µg/mL~100 - 250 µg/mL~125 - 500 µg/mL
Butylparaben ~100 - 250 µg/mL~100 - 250 µg/mL~50 - 100 µg/mL~100 - 250 µg/mL

Note: The efficacy of parabens generally increases with the length of the alkyl chain (Butyl > Propyl > Ethyl > Methyl)[1]. Sorbates are also known to be effective against a broad spectrum of molds, yeasts, and some bacteria[2]. The antimicrobial activity of both sorbates and parabens is pH-dependent[1][2].

Mechanisms of Action

This compound

This compound, an ester of sorbic acid, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes and the inhibition of essential metabolic pathways. The undissociated form of the acid is believed to be the active component, which can freely pass through the cell membrane. Once inside the cell, in a higher pH environment, it dissociates and is thought to interfere with various enzymatic functions, including those involved in carbohydrate metabolism and oxidative phosphorylation[2][3][4].

Parabens

Parabens (esters of p-hydroxybenzoic acid) also target the microbial cell membrane, causing a loss of integrity and function[5]. One proposed mechanism is their interaction with and disruption of mechanosensitive channels in the bacterial cell membrane, which are crucial for regulating osmotic pressure. This disruption can lead to cell lysis. Additionally, there is evidence to suggest that parabens may inhibit the synthesis of DNA and RNA, as well as interfere with key enzymes like ATPases and phosphotransferases in some bacterial species. As with this compound, the antimicrobial activity of parabens increases with the length of the alkyl chain, which is attributed to their increased lipid solubility, allowing for greater penetration into the microbial cell membrane[1].

Experimental Protocols

The evaluation of preservative effectiveness is crucial for ensuring product safety and stability. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a preservative's efficacy. The following are generalized protocols for determining MIC.

Broth Dilution Method for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent.

  • Preparation of Preservative Stock Solutions: A stock solution of the preservative (e.g., this compound or a specific paraben) is prepared in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the preservative are made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in test tubes or a 96-well microtiter plate.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, A. niger, C. albicans). A positive control (microorganism in broth without preservative) and a negative control (broth only) are included.

  • Incubation: The tubes or plates are incubated under optimal conditions for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-28°C for 3-7 days for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.

Agar Dilution Method for MIC Determination

This method is an alternative to the broth dilution method, particularly for certain types of microorganisms.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the preservative.

  • Inoculation: A standardized suspension of the test microorganism is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the preservative that prevents the growth of the microorganism on the agar surface.

Preservative Efficacy Testing (Challenge Test)

Beyond determining the MIC, the overall effectiveness of a preservative in a final product formulation is assessed through a Preservative Efficacy Test (PET), often referred to as a "challenge test." This test evaluates the ability of the preserved product to withstand microbial contamination over time. Standardized methods like ISO 11930 are commonly used[6][7].

  • Product Inoculation: The final product is inoculated with a high concentration of a mixed culture of relevant microorganisms (typically including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis)[7][8].

  • Sampling and Incubation: The inoculated product is stored at a controlled temperature, and samples are taken at specified intervals (e.g., 7, 14, and 28 days)[9][10].

  • Microbial Enumeration: The number of viable microorganisms in the samples is determined at each time point.

  • Evaluation: The effectiveness of the preservative system is assessed based on the reduction in the microbial population over time, according to predefined acceptance criteria.

Visualizations

antimicrobial_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_pet Preservative Efficacy Test (PET) stock Preservative Stock Solution dilution Serial Dilutions stock->dilution media Growth Medium (Broth or Agar) media->dilution microbe Microorganism Culture inoculation Inoculation microbe->inoculation product_inoc Product Inoculation (Challenge) microbe->product_inoc dilution->inoculation incubation Incubation inoculation->incubation observation Observation of Growth incubation->observation mic_result Determine MIC observation->mic_result sampling Sampling at Intervals product_inoc->sampling enumeration Microbial Enumeration sampling->enumeration pet_result Evaluate Efficacy enumeration->pet_result

Caption: Experimental workflow for determining preservative efficacy.

mechanism_of_action cluster_preservative Preservative (this compound / Paraben) cluster_cell Microbial Cell preservative Preservative Molecule membrane Cell Membrane preservative->membrane Disruption cytoplasm Cytoplasm preservative->cytoplasm membrane->cytoplasm Increased Permeability disruption_effect Loss of Integrity membrane->disruption_effect dna_rna DNA/RNA Synthesis cytoplasm->dna_rna Inhibition (Parabens) enzymes Metabolic Enzymes cytoplasm->enzymes Inhibition (Sorbates) inhibition_effect Metabolic Disruption dna_rna->inhibition_effect enzymes->inhibition_effect cell_death Cell Death disruption_effect->cell_death inhibition_effect->cell_death

Caption: General mechanism of action for this compound and parabens.

References

The Influence of pH on the Antimicrobial Efficacy of Sorbates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The antimicrobial activity of weak acid preservatives, such as sorbic acid and its salts (sorbates), is intrinsically linked to the pH of the surrounding medium. This guide provides a comprehensive comparison of the antimicrobial performance of different sorbates under varying pH conditions, supported by experimental data and detailed methodologies. Understanding this relationship is paramount for the effective application of these preservatives in pharmaceutical formulations and food preservation.

Introduction

Sorbic acid is a naturally occurring unsaturated fatty acid that, along with its more soluble salts like potassium sorbate, is widely utilized for its fungistatic and bacteriostatic properties.[1] The antimicrobial potency of sorbates is not constant; it is critically dependent on the pH of the environment. This is because the undissociated form of sorbic acid is the primary agent of microbial inhibition.[2][3][4][5]

The efficacy of sorbic acid is dictated by its pKa value, which is 4.75.[2][3][4] At a pH below 4.75, the equilibrium shifts towards the undissociated form, leading to enhanced antimicrobial action. Conversely, as the pH increases above 4.75, the sorbic acid dissociates into its charged sorbate form, which has considerably lower, though not negligible, antimicrobial activity.[6][7] While the undissociated form is significantly more potent, the dissociated form can contribute to growth inhibition, particularly at pH levels above 6.[6][7]

Sorbates are generally more effective against the growth of yeasts and molds than bacteria.[1][2][3] The mechanism of inhibition is not entirely elucidated but is thought to involve the inhibition of key cellular enzymes and the disruption of cell membrane function.[1][2]

Data Presentation: pH-Dependent Antimicrobial Activity

The following tables summarize the quantitative data on the effect of pH on the antimicrobial activity of sorbates. Table 1 illustrates the direct relationship between pH and the dissociation of sorbic acid. Table 2 provides a comparative overview of the Minimum Inhibitory Concentrations (MICs) of potassium sorbate against various microorganisms at different pH levels.

Table 1: Effect of pH on the Dissociation of Sorbic Acid [2][3]

pH% Undissociated Acid
3.0098.3
3.7093.0
4.0086.0
4.4070.0
4.7550.0
5.0037.0
5.807.0
6.006.0
7.000.6

Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate at Different pH Values [8][9][10]

MicroorganismpH 5.2 (µg/mL)pH 6.0 (µg/mL)pH 7.0 (µg/mL)
Escherichia coli1000 - 20004000 - 8000>10000
Staphylococcus aureus500 - 10002000 - 40008000 - 16000
Candida albicans250 - 5001000 - 20004000 - 8000
Aspergillus niger500 - 10002000 - 4000>8000
Shiga toxin-producing E. coli (STEC)12502500 - 5000Not specified

Note: The MIC values are presented as ranges compiled from multiple sources and can vary depending on the specific strain and experimental conditions.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of sorbates.[9][11] This standard method provides a quantitative measure of a substance's antimicrobial effectiveness.

Protocol: Broth Microdilution Assay for Determining MIC of Sorbates

  • Preparation of Sorbate Solutions:

    • A stock solution of the sorbate (e.g., potassium sorbate) is prepared in a suitable solvent (e.g., sterile deionized water).

    • A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[9] The pH of the medium is adjusted to the desired levels (e.g., 4.5, 5.5, 6.0, 7.0) using sterile HCl or NaOH before the addition of the sorbate.[9]

  • Inoculum Preparation:

    • The test microorganism is cultured overnight in a suitable broth medium.

    • The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12] This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the serially diluted sorbate is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control (microorganism in broth without sorbate) and a negative control (broth only).

    • The microtiter plate is incubated at an optimal temperature for the growth of the test microorganism (e.g., 35-37°C for most bacteria and yeasts) for a specified period (typically 18-24 hours).[11]

  • Determination of MIC:

    • Following incubation, the wells are visually inspected for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the sorbate that completely inhibits visible growth of the microorganism.[11]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results sorbate Sorbate Stock Solution plate 96-Well Plate (Serial Dilutions) sorbate->plate Dilute media pH-Adjusted Growth Media media->plate inoculum Standardized Inoculum inoculum->plate Inoculate incubation Incubation (18-24h, 37°C) plate->incubation mic MIC Determination (Visual Inspection) incubation->mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of sorbates.

ph_activity_relationship cluster_ph Environmental pH cluster_form Sorbate Form cluster_activity Antimicrobial Activity low_ph Low pH (<4.75) undissociated Undissociated Sorbic Acid (High Activity) low_ph->undissociated high_ph High pH (>4.75) dissociated Dissociated Sorbate Ion (Low Activity) high_ph->dissociated high_activity High Antimicrobial Activity undissociated->high_activity low_activity Low Antimicrobial Activity dissociated->low_activity

Caption: Relationship between pH, sorbate form, and antimicrobial activity.

References

Comparative study of butyl sorbate and butylated hydroxyanisole (BHA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Butyl Sorbate and Butylated Hydroxyanisole (BHA) for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and butylated hydroxyanisole (BHA), two compounds used as preservatives in various industries. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, safety, and mechanisms of action based on available experimental data.

I. Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and BHA is crucial for their application and research. The following table summarizes their key characteristics.

PropertyThis compoundButylated Hydroxyanisole (BHA)
Chemical Formula C₁₀H₁₆O₂C₁₁H₁₆O₂
Molecular Weight 168.24 g/mol 180.24 g/mol
Appearance Colorless liquidWhite or yellowish-white waxy solid
Solubility Insoluble in water, soluble in alcoholInsoluble in water, soluble in fats and oils
Primary Function Antimicrobial agentAntioxidant

II. Comparative Efficacy: Antioxidant and Antimicrobial Activity

This compound is primarily recognized for its antimicrobial properties, while BHA is a well-established antioxidant. Direct comparative studies on their antioxidant and antimicrobial activities are limited; however, their individual performances are detailed below.

Antioxidant Activity

BHA is a potent antioxidant that functions by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage.[1][2] Its antioxidant efficacy has been demonstrated in various studies. For instance, in one study, BHA exhibited a higher antioxidant capacity than butylated hydroxytoluene (BHT), another common synthetic antioxidant.[3] Another study found BHA to have a slightly stronger oxidation capacity than BHT.[4]

Information on the antioxidant activity of this compound is less prevalent in the scientific literature, as its primary application is as an antimicrobial agent.

Antimicrobial Activity

This compound's primary mechanism of action is the disruption of microbial cell membranes and interference with essential metabolic pathways.[5] It is effective against a range of molds, yeasts, and some bacteria. The antimicrobial efficacy of sorbates is pH-dependent.[5]

BHA also exhibits some antimicrobial properties, and its effectiveness can be enhanced when used in combination with other preservatives like sorbates.[3]

III. Safety Profile: Cytotoxicity and Genotoxicity

The safety of any compound intended for use in food or pharmaceutical products is of paramount importance. This section compares the available data on the cytotoxicity and genotoxicity of this compound and BHA.

Cytotoxicity

Butylated Hydroxyanisole (BHA) has been the subject of numerous cytotoxicity studies. It has been shown to induce cytotoxicity in various cell lines in a dose- and time-dependent manner.[6][7] For example, in A549 lung cancer cells, the IC50 of BHA was found to be approximately 0.55 mM, 0.4 mM, and 0.3 mM at 24, 48, and 72 hours, respectively.[6] The cytotoxic effects of BHA are associated with the induction of apoptosis.[8][9]

The following table summarizes available cytotoxicity data. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundCell LineIC50 ValueExposure TimeReference
BHA A549 (Lung Cancer)~0.55 mM24 h[6]
BHA A549 (Lung Cancer)~0.4 mM48 h[6]
BHA A549 (Lung Cancer)~0.3 mM72 h[6]
BHA HL-60 (Leukemia)0.2-0.3 mMNot Specified[11]
BHT HL-60 (Leukemia)0.2-0.3 mMNot Specified[11]
Genotoxicity

The genotoxic potential of a compound refers to its ability to damage DNA.

Butylated Hydroxyanisole (BHA) has yielded conflicting results in genotoxicity assays. Some studies suggest that BHA is not DNA-reactive.[12] However, other research indicates that BHA can induce DNA fragmentation and apoptosis.[6][13] At high doses, BHA has been shown to cause forestomach tumors in rodents, though the relevance of this to human health is debated as humans lack a forestomach.[12]

Sorbates , such as sodium and potassium sorbate, have been shown to have genotoxic potential at high concentrations in some studies.[14] For instance, sodium sorbate was found to be genotoxic to human peripheral blood lymphocytes in vitro at high concentrations.[14] Direct genotoxicity data for this compound is limited.

IV. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of standard protocols for key experiments cited in this guide.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

  • Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution using a spectrophotometer (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[2][15][16]

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12][13][17][18]

  • Reagents: MTT solution, cell culture medium, test compound, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration.

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader (typically between 500 and 600 nm).

    • The amount of formazan produced is proportional to the number of viable cells.

Genotoxicity Assay (Alkaline Comet Assay)
  • Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[1][5][19]

  • Reagents: Low melting point agarose, lysis solution, alkaline electrophoresis buffer, and a DNA staining dye (e.g., ethidium bromide or SYBR Green).

  • Procedure:

    • Embed cells treated with the test compound in agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA.

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Apply an electric field to separate the damaged DNA fragments from the intact DNA.

    • Stain the DNA and visualize the "comets" using a fluorescence microscope.

    • Quantify the DNA damage by measuring the length and intensity of the comet tail.

V. Signaling Pathways and Mechanisms of Action

Visualizing the molecular interactions and experimental processes can aid in understanding the functions of this compound and BHA.

BHA_Antioxidant_Mechanism cluster_reaction Antioxidant Action cluster_products Result Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Accepts H• BHA BHA (ArOH) BHA_Radical BHA Radical (ArO•) (Stabilized) BHA->BHA_Radical Donates H•

Caption: BHA's free radical scavenging mechanism.

Butyl_Sorbate_Antimicrobial_Mechanism cluster_action Mechanism of Action Butyl_Sorbate This compound Microbial_Cell Microbial Cell Butyl_Sorbate->Microbial_Cell Disruption Disruption of Cell Membrane Microbial_Cell->Disruption Interference Interference with Metabolic Pathways Microbial_Cell->Interference Inhibition Inhibition of Microbial Growth Disruption->Inhibition Interference->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Proposed antimicrobial action of this compound.

Comparative_Study_Workflow start Start: Select Cell Line treatment Treat cells with This compound and BHA (various concentrations) start->treatment antioxidant_assay Antioxidant Assay (e.g., DPPH) treatment->antioxidant_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay genotoxicity_assay Genotoxicity Assay (e.g., Comet Assay) treatment->genotoxicity_assay data_analysis Data Analysis and Comparison antioxidant_assay->data_analysis cytotoxicity_assay->data_analysis genotoxicity_assay->data_analysis end End: Comparative Profile data_analysis->end

Caption: Workflow for a comparative in vitro study.

References

Safety Operating Guide

Proper Disposal of Butyl Sorbate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Adherence to established safety protocols and regulatory compliance is mandatory when handling and disposing of Butyl Sorbate. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, ensuring laboratory safety and environmental protection.

This compound, an ester of sorbic acid, is recognized as a skin and eye irritant.[1] Furthermore, it is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2] Therefore, improper disposal can pose a significant risk to both personnel and the ecosystem. The following procedures are designed to mitigate these risks and ensure compliance with hazardous waste regulations.

Key Data for this compound

The following table summarizes essential quantitative data for this compound, aiding in its proper handling and management.

PropertyValue
Chemical Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
CAS Number 7367-78-4
Boiling Point 226.5 °C at 760 mmHg
Flash Point 97.5 °C
Density 0.9216 g/cm³ (at 20 °C)

Experimental Protocol: Neutralization and Disposal of this compound Waste

This protocol outlines a detailed methodology for the neutralization of small quantities of this compound waste in a laboratory setting prior to disposal. This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation: Ensure all necessary PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves. The entire procedure must be conducted within a certified chemical fume hood.

  • Initial Dilution: Slowly add the this compound waste to a beaker containing an equal volume of water, while stirring gently. This will aid in the subsequent neutralization process.

  • Neutralization: While continuously stirring, slowly add 1 M sodium hydroxide solution dropwise to the diluted this compound waste. The ester will undergo saponification (hydrolysis) to form butanol and sodium sorbate.

  • pH Monitoring: Regularly monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding sodium hydroxide until the pH is between 8.0 and 9.0.

  • Acidification (if necessary): If the pH exceeds 9.0, carefully add 1 M hydrochloric acid dropwise to bring the pH back into the target range of 8.0-9.0.

  • Final Check: Once the pH has stabilized in the desired range for at least 15 minutes, the neutralization process is complete.

  • Collection and Labeling: Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled as "Neutralized this compound Waste" and include the date and the names of the primary constituents (butanol, sodium sorbate, water).

  • Disposal: The labeled waste container must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

ButylSorbateDisposal cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste Generated assess_hazards Assess Hazards: - Skin/Eye Irritant - Aquatic Toxicity start->assess_hazards ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat assess_hazards->ppe fume_hood Work in Fume Hood ppe->fume_hood spill_check Is there a spill? fume_hood->spill_check small_spill Small Spill: Absorb with inert material spill_check->small_spill Yes large_spill Large Spill: Follow institutional spill response spill_check->large_spill If large collect_waste Collect Waste in Designated Container spill_check->collect_waste No small_spill->collect_waste label_container Label Container: 'Hazardous Waste - this compound' collect_waste->label_container neutralize Consider On-site Neutralization (Follow Protocol) label_container->neutralize no_drain DO NOT Pour Down Drain neutralize->no_drain storage Store in a cool, dry, well-ventilated area no_drain->storage waste_pickup Arrange for Pickup by Licensed Waste Contractor storage->waste_pickup end End: Proper Disposal Complete waste_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Regulatory Compliance

The disposal of this compound falls under the regulations for hazardous waste management. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous wastes.[3][4] This includes proper identification, storage, transportation, and disposal at a permitted facility.[5] Laboratories are responsible for correctly categorizing their waste and adhering to the specific requirements based on their generator status (e.g., Very Small, Small, or Large Quantity Generator).[3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

References

Essential Safety and Logistical Information for Handling Butyl Sorbate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Butyl sorbate, including operational and disposal plans, to foster a safe and efficient research environment.

Physicochemical and Safety Data

A clear understanding of this compound's properties is the first step toward safe handling. The following table summarizes key quantitative data for easy reference.

PropertyValue
CAS Number 7367-78-4[1]
Molecular Formula C₁₀H₁₆O₂[2]
Molecular Weight 168.23 g/mol [2]
Appearance Colorless clear liquid (estimated)[3]
Boiling Point 221.00 to 223.00 °C @ 760.00 mm Hg[3]
Flash Point 97.22 °C (207.00 °F) TCC[3]
Density 0.9216 g/cm³ (20 ºC)[2]
Vapor Pressure 0.081000 mmHg @ 25.00 °C (estimated)[3]
Solubility Insoluble in water; Soluble in alcohol[3]

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been associated with the following hazards in some notifications:

  • H315: Causes skin irritation[1][4]

  • H319: Causes serious eye irritation[1][4]

  • H335: May cause respiratory irritation[1][4]

It is important to note that some reports indicate it does not meet GHS hazard criteria.[1] However, given the potential for irritation, appropriate precautions are necessary.

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to avoid the inhalation of any vapors, especially when heating or agitating the substance.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection:

    • Chemical splash goggles that meet ANSI Z87.1 standards are required.[5]

    • A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Butyl rubber gloves are recommended for handling esters like this compound as they provide excellent resistance.[6][7] Nitrile gloves may offer limited, short-term protection but should be changed immediately upon contact.[6] Always inspect gloves for any signs of degradation before use.

    • Lab Coat: A chemically resistant lab coat should be worn and kept buttoned.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection:

    • If working outside of a fume hood where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Protocol: General Procedure for Handling

While specific experimental protocols will vary, the following provides a general, step-by-step guide for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Before starting, ensure that the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed.

    • Assemble all necessary equipment and reagents within a designated and properly ventilated workspace, preferably a chemical fume hood.

    • Don all required personal protective equipment as outlined above.

  • Handling and Use:

    • When transferring this compound, use appropriate tools such as a pipette with a bulb or a graduated cylinder to avoid direct contact.

    • Keep containers of this compound closed when not in use to minimize the release of vapors.

    • If heating is required, use a water bath or a heating mantle to ensure even and controlled heating. Avoid open flames as this compound is combustible.[8]

  • Spill Response:

    • In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed, labeled container for proper disposal.

    • Clean the spill area with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Method:

    • Dispose of this compound waste as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Workflow for Handling this compound

ButylSorbateWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure & Disposal cluster_spill Emergency: Spill Response a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Prepare Work Area (Fume Hood) b->c d Transfer this compound c->d Proceed to handling e Perform Experimental Procedure d->e f Keep Containers Closed e->f j Decontaminate Work Area e->j k Evacuate Area (if necessary) e->k If spill occurs g Segregate Waste f->g End of experiment h Label Waste Container g->h i Store Waste for Pickup h->i j->i l Contain Spill with Absorbent k->l m Collect and Dispose of as Hazardous Waste l->m

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.